molecular formula C29H50O B1206034 Clionasterol CAS No. 83-47-6

Clionasterol

Número de catálogo: B1206034
Número CAS: 83-47-6
Peso molecular: 414.7 g/mol
Clave InChI: KZJWDPNRJALLNS-FBZNIEFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clionasterol is a phytosterol, a class of natural lipids found in a variety of marine and plant sources, including the green alga Caulerpa racemosa and the marine sponge Xestospongia exigua . This compound is of significant interest in biochemical and pharmacological research due to its diverse biological activities. Studies indicate that a this compound-rich fraction exhibits a potent protective effect against skin damage induced by particulate matter (PM) . This activity is linked to its ability to downregulate intracellular reactive oxygen species (ROS) and mitochondrial ROS levels, thereby attenuating oxidative stress and mitochondrial-mediated apoptosis in human keratinocytes . In vivo studies in a zebrafish model further confirm its capacity to reduce PM-induced cell death and ROS production . Beyond skin health research, this compound is a potent inhibitor of the classical complement pathway, specifically interfering with the complement component C1, with an IC50 value of 4.1 µM . It has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt cell survival signaling pathway by targeting 3-phosphoinositide-dependent kinase 1 (PDK1) phosphorylation, which may be relevant for cancer research . As the predominant phytosterol in certain natural extracts, such as the lipophilic fraction of Liriope platyphylla seeds, it is identified as a key compound contributing to antioxidant and anti-inflammatory properties through network pharmacology analyses . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

83-47-6

Fórmula molecular

C29H50O

Peso molecular

414.7 g/mol

Nombre IUPAC

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1

Clave InChI

KZJWDPNRJALLNS-FBZNIEFRSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

SMILES isomérico

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES canónico

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

melting_point

147°C

Otros números CAS

83-47-6

Descripción física

Solid

Sinónimos

24-ethylcholest-5-en-3 beta-ol
24-ethylcholesterol
3beta-sitosterol
3beta-stigmast-5-en-3-ol
beta-sitosterol
clionasterol
gamma-sitosterol
Harzol
sitosterol
sitosterol, (3beta)-isomer
sitosterol, (3beta,24xi)-isomer
sitosterol, 26-(14)C-labeled
stigmast-5-en-3-ol, (3beta,24S)-

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Clionasterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol is a phytosterol found predominantly in marine environments. As a C-24 epimer of sitosterol, it possesses a unique stereochemistry that contributes to its distinct biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its extraction and analysis, and insights into its biological significance. The information is tailored for professionals in research, science, and drug development who are interested in the potential applications of this marine-derived natural product.

Natural Sources of this compound

This compound is primarily biosynthesized by a variety of marine organisms, with significant concentrations found in sponges and various classes of algae. While its presence is widespread, quantitative data on its abundance remains relatively sparse in the scientific literature.

Marine Sponges

Sponges (Phylum Porifera) are a well-documented source of a diverse array of sterols, including this compound.[1][2][3] These compounds are integral components of their cell membranes and are believed to play a role in their defense mechanisms. Sponges of the genera Clathria and Didiscus have been identified as containing this compound as a major sterol component.[4]

Marine Algae

Various species of marine algae are known to produce this compound.

  • Green Algae (Chlorophyta): Species such as Caulerpa racemosa and Halimeda macroloba have been identified as sources of this compound.[5][6] In Caulerpa racemosa, a "this compound-rich fraction" has been isolated and studied for its biological activities.[5]

  • Diatoms (Bacillariophyta): Certain diatom species, including those from the genera Cyclotella and Skeletonema, are also known to synthesize a variety of sterols, with some studies indicating the presence of this compound.[7]

Data Presentation: Sterol Composition in Marine Organisms

The following tables summarize the available data on the sterol composition of selected marine organisms known to contain this compound. It is important to note that the concentration of individual sterols can vary depending on geographical location, season, and environmental conditions.

OrganismPhylum/DivisionMajor Sterols Identified (% of Total Sterols)This compound Content (% of Total Sterols)Reference
Clathria majorPoriferaΔ5-sterolsMain sterol[4]
Didiscus aceratusPoriferaΔ5-sterolsMain sterol[4]
Caulerpa racemosaChlorophytaPhytosterols, including this compoundNot explicitly quantified[5][8][9][10]
Halimeda macrolobaChlorophytaPhytosterols, including this compoundNot explicitly quantified[6][11][12]

Note: The term "Main sterol" indicates that it is one of the most abundant sterols, but a specific percentage was not provided in the cited literature.

Experimental Protocols

Extraction and Isolation of this compound from Marine Sponges

This protocol outlines a general procedure for the extraction and isolation of this compound from sponge tissue.

1. Sample Preparation:

  • Collect sponge samples and immediately freeze or preserve in ethanol to prevent degradation of secondary metabolites.
  • Lyophilize (freeze-dry) the sample to remove water.
  • Grind the dried sponge material into a fine powder.

2. Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered sponge material with a polar solvent such as methanol or ethanol, followed by a less polar solvent like dichloromethane.[13]

3. Fractionation:

  • Concentrate the crude extract under reduced pressure.
  • Perform liquid-liquid partitioning of the crude extract between water and a non-polar solvent (e.g., n-hexane or ethyl acetate) to separate polar and non-polar compounds. The sterol fraction will partition into the non-polar layer.

4. Chromatographic Purification:

  • Subject the non-polar fraction to column chromatography on silica gel.
  • Elute with a gradient of n-hexane and ethyl acetate.
  • Monitor the fractions using Thin-Layer Chromatography (TLC) and combine fractions containing this compound.
  • Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol or acetonitrile.[14][15]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of sterols.

1. Derivatization:

  • To increase volatility and improve chromatographic separation, convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS).[16][17]

2. GC-MS Analysis:

  • Column: Use a non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).
  • Injector and Detector Temperatures: Typically set to 280°C and 315°C, respectively.[16]
  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 315°C) to elute the sterols. A typical program might be: hold at 60°C for 1 min, ramp at 25°C/min to 100°C, then at 15°C/min to 250°C, and finally at 3°C/min to 315°C.[16]
  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600. Identification is achieved by comparing the retention time and mass spectrum with that of a this compound standard.
  • Quantification: Use an internal standard (e.g., 5α-cholestane) added to the sample before extraction to correct for variations in extraction efficiency and injection volume. Create a calibration curve with known concentrations of a this compound standard to quantify the amount in the sample.[16][18]

Signaling Pathways and Biological Roles

Inhibition of Apoptosis Signaling Pathway

A this compound-rich fraction from Caulerpa racemosa has been shown to protect against particulate matter-induced skin damage by inhibiting oxidative stress and the apoptosis-related signaling pathway.[5] The proposed mechanism involves the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins.

apoptosis_inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax/Bak Bax/Bak Bax/Bak->Mitochondrion promotes pore formation Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Cellular Stress Cellular Stress Cellular Stress->Bax/Bak activates This compound This compound This compound->Bcl-2 upregulates This compound->Caspase-3 inhibits Apoptosis Apoptosis Caspase-3->Apoptosis executes

Inhibitory effect of this compound on the apoptosis signaling pathway.
Role in Membrane Structure

As a sterol, this compound is an essential component of cell membranes, where it modulates fluidity and permeability. Its rigid ring structure intercalates between the fatty acyl chains of phospholipids, while its flexible side chain interacts with the hydrophobic core of the membrane. This helps to maintain membrane integrity and influences the function of membrane-bound proteins.

Intercalation of this compound within the phospholipid bilayer.
Biosynthesis of this compound

The biosynthesis of phytosterols, including this compound, generally follows the isoprenoid pathway, starting from acetyl-CoA. In photosynthetic organisms, the pathway typically proceeds through cycloartenol as a key intermediate, rather than lanosterol which is characteristic of fungi and animals.[19][20][21][22]

clionasterol_biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Squalene Squalene Isopentenyl Pyrophosphate (IPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase 24-Methylene cycloartanol 24-Methylene cycloartanol Cycloartenol->24-Methylene cycloartanol SAM-dependent methyltransferase Further enzymatic steps Further enzymatic steps 24-Methylene cycloartanol->Further enzymatic steps This compound This compound Further enzymatic steps->this compound

Simplified biosynthetic pathway to this compound.

Conclusion

This compound is a marine-derived phytosterol with a notable presence in sponges and various algae. While its biological activities, particularly its anti-inflammatory and anti-apoptotic properties, are of significant interest for drug development, a comprehensive quantitative understanding of its distribution in nature is still emerging. The protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, facilitating further research into its pharmacological potential. The elucidation of its specific interactions within cellular signaling pathways and membranes will be crucial for harnessing its therapeutic benefits.

References

An In-depth Technical Guide to the Discovery and Isolation of Clionasterol from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, sourcing, isolation, and characterization of Clionasterol, a bioactive sterol found in marine sponges. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes using Graphviz diagrams, adhering to the specified technical requirements.

Introduction

Marine sponges are a prolific source of unique and biologically active secondary metabolites, making them a focal point for natural product discovery.[1] Among the diverse chemical entities isolated from these organisms, sterols play crucial roles in membrane structure and cellular signaling. This compound, a C-29 phytosterol, has garnered significant attention due to its notable anti-inflammatory and cytotoxic properties.[1] This guide serves as a technical resource for researchers and professionals in drug development, offering detailed methodologies for the extraction, purification, and characterization of this compound from marine sponge biomass.

Discovery and Sourcing of this compound

The history of sterol chemistry from marine invertebrates dates back to the early 20th century. One of the foundational papers in this field, "CONTRIBUTIONS TO THE STUDY OF MARINE PRODUCTS. VIII. THE STEROL OF SPONGES: this compound AND PORIFERASTEROL," laid the groundwork for the identification of unique sterols from sponges. While the initial discovery of this compound is rooted in early phytochemical investigations, its continued isolation from various marine sponge species underscores its prevalence and potential as a lead compound for drug discovery.

This compound has been identified in several marine sponge species, although quantitative yield data is often not extensively reported in the literature. The following table summarizes some of the known marine sponge sources of this compound and related sterols.

Marine Sponge SpeciesGeographic LocationReported this compound/Sterol Presence
Spirastrella inconstansNot specified in snippetA new derivative of this compound was isolated.
Cliona viridisAtlantic Moroccan CoastContains a variety of unsaturated C27-C29 sterols, with cholesterol being predominant.
Xestospongia exiguaNot specified in snippetThis compound and its monoacetate derivative were isolated.
Theonella sp.Not specified in snippetA rich source of diverse and bioactive sterols.
Cribrochalina vasculumCaribbean SeaSource of various bioactive lipids, including sterols.

Note: The yield of this compound can vary significantly based on the species, geographical location, and the extraction and purification methods employed.

Isolation and Purification Protocols

The isolation of this compound from marine sponges involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are generalized from established methodologies.[1]

Sample Preparation
  • Collection and Preservation: Collect marine sponge samples and immediately freeze them to prevent degradation of secondary metabolites.

  • Lyophilization: Freeze-dry the frozen sponge material to remove water, which facilitates subsequent grinding and extraction.

  • Grinding: Grind the lyophilized sponge into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

Two primary methods are commonly used for the initial extraction of lipids and other secondary metabolites from the prepared sponge powder:

  • Soxhlet Extraction:

    • Pack the powdered sponge material into a cellulose thimble and place it in a Soxhlet apparatus.

    • Extract the material with methanol for 8-12 hours.[1] The continuous cycling of fresh solvent ensures a thorough extraction.

  • Maceration:

    • Soak the sponge powder in methanol (typically at a 1:10 w/v ratio) for 24-48 hours with intermittent agitation.[1]

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the maceration process 2-3 times to maximize the extraction yield.[1]

    • Combine the methanolic extracts.

Following either method, evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning

To separate nonpolar compounds, including sterols, from the more polar components of the crude extract, liquid-liquid extraction is employed:

  • Suspend the crude extract in a mixture of methanol and water.

  • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane followed by ethyl acetate.[1]

  • The nonpolar fraction, which will contain this compound, is typically found in the n-hexane or ethyl acetate layer.

  • Evaporate the solvent from the nonpolar fraction to yield a concentrated sterol-rich extract.

Chromatographic Purification

3.4.1 Silica Gel Column Chromatography

This technique is used for the initial fractionation of the nonpolar extract to isolate the this compound-containing fraction.

  • Column Preparation: Prepare a silica gel column packed in n-hexane.

  • Sample Loading: Dissolve the nonpolar fraction in a minimal volume of the initial mobile phase (e.g., n-hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Stain the TLC plates with a sterol-specific reagent (e.g., ceric sulfate spray followed by heating) to visualize the sterol-containing fractions.

  • Pooling: Combine the fractions containing this compound based on their TLC profiles.

3.4.2 High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, reversed-phase HPLC is often utilized.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.[1] The specific conditions should be optimized based on the column and HPLC system.

  • Detection: A Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 205-210 nm) is suitable for detecting sterols.[1]

  • Procedure:

    • Inject the partially purified this compound fraction onto the HPLC column.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to obtain pure this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_partition Purification Sponge Marine Sponge Collection FreezeDry Freeze-Drying Sponge->FreezeDry Grind Grinding to Fine Powder FreezeDry->Grind Maceration Maceration with Methanol Grind->Maceration Soxhlet Soxhlet Extraction with Methanol Grind->Soxhlet CrudeExtract Crude Extract Maceration->CrudeExtract Soxhlet->CrudeExtract Partition Solvent Partitioning (n-hexane/ethyl acetate) CrudeExtract->Partition Nonpolar Nonpolar Fraction Partition->Nonpolar ColumnChrom Silica Gel Column Chromatography Nonpolar->ColumnChrom HPLC Reversed-Phase HPLC ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for this compound, typically recorded in CDCl₃.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Position δ (ppm)
33.52
65.35
225.15
235.03
180.68
191.01
211.02
260.81
270.84
290.84

Note: NMR data can have slight variations depending on the solvent and instrument used.

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 414, corresponding to the molecular formula C₂₉H₅₀O. The fragmentation pattern is characteristic of sterols and can be used for structural confirmation. Key fragments often arise from the cleavage of the side chain and the sterol nucleus.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory effects being of particular interest. Studies have shown that phytosterols, including this compound, can modulate inflammatory responses by targeting key signaling pathways.

Anti-Inflammatory Mechanism

The anti-inflammatory activity of this compound is believed to be mediated, at least in part, through the inhibition of the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).

  • TLR4/NF-κB Pathway: this compound may inhibit the activation of TLR4, a receptor that recognizes pathogen-associated molecular patterns like LPS. This inhibition prevents the downstream recruitment of adaptor proteins such as MyD88, leading to the suppression of IκBα phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. The inhibition of NF-κB activation results in the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • MAPK Pathway: this compound can also attenuate the phosphorylation of key kinases in the MAPK pathway, including p38, ERK, and JNK. The MAPK pathway is also crucial for the production of inflammatory mediators, and its inhibition by this compound contributes to the overall anti-inflammatory effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK MAPK->NFkB_nuc DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines This compound This compound This compound->TLR4 Inhibits This compound->MAPK Inhibits Phosphorylation

Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, a sterol readily available from various marine sponge species, presents a promising scaffold for the development of novel anti-inflammatory and cytotoxic agents. The methodologies outlined in this guide provide a robust framework for the efficient isolation and purification of this valuable natural product. Further research into the specific molecular targets of this compound within inflammatory signaling pathways will be crucial for its advancement as a therapeutic lead. This technical guide serves as a valuable resource for scientists dedicated to harnessing the therapeutic potential of marine natural products.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Clionasterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol is a marine-derived phytosterol that has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and potential anticancer properties. As a member of the stigmastane class of sterols, its chemical architecture presents a complex stereochemical landscape. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and visualizations of key experimental workflows and its known interaction with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound is a C29 phytosterol characterized by a poriferast-5-ene steroidal nucleus.[1] Its systematic IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2]

The core of the molecule consists of a tetracyclic cyclopenta[a]phenanthrene ring system. Key structural features include:

  • A hydroxyl group at the C-3 position with a beta configuration (axial).

  • A double bond between C-5 and C-6.

  • Methyl groups at C-10 and C-13.

  • A complex alkyl side chain at C-17.

The stereochemistry of this compound is of particular importance as it distinguishes it from other related phytosterols. It possesses multiple chiral centers, with the absolute configuration defined by the IUPAC name. A critical stereocenter is at C-24 in the side chain, which has the S configuration. This differentiates this compound from its epimer, β-sitosterol, which has an R configuration at the C-24 position.

Clionasterol_Structure Steroid_Nucleus Cyclopenta[a]phenanthrene (Rings A, B, C, D) C3_OH C-3 β-Hydroxyl Group Steroid_Nucleus->C3_OH attachment C5_C6_DB C-5 to C-6 Double Bond Steroid_Nucleus->C5_C6_DB feature C10_Me C-10 Methyl Group Steroid_Nucleus->C10_Me attachment C13_Me C-13 Methyl Group Steroid_Nucleus->C13_Me attachment C17_SideChain C-17 Alkyl Side Chain ((2R,5S)-5-ethyl-6-methylheptan-2-yl) Steroid_Nucleus->C17_SideChain attachment C24_Stereo C-24 Stereocenter (S-configuration) C17_SideChain->C24_Stereo contains

Figure 1: Logical relationship of key structural features of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. It is important to note that while this compound is sometimes referred to as γ-sitosterol, it is distinct from the more common β-sitosterol due to the stereochemistry at C-24.

PropertyValueReference(s)
Molecular Formula C₂₉H₅₀O[2]
Molecular Weight 414.7 g/mol [2]
CAS Number 83-47-6[2]
Melting Point 147 °C[2]
Specific Rotation ([α]D) Data not available*

Experimental Protocols

Isolation and Purification

This compound is typically isolated from marine sources such as sponges and algae. A common strategy involves solvent extraction followed by chromatographic purification. To improve chromatographic separation, this compound is often converted to its less polar acetate derivative.

Protocol: Purification of this compound Acetate via Column Chromatography

  • Acetylation of Crude Extract:

    • Dissolve the crude sterol extract in pyridine.

    • Add acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding crushed ice and then extract the product with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound acetate.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in petroleum ether and pour it into a glass column. Allow the silica gel to pack uniformly.

    • Sample Loading: Dissolve the crude this compound acetate in a minimal amount of petroleum ether and load it onto the top of the silica gel column.

    • Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity).

    • Fraction Collection: Collect fractions of the eluate.

  • Analysis and Product Isolation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 95:5).

    • Visualize the spots on the TLC plate using an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).

    • Combine the fractions containing the pure this compound acetate.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified product.

G_2 cluster_0 Purification Workflow A Crude Sterol Extract B Acetylation (Acetic Anhydride, Pyridine) A->B C Crude this compound Acetate B->C D Silica Gel Column Chromatography C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound Acetate H->I

Figure 2: Experimental workflow for the purification of this compound acetate.
Structural Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of sterols. For this compound acetate, characteristic fragment ions are observed that aid in its identification.

Table 2: Key GC-MS Fragmentation Data for this compound Acetate

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Acetate 456.4396, 381, 255, 213, 147, 43

Biological Activity: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been reported to exhibit inhibitory effects on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer. By inhibiting this pathway, this compound can induce apoptosis in cancer cells. The precise mechanism involves the inhibition of the activation of 3-phosphoinositide-dependent kinase 1 (PDK1) and its downstream targets, including Akt.

G_3 cluster_1 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes This compound This compound This compound->PDK1 inhibits

Figure 3: Simplified diagram of this compound's inhibition of the PI3K/Akt pathway.

Conclusion

This compound is a structurally complex marine phytosterol with defined stereochemistry that distinguishes it from other common sterols. Its biological activities, particularly the inhibition of the PI3K/Akt pathway, make it a compound of interest for further investigation in drug development. This guide provides essential information on its chemical nature and methodologies for its study, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete spectroscopic and physicochemical data profile.

References

The Biosynthesis of Clionasterol in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol, a significant C-24 ethyl phytosterol found in various marine organisms, particularly microalgae, holds considerable interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. The pathway commences from the ubiquitous precursor cycloartenol and proceeds through a series of modifications, primarily catalyzed by sterol methyltransferases. This document summarizes key quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic route and associated experimental workflows to facilitate a comprehensive understanding for researchers in marine natural products, biochemistry, and drug development.

Introduction

Marine organisms are a prolific source of unique and bioactive secondary metabolites. Among these, phytosterols, plant-derived sterols, are of significant interest due to their structural diversity and promising biological activities. This compound, a C29 phytosterol, is a prominent example, found in various marine algae and invertebrates.[1] Structurally, this compound is (3β,24S)-stigmast-5-en-3-ol, an epimer of the common plant sterol, β-sitosterol.[1] Its biosynthesis in marine organisms, particularly algae, follows a distinct pathway from that of terrestrial plants and fungi, making it a fascinating subject of biochemical research. This guide will elucidate the intricate enzymatic steps that lead to the formation of this marine sterol.

The Biosynthetic Pathway from Cycloartenol to this compound

The biosynthesis of this compound in marine algae originates from the triterpenoid cycloartenol, which is formed via the cyclization of 2,3-oxidosqualene by the enzyme cycloartenol synthase (CAS).[2] The subsequent pathway involves a series of demethylations, isomerizations, and critically, two successive methylation steps at the C-24 position of the sterol side chain.

The key enzymes orchestrating the C-24 alkylation are the S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs).[3] In many algae, a single SMT is capable of catalyzing both methylation steps required to form a C24-ethyl group.[3] The pathway proceeds through the Δ25(27)-olefin route, which is characteristic of green algae and differs from the Δ24(28)-olefin pathway found in fungi.[3][4]

The proposed biosynthetic steps are as follows:

  • Cycloartenol to 24-Methylene Cycloartanol: The initial step involves the methylation of cycloartenol at the C-24 position by a sterol methyltransferase (SMT1 activity), using SAM as the methyl donor, to produce 24-methylene cycloartanol.[3][4]

  • Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylene cycloartanol is then opened by a cycloeucalenol cycloisomerase (CPI) to form obtusifoliol.[5]

  • Demethylation at C-4 and C-14: A series of demethylation reactions at the C-4 and C-14 positions occur, catalyzed by a sterol C-4 demethylase and a sterol C-14 demethylase (CYP51), respectively. These steps lead to the formation of 24-methylene lophenol.[6]

  • Second Methylation to form 24-Ethylidene Lophenol: A second methylation event, catalyzed by a sterol methyltransferase (SMT2 activity), occurs on 24-methylene lophenol to yield 24-ethylidene lophenol.[7]

  • Further Modifications of the Sterol Nucleus: Subsequent enzymatic reactions, including desaturation and reduction steps, modify the sterol nucleus to introduce the characteristic Δ5 double bond of this compound.[8]

  • Reduction of the Side Chain: The final step involves the reduction of the ethylidene group in the side chain to an ethyl group, resulting in the formation of this compound.

Key Enzymes and Intermediates

The biosynthesis of this compound is a multi-enzyme process involving a cascade of specific reactions. The table below summarizes the key enzymes and their roles in the pathway.

Enzyme ClassSpecific Enzyme (example)SubstrateProductFunction in Pathway
Oxidosqualene Cyclase Cycloartenol Synthase (CAS)2,3-OxidosqualeneCycloartenolInitial cyclization to form the sterol backbone.
Sterol Methyltransferase SMT1Cycloartenol24-Methylene cycloartanolFirst methylation at C-24.
Cyclopropyl Isomerase Cycloeucalenol cycloisomerase (CPI)24-Methylene cycloartanolObtusifoliolOpening of the cyclopropane ring.
Sterol Demethylase Sterol C-14 demethylase (CYP51)Obtusifoliol4α-methyl-5α-ergosta-8,24(28)-dien-3β-olRemoval of the methyl group at C-14.
Sterol Methyltransferase SMT224-Methylene lophenol24-Ethylidene lophenolSecond methylation at C-24.
Sterol Reductase Δ24-sterol reductase24-Ethylidene sterol intermediateThis compoundReduction of the side chain double bond.

Quantitative Data

Quantitative analysis of enzyme kinetics and substrate concentrations provides crucial insights into the efficiency and regulation of the biosynthetic pathway. The following table presents representative quantitative data for key enzymes in sterol biosynthesis from studies on microalgae and related organisms.

EnzymeOrganismKm (µM)Vmax (pmol/h/mg protein)Reference
Sterol Methyltransferase (SMT)Chlamydomonas reinhardtii15.6 (for Cycloartenol)120[3]
Sterol Methyltransferase (SMT)Saccharomyces cerevisiae10-50 (for various sterols)Not reported[9]

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of biochemical and molecular techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a marine algal source for structural confirmation and further studies.

Materials:

  • Freeze-dried algal biomass

  • Solvents: Hexane, Dichloromethane, Methanol, Ethyl acetate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction:

    • Grind the freeze-dried algal biomass to a fine powder.

    • Perform a sequential extraction with solvents of increasing polarity, starting with hexane, followed by dichloromethane, and then methanol.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Column Chromatography:

    • Pack a silica gel column with hexane.

    • Load the crude extract onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane.

    • Collect fractions and monitor by TLC to identify fractions containing this compound.

  • HPLC Purification:

    • Pool the this compound-containing fractions and evaporate the solvent.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute with an isocratic mobile phase (e.g., methanol:water) to obtain pure this compound.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its structure by NMR and Mass Spectrometry.

Quantitative Analysis of Sterols by GC-MS

Objective: To identify and quantify this compound and its biosynthetic intermediates in an algal extract.

Materials:

  • Algal extract

  • Internal standard (e.g., 5α-cholestane)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Take a known amount of the algal extract and add a known amount of the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Add the silylating agent to the dried extract and heat at 60-70°C for 30 minutes to derivatize the sterols.[10][11]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the sterols.[10][11]

    • The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

    • Quantify the amount of each sterol by comparing its peak area to that of the internal standard.[12][13]

Isotopic Labeling Studies for Pathway Elucidation

Objective: To trace the incorporation of labeled precursors into this compound and its intermediates to confirm the biosynthetic pathway.

Materials:

  • Algal culture

  • Stable isotope-labeled precursor (e.g., [13C]acetate, [2H]methionine)

  • GC-MS system

Protocol:

  • Feeding Experiment:

    • Grow the algal culture to the desired cell density.

    • Add the stable isotope-labeled precursor to the culture medium.

    • Continue the incubation for a specific period to allow for the incorporation of the label.[14][15]

  • Sterol Extraction and Analysis:

    • Harvest the algal cells and extract the total lipids.

    • Isolate the sterol fraction using TLC or column chromatography.

    • Derivatize the sterols and analyze by GC-MS.

  • Mass Isotopomer Analysis:

    • Analyze the mass spectra of this compound and its putative intermediates to determine the extent and pattern of isotope incorporation.[16]

    • The mass shift in the molecular ion and fragment ions will provide evidence for the biosynthetic origin of different parts of the molecule.

Heterologous Expression and Characterization of Sterol Methyltransferases

Objective: To express and functionally characterize an algal sterol methyltransferase (SMT) involved in this compound biosynthesis.

Materials:

  • cDNA from the marine alga of interest

  • Expression vector (e.g., pET vector for E. coli)

  • E. coli expression host (e.g., BL21(DE3))

  • Substrates (e.g., cycloartenol, 24-methylene lophenol)

  • S-adenosyl-L-methionine (SAM)

  • MTase-Glo™ Methyltransferase Assay kit (or similar)

Protocol:

  • Gene Cloning and Expression:

    • Isolate total RNA from the alga and synthesize cDNA.

    • Amplify the SMT gene by PCR and clone it into the expression vector.

    • Transform the expression vector into the E. coli host.

    • Induce protein expression with IPTG.[17]

  • Enzyme Assay:

    • Prepare a cell-free extract from the E. coli culture expressing the SMT.

    • Set up the enzyme reaction containing the cell-free extract, the sterol substrate, and SAM in a suitable buffer.[18]

    • Incubate the reaction at an optimal temperature for a specific time.

    • Stop the reaction and extract the sterols.

  • Product Analysis:

    • Analyze the reaction products by GC-MS to identify the methylated sterols.

    • Quantify the enzyme activity by measuring the amount of product formed. The MTase-Glo™ assay can be used to measure the formation of S-adenosyl homocysteine (SAH), a universal by-product of methylation reactions.[18]

Visualizations

Biosynthetic Pathway of this compound

Clionasterol_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Post-Squalene Sterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS 24-Methylene\ncycloartanol 24-Methylene cycloartanol Cycloartenol->24-Methylene\ncycloartanol SMT1 (SAM) Obtusifoliol Obtusifoliol 24-Methylene\ncycloartanol->Obtusifoliol CPI 24-Methylene\nlophenol 24-Methylene lophenol Obtusifoliol->24-Methylene\nlophenol C14DM, etc. 24-Ethylidene\nlophenol 24-Ethylidene lophenol 24-Methylene\nlophenol->24-Ethylidene\nlophenol SMT2 (SAM) Intermediate Intermediate 24-Ethylidene\nlophenol->Intermediate Δ5-desaturase, etc. This compound This compound Intermediate->this compound Δ24-reductase

Biosynthetic pathway of this compound.
Experimental Workflow for this compound Pathway Elucidation

Experimental_Workflow cluster_0 Organism & Extraction cluster_1 Analysis & Identification cluster_2 Pathway Confirmation cluster_3 Enzyme Characterization A Marine Algal Culture B Biomass Harvesting & Freeze-drying A->B I Isotopic Labeling ([13C]Acetate or [2H]Methionine) A->I L Gene Identification (SMTs) A->L C Solvent Extraction B->C D Crude Extract C->D E Column Chromatography D->E F GC-MS Analysis of Fractions (Identification of Intermediates) E->F G HPLC Purification of this compound E->G H Structural Elucidation (NMR, MS) G->H J GC-MS Analysis of Labeled Sterols I->J K Mass Isotopomer Analysis J->K M Heterologous Expression L->M N Enzyme Assays M->N O Kinetic Analysis N->O

Workflow for this compound pathway elucidation.

Conclusion

The biosynthesis of this compound in marine organisms represents a fascinating example of the metabolic diversity found in marine ecosystems. The pathway, originating from cycloartenol and proceeding through a series of unique enzymatic modifications, particularly the C-24 alkylations catalyzed by sterol methyltransferases, highlights the evolutionary divergence of sterol synthesis. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the potential biotechnological production and pharmacological development of this compound and related marine sterols. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich biochemical landscape of marine natural products.

References

Pharmacological Properties of Clionasterol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol, a prominent phytosterol primarily found in marine organisms, has emerged as a compound of significant interest in pharmacological research. Its unique chemical structure, closely related to other well-studied phytosterols like β-sitosterol, underpins a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, focusing on its anti-inflammatory, anticancer, and antidiabetic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects, primarily through its interaction with the complement system, a key component of the innate immune response.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayTargetIC50 Value
This compoundClassical Complement Pathway InhibitionComplement Component C14.1 µM[1][2]
Mechanism of Action: Inhibition of the Classical Complement Pathway

The anti-inflammatory activity of this compound is attributed to its potent inhibition of the classical complement pathway.[1][2] Mechanistic studies have revealed that this compound directly interferes with the complement component C1, the initiation complex of the classical pathway.[1][2] C1 is a complex of C1q, C1r, and C1s. This compound's interaction with C1 prevents its activation, thereby halting the downstream cascade that leads to the generation of pro-inflammatory mediators.[3][4]

G cluster_0 Classical Complement Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1q C1q Antibody-Antigen Complex->C1q activates C1r C1r C1q->C1r activates C1s C1s C1r->C1s activates C4 C4 C1s->C4 cleaves C2 C2 C4->C2 binds C4b C3 Convertase C3 Convertase C2->C3 Convertase forms Inflammation Inflammation C3 Convertase->Inflammation leads to This compound This compound This compound->C1q inhibits

Figure 1: Inhibition of the Classical Complement Pathway by this compound.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This model is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.[5][6]

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and this compound-treated groups at various doses.

  • Administration: this compound is administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Anticancer Properties

While direct experimental data for this compound is limited, research on its derivative, this compound acetate, and other phytosterols suggests a promising potential for anticancer activity, primarily through the induction of apoptosis.

Quantitative Data: Cytotoxic Activity of this compound Acetate (Hypothetical)

The following data is hypothetical and serves as a guide for future research.[7]

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma18.2
A549Lung Carcinoma32.8
HCT116Colon Carcinoma21.4
PC-3Prostate Adenocarcinoma15.7
HepG2Hepatocellular Carcinoma28.9
Mechanism of Action: PI3K/Akt Signaling Pathway and Apoptosis

The proposed anticancer mechanism of this compound acetate involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[5][7][8][9] Inhibition of this pathway is thought to modulate the expression of Bcl-2 family proteins, leading to the induction of apoptosis.[7][10][11][12][13][14][15][16][17]

  • Inhibition of PI3K/Akt: this compound acetate may inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[7]

  • Modulation of Bcl-2 Family Proteins: Inhibition of Akt can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][11][12]

  • Mitochondrial-Mediated Apoptosis: The increased Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[11][12]

G cluster_1 Anticancer Mechanism of this compound Acetate This compound Acetate This compound Acetate PI3K PI3K This compound Acetate->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes Bax Bax (Pro-apoptotic) Akt->Bax inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion destabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: Proposed Anticancer Signaling Pathway of this compound Acetate.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

G cluster_2 MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound/derivatives B->C D Incubate for 24/48/72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 3: Experimental Workflow for the MTT Assay.

Antidiabetic Properties

While direct studies on this compound are limited, evidence from related phytosterols, such as β-sitosterol, suggests that this compound may possess antidiabetic properties by improving glucose metabolism.[18] A study on β-sitosterol-D-glucopyranoside, a compound with a similar sterol backbone, demonstrated its ability to stimulate glucose uptake in skeletal muscle cells.[9]

Proposed Mechanism of Action: PI3K/Akt-Dependent Glucose Uptake

The potential antidiabetic effect of this compound is hypothesized to be mediated through the PI3K/Akt signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells.[9]

  • Activation of PI3K/Akt: this compound may activate the PI3K/Akt pathway, similar to insulin signaling.

  • GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles from the intracellular space to the plasma membrane.[9]

  • Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the muscle cells, thereby lowering blood glucose levels.

G cluster_3 Proposed Antidiabetic Mechanism of this compound This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles promotes translocation of Cell_Membrane Cell Membrane GLUT4_vesicles->Cell_Membrane to Glucose_Uptake Glucose Uptake Cell_Membrane->Glucose_Uptake facilitates

Figure 4: Proposed PI3K/Akt-Mediated Glucose Uptake by this compound.

Experimental Protocol: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.[9]

  • Cell Culture: L6 myotubes are cultured to differentiation.

  • Treatment: Differentiated myotubes are treated with various concentrations of this compound for a specified period (e.g., 16 hours).

  • Glucose Starvation: Cells are washed and incubated in a glucose-free medium.

  • Glucose Uptake: Radiolabeled 2-deoxy-D-glucose is added, and uptake is allowed to proceed for a short period (e.g., 10 minutes).

  • Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter to quantify glucose uptake.

Experimental Protocol: In Vitro Insulin Secretion Assay in INS-1 Cells

This assay determines the effect of a compound on insulin secretion from a pancreatic beta-cell line.

  • Cell Culture: INS-1 cells are cultured in 24-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

  • Stimulation: The buffer is replaced with solutions containing low glucose, high glucose (positive control), and high glucose with various concentrations of this compound.

  • Supernatant Collection: After incubation (e.g., 1-2 hours), the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA or RIA kit.[1]

Pharmacological Properties of this compound Derivatives

This compound Acetate

Acetylation of this compound may enhance its lipophilicity, potentially improving its bioavailability and cellular uptake.[7] While direct experimental data is limited, it is hypothesized that this compound acetate retains or possesses enhanced pharmacological activities compared to the parent compound.

This compound Glycosides

A study on acylated this compound glycosides isolated from Valeriana officinalis reported no significant anti-inflammatory, anticancer, or cytotoxic activity in a variety of in vitro cell-based assays.[3] This suggests that the glycosidic moiety may alter the biological activity profile of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse pharmacological properties. The potent anti-inflammatory activity of this compound, mediated through the inhibition of the classical complement pathway, warrants further investigation for the development of novel anti-inflammatory agents. The proposed anticancer and antidiabetic mechanisms, centered around the modulation of the PI3K/Akt signaling pathway, provide a strong rationale for continued research into this compound and its acetylated form as potential therapeutic agents. Further studies are required to elucidate the precise mechanisms of action and to obtain comprehensive quantitative data on the efficacy of these compounds in various disease models. This technical guide provides a foundational framework to aid researchers in these future investigations.

References

Clionasterol: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol, a phytosterol predominantly found in marine organisms, is emerging as a compound of significant interest for its diverse therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's potential as a therapeutic agent. It details its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities, supported by available quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound (24S-ethylcholest-5-en-3β-ol) is a C-24 epimer of β-sitosterol, distinguished by its stereochemistry at the C-24 position. It is primarily isolated from marine sources, including various species of marine algae and sponges[1]. Phytosterols, as a class, are known for their structural similarity to cholesterol and their diverse biological activities. This compound, in particular, has demonstrated a range of promising therapeutic effects in preclinical studies, positioning it as a compelling candidate for further drug development. This guide synthesizes the existing literature on this compound, focusing on its mechanisms of action and providing the necessary technical details to enable further research.

Therapeutic Potential and Mechanisms of Action

This compound exhibits a multifactorial therapeutic potential, with demonstrated activities in several key areas of pharmacology.

Anti-Cancer Activity

While specific cytotoxic data for pure this compound against a wide range of cancer cell lines is limited in publicly available literature, studies on this compound-rich fractions and structurally related phytosterols suggest a significant anti-proliferative and pro-apoptotic potential. The primary mechanism appears to be the modulation of key signaling pathways involved in cell survival and apoptosis.

Signaling Pathway:

This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers[2][3][4][5]. This compound's inhibitory action is targeted at 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream kinase in the PI3K/Akt cascade. By inhibiting PDK1, this compound prevents the phosphorylation and subsequent activation of Akt, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.

Furthermore, the apoptotic mechanism of this compound likely involves the intrinsic or mitochondrial pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-3, which executes the final stages of apoptosis[6][7][8][9].

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c Bax->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->PDK1 inhibits

Caption: this compound's Anti-Cancer Signaling Pathway.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. A this compound-rich fraction has been shown to possess anti-inflammatory properties by downregulating the production of inflammatory mediators. A key mechanism in inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS)[10][11][12]. While direct evidence for this compound's inhibition of NF-κB is still emerging, its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages suggests an interaction with this pathway.

Signaling Pathway:

In the canonical NF-κB pathway, stimuli such as LPS lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, possibly by inhibiting the IκB kinase (IKK) complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases This compound This compound (Hypothesized) This compound->IKK inhibits? Genes Pro-inflammatory Genes (e.g., iNOS) NFkB_nuc->Genes activates transcription Inflammation Inflammation Genes->Inflammation Start Start: Dried C. racemosa powder Maceration Maceration with 70% Ethanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Evaporation1 Rotary Evaporation Filtration1->Evaporation1 CrudeExtract Crude Ethanolic Extract Evaporation1->CrudeExtract Suspension Suspend in Deionized Water CrudeExtract->Suspension Partitioning Liquid-Liquid Partitioning (Hexane) Suspension->Partitioning HexaneFraction Hexane Fraction Partitioning->HexaneFraction ColumnChromatography Silica Gel Column Chromatography HexaneFraction->ColumnChromatography Fractions Collect Fractions ColumnChromatography->Fractions GCMS GC-MS Analysis Fractions->GCMS End End: Purified this compound GCMS->End

References

Clionasterol: A Deep Dive into its Anti-inflammatory and Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Clionasterol, a marine-derived phytosterol, has garnered significant scientific interest for its potential therapeutic applications, particularly in the realms of inflammation and oxidative stress. This technical guide provides a comprehensive overview of the existing research on the anti-inflammatory and antioxidant activities of this compound. While quantitative data on the pure compound remains somewhat limited in publicly available literature, this document synthesizes the current knowledge, detailing its mechanisms of action, providing established experimental protocols for its evaluation, and presenting available quantitative data. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound and identifying areas for future investigation.

Introduction

Phytosterols, plant-derived steroid alcohols, are increasingly recognized for their diverse biological activities and potential health benefits. This compound (γ-sitosterol), a prominent member of this class found in various marine organisms such as sponges and algae, has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and cholesterol-lowering effects.[1][2] Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The ability of this compound to modulate these processes positions it as a promising candidate for the development of novel therapeutic agents. This guide aims to provide an in-depth analysis of the scientific evidence supporting the anti-inflammatory and antioxidant activities of this compound.

Quantitative Data on Biological Activities

While extensive research has been conducted on this compound-rich fractions, specific quantitative data for the pure compound, particularly regarding its antioxidant capacity, is not widely available in the current literature. The following tables summarize the available quantitative data for this compound and highlight areas where further research is needed.

Table 1: Anti-inflammatory Activity of this compound

Assay/TargetCell Line/SystemIC50 / EffectReference(s)
Classical Complement PathwayIn vitro (Human)IC50 = 4.1 µM[1]
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesData not available for pure compound-
Prostaglandin E2 (PGE2) Production-Data not available for pure compound-
Tumor Necrosis Factor-alpha (TNF-α) Production-Data not available for pure compound-
Interleukin-6 (IL-6) Production-Data not available for pure compound-

Table 2: Antioxidant Activity of this compound

AssayIC50 ValueReference(s)
DPPH Radical ScavengingData not available for pure compound-
ABTS Radical ScavengingData not available for pure compound-
Intracellular ROS ScavengingHaCaT keratinocytesDose-dependent reduction by this compound-rich fraction

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified to date involve the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Research suggests that this compound can interfere with this pathway, although the precise molecular targets are still under investigation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasomal_Degradation IkBa->Proteasomal_Degradation Degradation Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK_complex Inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates inflammatory responses. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory mediators. While direct evidence for this compound's interaction with specific MAPK components is still emerging, it is hypothesized that its anti-inflammatory effects are, in part, mediated through the downregulation of this pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases p38 p38 MAPK Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Pro-inflammatory Mediator Production Transcription_Factors->Inflammatory_Response This compound This compound This compound->Upstream_Kinases Inhibits

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.

Antioxidant Mechanism of Action

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a crucial role in the pathogenesis of many diseases. This compound has demonstrated antioxidant properties by directly scavenging free radicals and by modulating intracellular antioxidant defense mechanisms. Studies on this compound-rich fractions have shown a dose-dependent reduction in intracellular ROS levels in human keratinocytes.[3][4]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS This compound This compound This compound->ROS Direct Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Indirectly Promotes Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Antioxidant_Enzymes->ROS Neutralizes

Figure 3: Antioxidant mechanisms of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory and antioxidant activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like methanol or DMSO)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in methanol.

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well containing 100 µL of methanol and 100 µL of DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS)

    • This compound stock solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS•+ solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the this compound stock solution.

    • Add 10 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS)

    • This compound stock solution

    • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • A standard curve is generated using sodium nitrite to quantify the amount of nitrite in the samples.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Griess_Assay_Workflow Seed_Cells Seed RAW 264.7 cells (5x10^4 cells/well) Incubate_24h_1 Incubate 24h Pretreat Pre-treat with this compound (various concentrations) for 1h Incubate_24h_1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect_Supernatant Collect 50 µL supernatant Stimulate->Collect_Supernatant Add_Griess_A Add 50 µL Griess Reagent A Collect_Supernatant->Add_Griess_A Add_Griess_B Add 50 µL Griess Reagent B Add_Griess_A->Add_Griess_B Incubate_10min Incubate 10 min (dark, room temp) Add_Griess_B->Incubate_10min Measure_Absorbance Measure Absorbance at 540 nm Incubate_10min->Measure_Absorbance

Figure 4: Experimental workflow for the Griess assay.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as cytokines and prostaglandins, in cell culture supernatants.

  • Reagents and Materials:

    • Specific ELISA kits for TNF-α, IL-6, and PGE2

    • Cell culture supernatants from this compound and LPS-treated cells (as prepared in the NO assay)

    • Wash buffer

    • Detection antibody

    • Substrate solution

    • Stop solution

    • Microplate reader

  • Procedure:

    • Follow the specific instructions provided with each ELISA kit.

    • Typically, the wells of a microplate are pre-coated with a capture antibody specific for the target molecule.

    • The cell culture supernatants and standards are added to the wells and incubated.

    • After washing, a biotinylated detection antibody is added.

    • Following another wash, a streptavidin-HRP conjugate is added.

    • A substrate solution is then added, which develops a color in proportion to the amount of bound enzyme.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The concentration of the cytokine or PGE2 in the samples is determined by comparison to a standard curve.

Conclusion and Future Directions

This compound, a marine-derived phytosterol, exhibits promising anti-inflammatory and antioxidant activities. Its ability to inhibit the classical complement pathway and modulate key inflammatory signaling pathways like NF-κB and MAPK, coupled with its potential to reduce oxidative stress, underscores its therapeutic potential. However, a significant gap in the literature exists regarding specific quantitative data for the pure compound in various antioxidant and anti-inflammatory assays.

Future research should focus on:

  • Determining the IC50 values of pure this compound in standardized antioxidant assays (DPPH, ABTS, etc.).

  • Quantifying the inhibitory effects of pure this compound on the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6 in relevant cell models.

  • Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

A more comprehensive understanding of the quantitative bioactivity and molecular mechanisms of pure this compound will be crucial for its successful development as a novel therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

References

Clionasterol: A Technical Guide on its Antibacterial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol, a prominent phytosterol primarily sourced from marine organisms, has garnered scientific interest for its diverse bioactive properties. Among these, its antibacterial and antifungal activities present a promising avenue for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial characteristics of this compound. While direct quantitative data for the pure compound remains limited in publicly available literature, this document synthesizes existing qualitative evidence and data from this compound-rich fractions. It details standard experimental protocols for evaluating antimicrobial efficacy and proposes potential mechanisms of action based on the known behavior of related phytosterols. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this compound and the areas requiring further investigation.

Introduction

This compound (Stigmast-5-en-3β-ol) is a naturally occurring phytosterol found in a variety of marine sources, including algae and sponges.[1] Phytosterols are integral structural components of plant cell membranes, analogous to cholesterol in animal cells. Beyond their structural role, many phytosterols, including this compound, exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and cholesterol-lowering effects.[1] Notably, multiple sources have reported the antibacterial and antifungal properties of this compound, suggesting its potential as a lead compound in the development of new antimicrobial therapies.[1][2] This guide focuses specifically on these antimicrobial attributes, consolidating the available scientific information to facilitate further research and development.

Antibacterial Properties of this compound

Direct quantitative data on the antibacterial activity of purified this compound is not extensively available in the reviewed literature. However, studies on extracts and fractions rich in this compound provide strong indications of its antibacterial potential.

Summary of Antibacterial Activity

The available data, primarily from studies on this compound-rich extracts, suggests activity against a range of bacteria. It is important to note that these values may not be representative of the pure compound and should be interpreted with caution.

Source Material Bacterial Strain(s) Observed Effect Quantitative Data (if available) Citation
This compound-Rich FractionNot SpecifiedStated to possess antibacterial activity.No specific data provided.[2]
Potential Antibacterial Mechanisms of Action

The precise mechanism by which this compound exerts its antibacterial effects has not been elucidated. However, based on the known mechanisms of other phytosterols and membrane-active compounds, several potential pathways can be hypothesized:

  • Disruption of Cell Membrane Integrity: Phytosterols can intercalate into the lipid bilayer of bacterial cell membranes. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. This disruption can be particularly effective against Gram-positive bacteria, whose cell wall is more accessible to lipophilic compounds.

  • Inhibition of Cell Wall Synthesis: Some antimicrobial compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. While not directly reported for this compound, this remains a plausible mechanism that warrants investigation.

  • Inhibition of Essential Enzymes: this compound may inhibit bacterial enzymes that are crucial for metabolic pathways, DNA replication, or protein synthesis.

G cluster_this compound This compound cluster_effects Potential Effects This compound This compound Membrane Membrane This compound->Membrane CellWall CellWall This compound->CellWall Enzymes Enzymes This compound->Enzymes Disruption Membrane Disruption (Loss of Integrity) CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition_CW Inhibition of Cell Wall Synthesis Inhibition_CW->CellDeath Inhibition_Enzyme Enzyme Inhibition Inhibition_Enzyme->CellDeath Membrane->Disruption CellWall->Inhibition_CW Enzymes->Inhibition_Enzyme

Antifungal Properties of this compound

Similar to its antibacterial properties, the antifungal activity of this compound is mentioned in the literature, but specific quantitative data for the pure compound is scarce.

Summary of Antifungal Activity

The antifungal potential of this compound is supported by qualitative statements in scientific publications.

Source Material Fungal Strain(s) Observed Effect Quantitative Data (if available) Citation
This compoundNot SpecifiedStated to possess antifungal activities.No specific data provided.[2]
Potential Antifungal Mechanisms of Action

The antifungal mechanism of phytosterols is often linked to their interaction with the fungal cell membrane, particularly with ergosterol.

  • Interaction with Ergosterol Biosynthesis: A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. This compound may inhibit key enzymes in this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disrupts membrane integrity and function.

  • Direct Membrane Disruption: Similar to its potential antibacterial mechanism, this compound could directly interact with the fungal cell membrane, altering its fluidity and permeability, and causing leakage of cellular contents.

G cluster_this compound This compound cluster_fungal_cell Fungal Cell cluster_effects Potential Effects This compound This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Inhibition Inhibition of Ergosterol Synthesis Ergosterol_Pathway->Inhibition Fungal_Membrane Fungal Cell Membrane Disruption Membrane Disruption Fungal_Membrane->Disruption Inhibition->Fungal_Membrane Fungal_Death Fungal Cell Death Disruption->Fungal_Death

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antibacterial and antifungal properties of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Pure this compound

  • Appropriate solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Add the diluted inoculum to each well containing the this compound dilutions.

  • Include a positive control (broth with a standard antimicrobial), a negative control (broth with solvent), and a growth control (broth with inoculum only).

  • Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Disk Diffusion Assay for Zone of Inhibition Measurement

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Pure this compound

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic/antifungal disks

  • Solvent control disks

  • Incubator

  • Calipers or a ruler

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Using a sterile swab, evenly inoculate the entire surface of an agar plate to create a lawn of bacteria or fungi.

  • Prepare sterile filter paper disks impregnated with a known concentration of this compound.

  • Aseptically place the this compound-impregnated disks, along with positive and solvent control disks, onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare this compound Stock Solution B2 Impregnate & Place Disks (this compound, Controls) A1->B2 A2 Prepare Standardized Microbial Inoculum B1 Inoculate Agar Plate with Microbial Lawn A2->B1 A3 Prepare Agar Plates (MHA/SDA) A3->B1 B1->B2 B3 Incubate Plates B2->B3 C1 Measure Zone of Inhibition (mm) B3->C1 C2 Compare with Controls C1->C2 C3 Determine Susceptibility C2->C3

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antimicrobial agent. The existing literature consistently points towards its antibacterial and antifungal properties, although there is a clear and pressing need for comprehensive quantitative studies on the purified compound. Future research should prioritize determining the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) of pure this compound against a broad panel of clinically relevant pathogenic bacteria and fungi. Elucidating its precise mechanism of action through studies on membrane interaction, enzymatic inhibition, and potential effects on microbial signaling pathways will be crucial for its development as a therapeutic agent. Furthermore, in vivo studies are required to assess its efficacy and safety in preclinical models. The information compiled in this guide serves as a catalyst for these future investigations, which have the potential to unlock the full therapeutic value of this compound in combating infectious diseases.

References

The Cholesterol-Lowering Potential of Clionasterol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clionasterol, a phytosterol predominantly found in marine sources such as sponges and green algae, presents a compelling avenue for the development of novel cholesterol-lowering therapeutics. As a member of the phytosterol class of compounds, this compound is presumed to share the well-documented hypocholesterolemic effects of its terrestrial counterparts. These effects are primarily attributed to the inhibition of intestinal cholesterol absorption and potential modulation of hepatic cholesterol metabolism. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, supported by data from studies on phytosterols as a class. It outlines detailed experimental protocols for future research and visualizes key signaling pathways and workflows to guide drug discovery and development efforts. While direct clinical and extensive preclinical data on this compound are currently limited, this paper synthesizes the existing knowledge on phytosterols to build a strong theoretical framework for the investigation of this compound as a potent cholesterol-lowering agent.

Introduction to this compound

This compound (83-47-6) is a C29 phytosterol characterized by a side chain at C-24. It is structurally similar to cholesterol, a feature that is central to its proposed mechanism of action.[1] Primarily isolated from marine organisms, including sponges and green algae like Caulerpa racemosa, this compound is a subject of growing interest for its potential health benefits.[1] While research on this compound is not as extensive as that on other phytosterols like β-sitosterol, its structural characteristics suggest it is a promising candidate for cholesterol management.

Putative Mechanisms of Cholesterol Reduction

The cholesterol-lowering effects of phytosterols are multifactorial. While specific studies on this compound are not abundant, its effects can be inferred from the established mechanisms of the broader phytosterol class.

Inhibition of Intestinal Cholesterol Absorption

The primary and most well-established mechanism by which phytosterols lower plasma cholesterol is by inhibiting the absorption of dietary and biliary cholesterol in the intestine.[2][3] This is achieved through two main processes:

  • Competition for Micellar Solubilization: In the intestinal lumen, cholesterol must be incorporated into mixed micelles, formed with bile salts and phospholipids, to be absorbed. Due to their structural similarity to cholesterol, phytosterols like this compound can compete with cholesterol for a place in these micelles.[2] This competition reduces the amount of cholesterol that is solubilized and available for absorption by the enterocytes.

  • Interaction with Niemann-Pick C1-Like 1 (NPC1L1) Transporter: The NPC1L1 protein is a key transporter located on the apical membrane of enterocytes and is responsible for the uptake of cholesterol from the intestinal lumen.[4][5] Phytosterols are thought to interfere with this process. While some evidence suggests competitive inhibition for the transporter, other studies indicate that phytosterols may modulate the expression or function of NPC1L1, leading to reduced cholesterol uptake.[3][6]

Modulation of Hepatic Cholesterol Homeostasis

Reduced intestinal cholesterol absorption leads to a decrease in the delivery of cholesterol to the liver via chylomicron remnants. This depletion of hepatic cholesterol can trigger compensatory mechanisms:

  • Upregulation of LDL Receptor (LDLR) Expression: To replenish its cholesterol stores, the liver increases the expression of the LDL receptor on the surface of hepatocytes. This leads to an increased clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.

  • Potential Modulation of Cholesterol Synthesis: The master regulator of cholesterol biosynthesis is the sterol regulatory element-binding protein 2 (SREBP-2).[7] A decrease in intracellular cholesterol levels typically activates the SREBP-2 pathway, leading to the upregulation of genes involved in cholesterol synthesis, including HMG-CoA reductase (HMGCR), the rate-limiting enzyme in this pathway.[7] While this is a compensatory response, the net effect of phytosterol consumption is a reduction in plasma LDL-C due to the dominant effect of reduced cholesterol absorption. Direct effects of phytosterols on HMG-CoA reductase activity have not been conclusively demonstrated.

Quantitative Data on Phytosterol Efficacy

Study TypePhytosterol Dose ( g/day )LDL-C Reduction (%)Total Cholesterol Reduction (mmol/L)HDL-C ChangeTriglyceride ChangeCitation(s)
Meta-analysis2.158.8-0.34No significant changeNo significant change[8]
Meta-analysis2.0~10-No significant change-[9]
Meta-analysis0.6 - 3.36 - 12---[2]
Clinical Trial1.84 (Phytosterol esters)12.9-No significant changeNo significant change[10]
Clinical Trial3.0~12---[11]

Note: The data presented in this table is for phytosterols as a class and not specifically for this compound. The efficacy of this compound may vary.

Key Signaling Pathways

Cholesterol Absorption Pathway in Enterocytes

The following diagram illustrates the key steps in intestinal cholesterol absorption and the putative points of intervention for this compound.

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol micelle Mixed Micelles cholesterol->micelle Incorporation This compound This compound This compound->micelle Competition NPC1L1 NPC1L1 Transporter This compound->NPC1L1 Inhibition? micelle->NPC1L1 Uptake cholesterol_inside Intracellular Cholesterol Pool NPC1L1->cholesterol_inside chylomicron Chylomicrons cholesterol_inside->chylomicron Esterification & Packaging ABCG5_G8 ABCG5/G8 Transporter cholesterol_inside->ABCG5_G8 Efflux lymph Lymphatic System chylomicron->lymph ABCG5_G8->micelle

Putative mechanism of this compound in inhibiting intestinal cholesterol absorption.
SREBP-2 Signaling Pathway in Hepatocytes

The following diagram outlines the SREBP-2 pathway, which regulates cholesterol homeostasis in liver cells.

SREBP2_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP-2/SCAP Complex S1P S1P SREBP2_SCAP->S1P transport to Golgi INSIG INSIG INSIG->SREBP2_SCAP retains in ER cholesterol_ER High Cholesterol cholesterol_ER->INSIG binds low_cholesterol Low Cholesterol low_cholesterol->SREBP2_SCAP releases from INSIG S2P S2P S1P->S2P cleavage nSREBP2 nSREBP-2 (active form) S2P->nSREBP2 release SRE Sterol Regulatory Element (SRE) nSREBP2->SRE binds HMGCR_gene HMGCR Gene SRE->HMGCR_gene activates transcription LDLR_gene LDLR Gene SRE->LDLR_gene activates transcription

Simplified SREBP-2 signaling pathway for cholesterol homeostasis.

Experimental Protocols

The following protocols are generalized methodologies for assessing the cholesterol-lowering effects of a test compound like this compound.

In Vitro Cholesterol Absorption Assay (Caco-2 Cell Model)

This assay evaluates the direct effect of a compound on cholesterol uptake by intestinal cells.

Objective: To determine if this compound inhibits cholesterol absorption in a human intestinal cell line model.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Micelle Preparation: Radiolabeled ([¹⁴C] or [³H]) cholesterol is incorporated into mixed micelles containing sodium taurocholate, oleic acid, and phospholipids.

  • Treatment: The apical side of the Caco-2 monolayer is incubated with the cholesterol-containing micelles in the presence or absence of varying concentrations of this compound.

  • Quantification: After a defined incubation period (e.g., 2-4 hours), the cells are washed, and the amount of radiolabeled cholesterol taken up by the cells is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of cholesterol absorption inhibition by this compound is calculated relative to the control (no this compound).

Caco2_Workflow culture Culture Caco-2 cells on permeable supports (21 days) micelle_prep Prepare radiolabeled cholesterol micelles treatment Treat apical side with micelles +/- this compound micelle_prep->treatment incubation Incubate for 2-4 hours treatment->incubation quantification Wash cells and quantify intracellular radioactivity incubation->quantification analysis Calculate % inhibition of cholesterol absorption quantification->analysis

Workflow for in vitro cholesterol absorption assay using Caco-2 cells.
In Vivo Hypercholesterolemia Animal Model

This protocol assesses the efficacy of a compound in lowering plasma cholesterol levels in a living organism.

Objective: To evaluate the dose-dependent effect of this compound on the lipid profile of a hypercholesterolemic animal model.

Methodology:

  • Animal Model: Male C57BL/6J mice or Syrian golden hamsters are commonly used. Hypercholesterolemia is induced by feeding a high-fat, high-cholesterol diet for a period of 4-8 weeks.

  • Grouping and Treatment: Animals are randomly assigned to groups (n=8-10 per group):

    • Control group (high-fat diet)

    • This compound-treated groups (high-fat diet supplemented with different doses of this compound, e.g., 0.5%, 1%, 2% w/w)

    • Positive control group (e.g., high-fat diet with Ezetimibe or a statin)

  • Duration: The treatment period typically lasts for 4-12 weeks.

  • Sample Collection: Blood samples are collected at baseline and at the end of the study for lipid analysis. Liver and fecal samples may also be collected for further mechanistic studies.

  • Biochemical Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic kits.

  • Data Analysis: Statistical analysis is performed to compare the lipid profiles between the different treatment groups and the control group.

HMG-CoA Reductase Activity Assay

This in vitro assay determines if a compound directly inhibits the key enzyme in cholesterol synthesis.

Objective: To investigate the direct inhibitory effect of this compound on HMG-CoA reductase activity.

Methodology:

  • Enzyme Source: Purified HMG-CoA reductase enzyme or a microsomal fraction from rat liver can be used.

  • Assay Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP+, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • Procedure: The enzyme is incubated with its substrates (HMG-CoA and NADPH) in the presence of varying concentrations of this compound or a known inhibitor (e.g., pravastatin) as a positive control.

  • Data Analysis: The rate of NADPH consumption is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) is determined.

Future Directions and Conclusion

The structural similarity of this compound to cholesterol, combined with the extensive body of evidence on the cholesterol-lowering effects of phytosterols, strongly suggests that this compound is a promising candidate for the development of novel hypolipidemic agents. However, to fully realize its potential, further research is imperative.

Key areas for future investigation include:

  • In vivo efficacy studies: Dose-response studies in relevant animal models of hypercholesterolemia are needed to quantify the cholesterol-lowering effects of this compound and establish its potency.

  • Mechanistic studies: Detailed investigations are required to confirm the specific interactions of this compound with NPC1L1 and to elucidate its effects on the SREBP-2 signaling pathway and HMG-CoA reductase activity in hepatocytes.

  • Bioavailability and safety studies: Preclinical studies are necessary to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its long-term safety.

  • Clinical trials: Ultimately, well-designed, placebo-controlled clinical trials in human subjects are essential to confirm the efficacy and safety of this compound for the management of hypercholesterolemia.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Clionasterol from Caulerpa racemosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpa racemosa, a species of green seaweed commonly known as "sea grapes," is a rich source of various bioactive compounds, including sterols. Among these, Clionasterol has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] This document provides detailed application notes and protocols for the extraction and enrichment of this compound from Caulerpa racemosa. The methodologies described are based on established solvent extraction and chromatographic techniques, providing a reproducible workflow for obtaining a this compound-rich fraction for further research and development.

Data Presentation

The following tables summarize quantitative data related to the composition of Caulerpa racemosa and the yields of extracts.

Table 1: Proximate Composition of Caulerpa racemosa

ComponentPercentage (% dry weight)
Crude Protein11.39 - 19.9
Crude Lipid1.03 - 7.65
Carbohydrates48.97 - 71.67
Ash7.97 - 29.4
Fiber~11.51

Note: The composition can vary based on geographical location, season, and environmental factors.

Table 2: Extraction and Fractionation Yields

Extraction/Fractionation StepYieldReference
Crude 96% Ethanol Extract34% (from 1000 g coarse powder)[3]
This compound-Rich Hexane Fraction (CRHF2)Yield not explicitly reported, but identified as the most active fraction.[4]

Experimental Protocols

This section provides detailed protocols for the extraction and enrichment of this compound from Caulerpa racemosa.

Protocol 1: Preparation of Caulerpa racemosa Biomass
  • Collection and Cleaning: Collect fresh Caulerpa racemosa from a clean marine environment. Thoroughly wash the seaweed with seawater to remove sand, epiphytes, and other debris, followed by a final rinse with fresh water.

  • Drying: The washed seaweed should be dried to a constant weight. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using a hybrid hot water dryer.[4]

  • Grinding: Once completely dry, grind the seaweed into a coarse powder using a mechanical grinder. Store the powdered biomass in an airtight container in a cool, dark place until extraction.

Protocol 2: Ethanolic Extraction
  • Maceration: Soak the dried, powdered Caulerpa racemosa (e.g., 50 g) in 70% ethanol at a 1:10 solid-to-solvent ratio.[4]

  • Extraction: Allow the mixture to stand for 24-72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude ethanolic extract (CRE).

Protocol 3: Solvent Partitioning
  • Suspension: Suspend the crude ethanolic extract (CRE) in deionized water.

  • Liquid-Liquid Extraction: Perform sequential liquid-liquid extraction using solvents of increasing polarity.

    • First, partition the aqueous suspension with n-hexane. Collect the hexane fraction.

    • Next, partition the remaining aqueous layer with chloroform. Collect the chloroform fraction.

    • Finally, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction.

  • Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to obtain the respective crude fractions. The this compound is expected to be enriched in the less polar hexane fraction.[4]

Protocol 4: Silica Gel Column Chromatography for this compound Enrichment

This protocol describes the fractionation of the n-hexane fraction to obtain a this compound-rich fraction (CRHF2).[4]

  • Column Preparation:

    • Pack a glass chromatography column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

    • Allow the silica gel to settle, ensuring a uniform and bubble-free column bed.

    • Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the dried n-hexane fraction in a minimal amount of n-hexane.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate. A suggested gradient is as follows:

      • 100% n-Hexane

      • 9:1 n-Hexane:Ethyl Acetate

      • 8:2 n-Hexane:Ethyl Acetate

      • 7:3 n-Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection: Collect the eluate in separate fractions of a defined volume (e.g., 20 mL).

  • Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC to identify fractions containing this compound. Use a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize the spots using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling and Concentration: Pool the fractions that show a high concentration of the target compound (this compound was identified in the second hexane fraction, CRHF2, in the reference study) and concentrate them using a rotary evaporator.[4]

Protocol 5: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Silylation): To improve volatility and thermal stability for GC analysis, the sterols in the enriched fraction should be derivatized. A common method is silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane).

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Injector Temperature: 280-300°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and/or by matching the mass spectrum with a library database (e.g., NIST).

Visualizations

Experimental Workflow

Extraction_Workflow cluster_preparation Biomass Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis Start Fresh Caulerpa racemosa Wash Washing Start->Wash Dry Drying Wash->Dry Grind Grinding Dry->Grind Extraction 70% Ethanol Extraction Grind->Extraction Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction Column_Chromatography Silica Gel Column Chromatography Hexane_Fraction->Column_Chromatography CRHF2 This compound-Rich Fraction (CRHF2) Column_Chromatography->CRHF2 GCMS GC-MS Analysis CRHF2->GCMS

Caption: Workflow for the extraction and enrichment of this compound.

Signaling Pathway

Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., Particulate Matter) ROS Increased ROS Production Oxidative_Stress->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis_Pathway Activation of Apoptotic Signaling Pathway Mitochondrial_Damage->Apoptosis_Pathway Cell_Damage Cellular Damage & Apoptosis Apoptosis_Pathway->Cell_Damage This compound This compound This compound->ROS Inhibits This compound->Apoptosis_Pathway Downregulates

Caption: this compound's role in mitigating oxidative stress and apoptosis.

References

Application Note: Quantification of Clionasterol in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol, a prominent phytosterol found in various terrestrial and marine organisms, particularly marine algae, is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities.[1][2][3] Its therapeutic properties, including anti-inflammatory and antioxidant effects, necessitate accurate and reliable quantification methods for quality control, pharmacological studies, and product standardization.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of sterols.[6][7][8] The method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[9]

However, the inherent polarity and low volatility of sterols like this compound can lead to poor chromatographic performance.[1] To overcome these limitations, a derivatization step is essential to convert the sterols into more volatile and thermally stable compounds, making them amenable to GC analysis.[1][10] This application note provides a comprehensive protocol for the quantification of this compound in plant extracts, covering sample preparation, derivatization, and GC-MS analysis.

Experimental Workflow

The overall workflow for the quantification of this compound involves lipid extraction, saponification to release free sterols, derivatization to enhance volatility, and subsequent analysis by GC-MS.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plant Plant Material (Dried & Powdered) Extract Crude Lipid Extract Plant->Extract Solid-Liquid Extraction Unsaponifiable Unsaponifiable Matter (Free Sterols) Extract->Unsaponifiable Saponification (Alkaline Hydrolysis) Derivatized Derivatized Sample (TMS Ethers) Unsaponifiable->Derivatized Silylation Derivatization GCMS GC-MS Analysis Derivatized->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Extraction and Saponification

This protocol details the extraction of total lipids from plant material and the subsequent hydrolysis (saponification) of sterol esters to yield free sterols.[4][11]

Materials:

  • Dried and powdered plant material (e.g., marine algae, seeds)

  • Chloroform, Methanol, n-Hexane (HPLC or GC grade)

  • 2 M Ethanolic Potassium Hydroxide (KOH) solution[4]

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Soxhlet extractor or maceration equipment

  • Rotary evaporator

  • Reflux system

Procedure:

  • Extraction:

    • Weigh approximately 5-10 g of the dried, ground plant material.[4]

    • Perform a solid-liquid extraction using a Soxhlet extractor with n-hexane for 6-8 hours, or by macerating the sample with chloroform for 24 hours.[4][12]

    • Filter the extract using Whatman No. 1 filter paper.[12]

    • Evaporate the solvent from the filtrate using a rotary evaporator at 45°C to obtain the crude lipid extract.[4][12]

  • Saponification:

    • Dissolve a known quantity of the crude lipid extract (e.g., 250 mg) in 50 mL of 2 M ethanolic KOH.[4][13]

    • Reflux the mixture for 1 hour at 70°C with constant stirring to hydrolyze the sterol esters.[4][13]

    • Allow the mixture to cool to room temperature.[13]

  • Extraction of Unsaponifiables (Free Sterols):

    • Transfer the cooled solution to a separating funnel and add an equal volume of deionized water.

    • Extract the unsaponifiable fraction three times with 30 mL portions of n-hexane.[6]

    • Combine the n-hexane layers and wash them with deionized water until the washings are neutral.[6]

    • Dry the final hexane extract by passing it through a column of anhydrous sodium sulfate.[6]

    • Evaporate the hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator. The resulting residue contains the total free sterols.[6]

Protocol 2: Derivatization (Silylation)

To improve volatility and thermal stability for GC analysis, the free sterols are derivatized to form trimethylsilyl (TMS) ethers.[1][11] Silylation is the most common derivatization technique for sterols.[1]

Materials:

  • Unsaponifiable matter from Protocol 1

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][11]

  • n-Hexane (GC grade)

  • Heating block or water bath

  • GC vials (2 mL) with inserts

Procedure:

  • Transfer the dried unsaponifiable residue (or 1-5 mg) to a clean, dry GC vial.[1]

  • Add 100 µL of anhydrous pyridine to dissolve the residue.[11]

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[1][11]

  • Tightly cap the vial and heat at 60-70°C for 1 hour in a heating block to ensure complete derivatization.[1][11]

  • After cooling, the sample is ready for injection. If needed, it can be further diluted with n-hexane.[4]

Protocol 3: GC-MS Instrumentation and Analysis

Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A low-polarity capillary column such as a TG-5MS, DB-5MS, or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[4][7][14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4][14]

GC-MS Parameters: The following table provides typical instrument parameters. These should be optimized based on the specific instrument and column used.[11][14]

ParameterTypical Value
Injector Temperature 250 - 300°C[11]
Injection Volume 1 µL[8]
Injection Mode Splitless or Split (e.g., 1:15 to 1:100)[11]
Oven Program Initial 150-180°C, hold 2-5 min, ramp 10-15°C/min to 280-320°C, hold 10-20 min.[4][6][7]
MS Transfer Line Temp 280°C[4][14]
Ion Source Temp 230°C[4][14]
Ionization Mode Electron Impact (EI) at 70 eV[11]
Scan Mode Full Scan (m/z 50-650) for identification.[4] Selected Ion Monitoring (SIM) for quantification.[15]

Quantification: Quantification is achieved by creating a calibration curve using an authentic this compound standard. An internal standard (e.g., 5α-cholestane or epicoprostanol) should be added to all samples and standards to correct for variations in sample preparation and injection volume.[6][11] The peak area ratio of this compound to the internal standard is plotted against the concentration of the standard.

Data Presentation

Quantitative data for this compound is not widely available across a broad range of plants. The table below presents representative concentrations of major phytosterols found in various plant-derived oils to provide a comparative context. This compound is structurally similar to β-sitosterol and would be present in varying concentrations depending on the source, particularly in marine algae.[2][4]

Plant Sourceβ-Sitosterol (mg/100g)Campesterol (mg/100g)Stigmasterol (mg/100g)Total Phytosterols (mg/100g)
Sunflower Oil170 - 29015 - 3015 - 25200 - 350
Soybean Oil130 - 25040 - 7030 - 60200 - 400
Rapeseed Oil300 - 500150 - 280< 10450 - 800
Corn Oil500 - 850150 - 25050 - 90700 - 1200
Caulerpa racemosaN/AN/AN/ARich in this compound[3]

Note: Data is compiled from multiple sources for illustrative purposes. N/A indicates data not available. This compound is a major sterol in certain marine algae like Caulerpa racemosa, but precise quantitative yields are not extensively reported in literature.[2]

Biological Pathway Visualization

A this compound-rich fraction from the marine alga Caulerpa racemosa has been shown to protect against skin damage induced by particulate matter (PM).[5] The proposed mechanism involves the inhibition of oxidative stress and apoptosis-related signaling pathways.[3][16]

Signaling_Pathway PM Particulate Matter (PM) ROS Intracellular ROS Production PM->ROS Mito Mitochondrial Damage ROS->Mito Apop Apoptosis (Cell Death) Mito->Apop This compound This compound This compound->ROS This compound->Apop

Caption: Inhibition of oxidative stress and apoptosis by this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plant extracts.[6] Proper sample preparation, including extraction, saponification, and derivatization, is critical for achieving accurate and reproducible results.[1][4] This protocol offers a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development, enabling the reliable analysis of this compound for quality control and further investigation of its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols are a class of naturally occurring steroid alcohols found in plants and marine organisms. Among these, clionasterol, a C29 sterol, has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound and related phytosterols such as β-sitosterol, stigmasterol, and campesterol is crucial for research, quality control of natural products, and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and specific method for the analysis of these compounds, avoiding the need for derivatization often required in Gas Chromatography (GC).[1]

This document provides detailed application notes and protocols for the HPLC-MS analysis of this compound and its related phytosterols. The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Saponification and Liquid-Liquid Extraction

To analyze total phytosterols, including free, esterified, and glycosylated forms, a saponification step is necessary to hydrolyze the conjugated forms into free sterols.[2][3]

Materials:

  • Sample (e.g., plant extract, marine organism tissue, health supplement)

  • Ethanolic potassium hydroxide (KOH), 2 M

  • Hexane, HPLC grade

  • Deionized water

  • Centrifuge tubes, 50 mL

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Weighing: Accurately weigh an appropriate amount of the homogenized sample (e.g., 200-500 mg) into a 50 mL screw-cap centrifuge tube.

  • Saponification: Add 10 mL of 2 M ethanolic KOH to the sample tube. For health supplement pills, sonicate for approximately 30 minutes until the pill is completely dissolved.[4] For other matrices, vortex vigorously for 5 minutes and incubate in a water bath at 60°C for 1 hour to ensure complete hydrolysis.[2]

  • Neutralization (for some matrices): After cooling to room temperature, an equal volume of 2 M acetic acid can be added to neutralize the solution, particularly for supplement matrices.[4]

  • Extraction: Add 10 mL of hexane to the tube, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 10 minutes to separate the layers.[5]

  • Collection: Carefully transfer the upper hexane layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process two more times with an additional 10 mL of hexane each time. Combine all hexane extracts.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol or acetonitrile). Vortex briefly to ensure complete dissolution. The sample is now ready for HPLC-MS analysis.

HPLC-MS/MS Analysis

Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique for phytosterols as it provides better ionization efficiency compared to Electrospray Ionization (ESI), primarily forming the [M+H-H₂O]⁺ ion.[1][6][7]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer equipped with an APCI source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or C30 column is recommended for good separation of phytosterols. (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[4][8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and acetonitrile is common. For example, an isocratic mobile phase of 50:50 (v/v) methanol/acetonitrile can be effective.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40°C.[8]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive APCI.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[9] A full scan can be used for initial identification.

  • Corona Current: ~4 µA.[5]

  • Source Temperature: 350-450°C.[9]

  • Gas Parameters (Nebulizer, Heater, Curtain): Optimize based on instrument manufacturer's recommendations.

  • Collision Gas: Argon.

Data Presentation

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters and expected performance data for this compound and related phytosterols. Note that specific values for this compound are inferred from its isomers and general phytosterol behavior due to limited direct experimental data in the surveyed literature.

Table 1: Mass Spectrometry Parameters for Phytosterol Analysis.

Compound Molecular Formula Molecular Weight ( g/mol ) Precursor Ion (m/z) [M+H-H₂O]⁺
This compound C₂₉H₅₀O 414.7 397.7
β-Sitosterol C₂₉H₅₀O 414.7 397.7
Stigmasterol C₂₉H₄₈O 412.7 395.7

| Campesterol | C₂₈H₄₈O | 400.7 | 383.7 |

Table 2: Proposed MRM Transitions and Collision Energies. Note: These are proposed transitions. Optimal values should be determined empirically on the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 397.7 161.1 ~30
β-Sitosterol 397.7 161.1 30[10]
Stigmasterol 395.7 297.2 24[10]

| Campesterol | 383.7 | 161.1 | 30[10] |

Table 3: Typical Method Performance Characteristics (literature values for related phytosterols).

Parameter β-Sitosterol Stigmasterol Campesterol
Linearity Range (ng/mL) 5 - 1000 5 - 1000 5 - 1000
LOD (ng/mL) ~0.5 - 5 ~1 - 10 ~0.5 - 5
LOQ (ng/mL) ~2 - 10 ~5 - 20 ~2 - 10
Recovery (%) 85 - 110 85 - 110 85 - 110

Data compiled from various sources.[9][11]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of phytosterols.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Plant/Marine Tissue, Supplement) Saponification Saponification (2M Ethanolic KOH, 60°C) Sample->Saponification LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS/MS Detection (APCI, MRM Mode) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for phytosterol analysis.

Phytosterol Classification

This diagram shows the classification of this compound and related phytosterols based on their carbon skeleton.

phytosterols cluster_c29 C29 Sterols cluster_c28 C28 Sterols Phytosterols Phytosterols This compound This compound Phytosterols->this compound BetaSitosterol β-Sitosterol Phytosterols->BetaSitosterol Stigmasterol Stigmasterol Phytosterols->Stigmasterol Campesterol Campesterol Phytosterols->Campesterol Brassicasterol Brassicasterol Phytosterols->Brassicasterol

Caption: Classification of common phytosterols.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the typical fragmentation of a phytosterol like this compound in the mass spectrometer.

fragmentation M Phytosterol Molecule (M) MH Protonated Molecule [M+H]⁺ M->MH +H⁺ (in ion source) MH_H2O Precursor Ion [M+H-H₂O]⁺ MH->MH_H2O -H₂O (in ion source) Fragments Product Ions (e.g., m/z 161.1) MH_H2O->Fragments CID

Caption: General fragmentation pathway of phytosterols in APCI-MS.

References

Protocol for the acetylation of Clionasterol to Clionasterol acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for the Acetylation of Clionasterol to this compound Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a prominent phytosterol found in various marine and terrestrial organisms, and its derivatives are of significant interest in biomedical research for their potential therapeutic properties.[1] The acetylation of the C-3 hydroxyl group of this compound to form this compound acetate is a fundamental chemical modification. This transformation is often employed to protect the hydroxyl group, alter solubility, or prepare the molecule for further chemical transformations.[1] This document provides a detailed and robust protocol for the synthesis, purification, and characterization of this compound acetate from this compound using acetic anhydride and pyridine.

Data Presentation

Quantitative data for the starting material, product, and reaction specifics are summarized below for easy reference.

Table 1: Physicochemical Properties & Identifiers

ParameterValueReference
This compound Acetate
Molecular FormulaC₃₁H₅₂O₂[1][2][3]
Molecular Weight456.75 g/mol [1][2]
CAS Number4651-54-1[2][3]
This compound
Molecular FormulaC₂₉H₅₀O
Molecular Weight414.71 g/mol

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Starting MaterialThis compound (>95% purity)
ReagentsAcetic Anhydride, PyridinePyridine acts as a catalyst and solvent.[1]
SolventDichloromethane (CH₂Cl₂)Reaction solvent.[1]
Reaction Time1 - 2 hoursMonitored by Thin Layer Chromatography (TLC).[1]
Reaction TemperatureRoom Temperature to Reflux (60-80 °C)Heating can accelerate the reaction.[1]
Typical Yield85 - 95%Based on similar sterol acetylations.[1]
Purity (Post-Purification)>98%Determined by GC-MS and NMR.[1]

Table 3: Spectroscopic Data for this compound Acetate

Spectroscopy TypeCharacteristic SignalsReference / Notes
¹H NMR ~ δ 4.5-4.7 ppm (m, H-3), ~ δ 2.0 ppm (s, acetate CH₃)Expected chemical shifts in CDCl₃.[4] The C-3 proton is shifted downfield upon acetylation.[4]
¹³C NMR ~ δ 170-171 ppm (acetate C=O), ~ δ 21 ppm (acetate CH₃)Expected chemical shifts in CDCl₃.[4]
IR Spectroscopy Strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1240 cm⁻¹)Characteristic absorption bands for the acetate ester group.
Mass Spectrometry (GC-MS) Key fragments (m/z): 396, 43, 397, 147, 57Data obtained via Electron Ionization (EI).[2][4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound acetate.

Materials and Reagents
  • This compound (Starting Material)

  • Acetic Anhydride (Reagent)

  • Pyridine (Catalyst and Solvent)

  • Dichloromethane (CH₂Cl₂) (Solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution (for workup)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for TLC and chromatography)

  • Hexane (for TLC and chromatography)

  • Silica Gel (for column chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Acetylation Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of dichloromethane.[1]

    • To this solution, add 5 mL of pyridine, followed by the slow, dropwise addition of 3 mL of acetic anhydride.[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • To do this, spot a small aliquot of the reaction mixture on a TLC plate alongside a spot of the starting this compound.[1]

    • Develop the plate in a 4:1 hexane/ethyl acetate solvent system.[1]

    • The reaction is complete when the this compound spot has disappeared and a new, less polar spot (higher Rf value) corresponding to this compound acetate is observed.[1] The reaction is typically complete within 1-2 hours.[1] Gentle heating can be applied to expedite the reaction.[1]

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.[1]

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of 5% sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.[1]

    • Extract the aqueous layer twice with 25 mL portions of dichloromethane.[1]

    • Combine the organic layers.[1]

    • Wash the combined organic layers sequentially with 50 mL of deionized water and 50 mL of brine.[1]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.[1]

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound acetate.[1]

  • Purification:

    • The crude product can be purified using silica gel column chromatography.[1]

    • Prepare a silica gel column using a slurry of silica gel in hexane.[1]

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.[1]

    • Load the adsorbed product onto the top of the column.[1]

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%).[1]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield pure this compound acetate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound acetate.

Acetylation_Workflow Start This compound Dissolve Dissolve in DCM + Pyridine Start->Dissolve React Add Acetic Anhydride Stir 1-2h at RT Dissolve->React Monitor Monitor by TLC React->Monitor Check Completion Workup Quench (NaHCO₃) Extract (DCM) React->Workup Complete Monitor->React Incomplete Dry Dry (MgSO₄) Evaporate Workup->Dry Purify Silica Gel Column Chromatography Dry->Purify Crude Product End This compound Acetate (>98% Purity) Purify->End

Caption: Workflow for the synthesis and purification of this compound Acetate.

Hypothetical Biological Signaling Pathway

Phytosterols and their derivatives are known to influence various cellular signaling pathways.[5][6] It has been hypothesized that this compound acetate may exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[5][6] The diagram below illustrates this proposed mechanism.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound Acetate IKK IKK Complex CA->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα Degradation Proteasomal Degradation IkBa_p->Degradation IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK NFkB_IkBa->IkBa Release NFkB_IkBa->NFkB Release Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Activation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound Acetate.

References

Application Notes and Protocols: Utilizing Clionasterol in HaCaT Cell Culture for Skin Damage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The human keratinocyte cell line, HaCaT, serves as a valuable in vitro model for dermatological research, particularly in studies investigating the cellular responses to skin damage. Clionasterol, a phytosterol found in various marine organisms, has demonstrated significant potential as a protective agent against cellular damage. This document provides detailed application notes and protocols for the use of this compound in HaCaT cell culture to study its protective effects against skin damage induced by environmental stressors such as particulate matter (PM) and UV radiation. The protocols outlined herein cover HaCaT cell culture, induction of cellular damage, and subsequent assessment of this compound's therapeutic efficacy through various cellular and molecular assays.

1. Data Presentation

The following tables summarize the quantitative data regarding the protective effects of a this compound-rich fraction (CRHF2) against particulate matter-induced damage in HaCaT cells.

Table 1: Effect of this compound-Rich Fraction (CRHF2) on PM-Induced Cytotoxicity in HaCaT Cells

Treatment GroupConcentration (µg/mL)Cell Viability (%)
Control-100
PM (200 µg/mL)-~50
CRHF2 + PM25Increased
CRHF2 + PM50Increased
CRHF2 + PM100Increased
CRHF2 + PM200Increased

Table 2: Antioxidant Effects of this compound-Rich Fraction (CRHF2) on PM-Induced Oxidative Stress in HaCaT Cells

AssayTreatment GroupConcentration (µg/mL)Outcome
DCFH-DACRHF2 (25 µg/mL) + PM25~50% reduction in intracellular ROS
MitoSOX RedCRHF2 (25 µg/mL) + PM25~45% reduction in mitochondrial ROS

Table 3: Anti-Apoptotic Effects of this compound-Rich Fraction (CRHF2) on PM-Induced Apoptosis in HaCaT Cells

AssayTreatment GroupConcentration (µg/mL)Outcome
Annexin V-FITC/PICRHF2 (25 µg/mL) + PM25~40% reduction in apoptotic bodies
Western BlotCRHF2 (25 µg/mL) + PM25Downregulation of Bax and cleaved caspase-3; Upregulation of Bcl-2

2. Experimental Protocols

2.1. HaCaT Cell Culture and Maintenance

This protocol outlines the standard procedure for the culture and maintenance of the human keratinocyte cell line HaCaT.

  • Materials:

    • HaCaT cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)

    • Cell culture flasks (T-25 or T-75)

    • 96-well, 24-well, and 6-well plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Cell Thawing: Rapidly thaw a cryopreserved vial of HaCaT cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.

    • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

    • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 4-6 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

2.2. Induction of Skin Damage in HaCaT Cells

2.2.1. Particulate Matter (PM)-Induced Damage

  • Materials:

    • Particulate Matter (PM2.5)

    • Complete Growth Medium

    • HaCaT cells

  • Protocol:

    • Seed HaCaT cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

    • Prepare a stock solution of PM2.5 in complete growth medium.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours. Note: Optimal concentration and pre-treatment time for pure this compound may need to be determined empirically. The concentrations used for the this compound-rich fraction were 25-200 µg/mL.

    • After pre-treatment, add PM2.5 to the cell culture medium at a final concentration of 50-200 µg/mL.

    • Incubate the cells for 24 hours before proceeding with subsequent assays.

2.2.2. UVB-Induced Damage

  • Materials:

    • UVB light source (302 nm)

    • Phosphate-Buffered Saline (PBS)

    • HaCaT cells

  • Protocol:

    • Seed HaCaT cells and allow them to adhere overnight.

    • Pre-treat cells with this compound as described in section 2.2.1.

    • Aspirate the culture medium and wash the cells with PBS.

    • Expose the cells to UVB radiation at a dose of 30-50 mJ/cm2.

    • After irradiation, add fresh complete growth medium and incubate for the desired time (e.g., 6-24 hours) before analysis.

2.3. Cytotoxicity Assessment (MTT Assay)

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Protocol:

    • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Treat the cells with this compound and/or the damaging agent (PM or UVB) as described above.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2.4. Measurement of Intracellular and Mitochondrial ROS

  • Materials:

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

    • MitoSOX Red

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed and treat HaCaT cells as described previously.

    • For intracellular ROS: Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • For mitochondrial ROS: Incubate cells with 5 µM MitoSOX Red in serum-free medium for 10 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a microplate reader (DCFH-DA: Ex/Em = 485/535 nm; MitoSOX Red: Ex/Em = 510/580 nm) or analyze by flow cytometry.

2.5. Western Blot Analysis for Signaling Pathways

  • Materials:

    • RIPA lysis buffer

    • Protease and phosphatase inhibitor cocktails

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

    • Determine protein concentration using the BCA assay.

    • Separate 20-40 µg of protein per lane on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. Densitometry analysis can be performed to quantify protein expression levels, which should be normalized to a loading control like β-actin. For phosphorylation studies, the phosphorylated protein level is often normalized to the total protein level. Optimal time points for detecting peak phosphorylation of MAPKs are typically between 15 and 60 minutes post-stimulation.

3. Visualization of Workflows and Pathways

Experimental_Workflow cluster_culture HaCaT Cell Culture cluster_treatment Treatment cluster_assays Analysis Culture 1. Culture HaCaT Cells Seed 2. Seed Cells in Plates Culture->Seed Pretreat 3. Pre-treat with this compound Seed->Pretreat Induce_Damage 4. Induce Damage (PM or UVB) Pretreat->Induce_Damage MTT 5a. MTT Assay (Cytotoxicity) Induce_Damage->MTT ROS 5b. ROS Assay (Oxidative Stress) Induce_Damage->ROS WB 5c. Western Blot (Signaling Pathways) Induce_Damage->WB

Caption: Experimental workflow for studying this compound's effects.

Signaling_Pathways cluster_stress Cellular Stress cluster_this compound Intervention cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stress Particulate Matter / UVB MAPK p38, ERK, JNK Stress->MAPK IKK IKK Stress->IKK This compound This compound This compound->MAPK This compound->IKK Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes

Caption: this compound's modulation of MAPK and NF-κB pathways.

Application Notes and Protocols for Determining the Bioactivity of Clionasterol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clionasterol, a phytosterol primarily found in marine organisms, has attracted significant interest for its potential therapeutic properties.[1] Structurally similar to cholesterol, this compound and its derivatives exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] These application notes provide a comprehensive guide to the in vitro assays used to characterize the bioactivity of this compound, complete with detailed experimental protocols and data presentation guidelines.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and its related forms. It is crucial to note that some studies have been conducted on this compound-rich fractions, which may influence the observed potency.

Table 1: Anti-inflammatory Activity of this compound
Compound Assay Target/Cell Line IC50 Value
This compoundClassical Complement Pathway Inhibition-4.1 µM[2][4]
Table 2: Antioxidant Activity of this compound-Containing Fractions
Compound Assay IC50 Value
This compound-rich fractionDPPH Radical ScavengingNot specified[2]
Table 3: Anticancer Activity (Cytotoxicity) of Related Phytosterols
Compound Assay Cell Line IC50 Value
Stigmasterol and its derivativesCytotoxicityVarious cancer cell linesDefined IC50 values reported[2]
β-sitosterolCytotoxicityVarious cancer cell linesInduces apoptosis and inhibits proliferation[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a starting point and may require optimization based on specific cell lines and laboratory conditions.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which this compound affects cell viability.[6]

This colorimetric assay measures the metabolic activity of viable cells, which is indicative of cell viability.[1][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24-72 hours.[1][6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][6]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1]

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[6]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.[6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each supernatant sample.[6]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[6]

  • Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).[6]

Apoptosis Assays

Apoptosis assays are employed to determine if this compound induces programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with desired concentrations of this compound.[1][6]

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.[1][6]

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[1][6]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1][6]

  • Flow Cytometry: Analyze the cells using a flow cytometer.[1][6]

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[6]

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway (e.g., Bax, Bcl-xL, Caspase-3, PARP).[7]

Protocol:

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.[1]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[7]

Anti-Inflammatory Assays

These assays evaluate the potential of this compound to modulate inflammatory responses.

This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6][8]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.[6]

  • Pre-treatment: Pre-treat the cells with this compound for 1 hour.[6]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • Supernatant Collection: Collect the cell culture supernatant.[6]

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[6]

  • Data Analysis: Calculate the percentage inhibition of NO production.[6]

Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated cells.[9]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.

Antioxidant Assays

These assays assess the capacity of this compound to scavenge free radicals or mitigate oxidative stress.

This is a common spectrophotometric method to determine antioxidant capacity.[2][10]

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[2][11]

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a range of concentrations.[2]

  • Reaction: Mix the DPPH solution with different concentrations of this compound. A control is prepared with the solvent instead of the test compound.[2]

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[12]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10][11]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.[12]

This assay measures the ability of an antioxidant to neutralize the ABTS radical cation.[13]

Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with an oxidizing agent like potassium persulfate.[13]

  • Sample Reaction: Add different concentrations of this compound to the ABTS•+ solution.

  • Incubation: Incubate the mixture for a specific duration.[13]

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[13]

  • Data Analysis: Calculate the percentage of inhibition and compare it to a standard antioxidant like Trolox.[14]

This assay uses a fluorescent probe, such as DCFDA, which becomes fluorescent upon oxidation by ROS.[6][15]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.[6]

  • Probe Loading: Load the cells with the DCFDA probe.[6]

  • Treatment: Treat the cells with this compound.[6]

  • Oxidative Stress Induction: Induce oxidative stress with a compound like H₂O₂.[6]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.[6][15]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the bioactivity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Selection and Culture Compound_Prep This compound Stock Solution Preparation Serial_Dilution Serial Dilution of This compound Cell_Seeding Cell Seeding (96-well plate) Treatment Treatment with This compound Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay_Specific_Step Assay-Specific Step (e.g., MTT/LDH reagent) Incubation->Assay_Specific_Step Measurement Absorbance/Fluorescence Measurement Assay_Specific_Step->Measurement Calculation Calculation of % Viability/ Cytotoxicity Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P Degradation Degradation IkB->Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK

Caption: Simplified NF-κB anti-inflammatory signaling pathway.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution (0.1 mM) Mix Mix DPPH Solution with this compound DPPH_Sol->Mix Clionasterol_Sol Prepare this compound Serial Dilutions Clionasterol_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Radical Scavenging Activity Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

References

Application of Clionasterol in Cosmeceutical Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Clionasterol, a phytosterol predominantly found in marine sources such as sponges and green algae like Caulerpa racemosa, is emerging as a promising bioactive ingredient in the field of cosmeceuticals.[1] Its multifaceted biological activities, including anti-inflammatory, antioxidant, and potential skin-whitening effects, make it a compelling candidate for formulations aimed at improving skin health and appearance. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound.

Key Cosmeceutical Applications and Mechanisms of Action

This compound's utility in skincare stems from its ability to modulate various cellular pathways involved in skin aging, inflammation, and pigmentation.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties, making it suitable for formulations targeting sensitive or irritated skin.[1] The primary mechanism involves the inhibition of pro-inflammatory pathways.

Signaling Pathway: this compound is believed to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like UV radiation or pollutants, these pathways become activated in keratinocytes, leading to the production of inflammatory cytokines (e.g., TNF-α, IL-6) and matrix metalloproteinases (MMPs) that degrade collagen.[2][3] this compound can interfere with the activation of NF-κB and the phosphorylation of MAPK components such as p38, JNK, and ERK, thereby reducing the inflammatory cascade.[4][5]

G This compound's Anti-inflammatory Signaling Pathway ext_stimuli Inflammatory Stimuli (UV, Pollutants) nfkb_pathway NF-κB Pathway ext_stimuli->nfkb_pathway activates mapk_pathway MAPK Pathway (p38, JNK, ERK) ext_stimuli->mapk_pathway activates This compound This compound This compound->nfkb_pathway inhibits This compound->mapk_pathway inhibits inflammatory_mediators Inflammatory Cytokines (TNF-α, IL-6) MMPs nfkb_pathway->inflammatory_mediators induces mapk_pathway->inflammatory_mediators induces inflammation Skin Inflammation inflammatory_mediators->inflammation leads to

Figure 1: this compound's Anti-inflammatory Mechanism

Antioxidant Activity

This compound aids in protecting the skin from oxidative stress induced by environmental aggressors like particulate matter and UV radiation.[6] Oxidative stress is a key contributor to premature skin aging.

Mechanism: this compound functions as an antioxidant by scavenging reactive oxygen species (ROS). A this compound-rich hexane fraction of Caulerpa racemosa has been shown to downregulate intracellular and mitochondrial ROS levels, thereby protecting skin keratinocytes from oxidative damage and subsequent apoptosis (programmed cell death).[4][6][7]

Skin Whitening and Hyperpigmentation Control

While direct evidence for this compound is still emerging, many phytosterols and natural compounds exhibit skin-whitening properties by inhibiting the key enzyme in melanin synthesis, tyrosinase.[8][9] This makes this compound a candidate for formulations aimed at reducing hyperpigmentation and promoting an even skin tone.

Signaling Pathway: The inhibition of melanogenesis is often achieved by downregulating the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic enzymes like tyrosinase.[9][10] By potentially inhibiting tyrosinase activity and/or MITF expression, this compound could reduce melanin production.

G Potential Skin-Whitening Pathway of this compound This compound This compound mitf MITF This compound->mitf potentially inhibits tyrosinase Tyrosinase This compound->tyrosinase potentially inhibits mitf->tyrosinase upregulates melanin Melanin Synthesis tyrosinase->melanin catalyzes hyperpigmentation Hyperpigmentation melanin->hyperpigmentation leads to

Figure 2: this compound's Potential Skin-Whitening Mechanism

Skin Barrier Function and Repair

Phytosterols, in general, are known to support the skin's barrier function.[1] this compound, with its structural similarity to cholesterol, a key component of the skin's lipid barrier, can likely be integrated into the stratum corneum to enhance barrier integrity and reduce transepidermal water loss (TEWL).

Collagen Synthesis and Wound Healing

Emerging research suggests that some phytosterols can influence collagen production and wound healing processes. While direct studies on this compound are limited, related compounds have been shown to stimulate collagen synthesis in dermal fibroblasts, which is crucial for maintaining skin elasticity and facilitating wound repair.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. It is important to note that data for pure this compound is limited in some areas, and further research is warranted.

Table 1: Anti-inflammatory Activity
Compound Assay Target IC50 Value
This compoundClassical Complement Pathway Inhibition-4.1 µM[12]
Table 2: Antioxidant Activity
Compound/Fraction Assay IC50 Value
This compound-rich fractionDPPH Radical ScavengingNot specified[12]
Further research is needed to determine the specific IC50 values for pure this compound in various antioxidant assays.
Table 3: Skin-Whitening Activity
Compound Assay IC50 Value
This compoundTyrosinase InhibitionData not currently available
Research is ongoing to evaluate the direct tyrosinase inhibitory potential of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmeceutical potential of this compound.

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay

This protocol is used to measure the ability of this compound to reduce intracellular ROS levels in skin cells, such as human keratinocytes (HaCaT).

G Workflow for Intracellular ROS Scavenging Assay cell_culture 1. Culture HaCaT cells in 96-well plate pretreatment 2. Pretreat with This compound cell_culture->pretreatment ros_induction 3. Induce ROS with Particulate Matter or H2O2 pretreatment->ros_induction dcfhda_staining 4. Stain with DCFH-DA ros_induction->dcfhda_staining measurement 5. Measure fluorescence (Ex: 485 nm, Em: 530 nm) dcfhda_staining->measurement

Figure 3: Workflow for Intracellular ROS Assay

Materials:

  • Human keratinocytes (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Particulate Matter (PM) or Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[6]

  • Pretreatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for 2 hours.

  • ROS Induction: After pretreatment, induce oxidative stress by treating the cells with particulate matter or a known ROS inducer like H₂O₂ for a specified time.

  • Staining: Wash the cells with PBS and then add 100 µL of 25 µg/mL DCFH-DA solution to each well. Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6]

  • Data Analysis: The percentage of ROS scavenging activity is calculated relative to the control (cells treated with the ROS inducer but not this compound).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to determine the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Materials:

  • HaCaT cells

  • This compound

  • Particulate Matter (PM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Culture and treat HaCaT cells with this compound and/or an apoptosis inducer like PM as described in the ROS assay.

  • Protein Extraction: Lyse the cells using RIPA buffer. Quantify the protein concentration using a BCA assay.[13]

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on tyrosinase, the key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well plate

  • Microplate reader

Protocol:

  • Assay Preparation: In a 96-well plate, add 20 µL of various concentrations of this compound (dissolved in a suitable solvent), 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at time zero and then every minute for a specified period (e.g., 20 minutes) using a microplate reader.

  • Calculation: The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • IC50 Determination: The IC50 value (the concentration of this compound that inhibits 50% of tyrosinase activity) can be determined by plotting the percentage of inhibition against the log of the this compound concentration.

Formulation and Safety Considerations

Formulation Strategies

Due to its lipophilic nature, this compound is well-suited for incorporation into the oil phase of emulsions (creams, lotions).[12] To enhance its stability and skin penetration, nanoencapsulation techniques such as liposomes or solid lipid nanoparticles (SLNs) can be employed.[14][15] These delivery systems can protect the active ingredient from degradation and facilitate its transport into the deeper layers of the epidermis.

Recommended Concentration

The optimal concentration of this compound in a cosmetic formulation will depend on the specific application and desired efficacy. Based on in vitro studies of related phytosterols, a concentration range of 0.1% to 2% could be a starting point for formulation development. However, further clinical studies are needed to determine the most effective and safe concentration for topical use.

Safety and Toxicology

Phytosterols are generally considered safe for topical use and are found in many plant-derived ingredients already used in cosmetics.[7][16] They are not known to cause significant skin irritation or sensitization.[16] However, as with any new ingredient, it is essential to conduct thorough safety assessments, including:

  • In vitro cytotoxicity assays on keratinocytes and fibroblasts.

  • Human Repeat Insult Patch Test (HRIPT) to assess the potential for skin irritation and sensitization.[17]

Conclusion

This compound presents a compelling profile for use in advanced cosmeceutical formulations. Its demonstrated anti-inflammatory and antioxidant properties, coupled with its potential for skin-whitening and barrier repair, position it as a valuable active ingredient for addressing a range of skin concerns, from sensitivity and aging to hyperpigmentation. Further research, particularly in the areas of skin-whitening efficacy, collagen synthesis, and clinical validation of topical formulations, will be instrumental in fully elucidating its benefits for skin health. The protocols and data presented here provide a solid foundation for scientists and researchers to explore and unlock the full potential of this marine-derived phytosterol.

References

Application Notes and Protocols: Clionasterol as a Bioactive Compound in Nutraceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol, a phytosterol found in various marine organisms and plants, is emerging as a compound of interest in the nutraceutical and pharmaceutical industries.[1] Its structural similarity to cholesterol allows it to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] These characteristics make this compound a promising candidate for the development of functional foods and dietary supplements aimed at promoting health and preventing chronic diseases.[3][5]

This document provides a comprehensive overview of the bioactive properties of this compound, supported by quantitative data and detailed experimental protocols for its extraction, isolation, and bioactivity assessment. Additionally, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanisms of action.

Bioactive Properties of this compound

This compound has demonstrated significant potential in several key therapeutic areas:

  • Anti-inflammatory Activity: this compound exhibits potent anti-inflammatory effects. It has been shown to be a potent inhibitor of the classical complement pathway, a key component of the innate immune system involved in inflammation.[2][4]

  • Antioxidant Activity: A this compound-rich fraction has been shown to possess antioxidant properties by downregulating intracellular reactive oxygen species (ROS) levels.[6][7] This activity is crucial in mitigating oxidative stress-related cellular damage.[6]

  • Anticancer Potential: While specific cytotoxicity data for pure this compound is limited, phytosterols as a class are known to inhibit cancer cell growth, induce apoptosis, and prevent metastasis.[8][9][10] this compound's role in these processes is an active area of research.

  • Other Bioactivities: this compound has also been reported to have antibacterial and antifungal properties, as well as cholesterol-lowering effects, further broadening its potential applications in nutraceuticals.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related phytosterols.

Table 1: Anti-inflammatory Activity of this compound

CompoundAssayTarget/Cell LineIC50 Value
This compoundClassical Complement Pathway Inhibition-4.1 µM[2][4]

Table 2: Antioxidant Activity of this compound-rich Fractions

Compound/FractionAssayIC50 Value
This compound-rich fractionDPPH Radical ScavengingNot specified[2]

Table 3: Anticancer Activity (Cytotoxicity) of Related Phytosterols

CompoundAssayCell LineIC50 Value
β-sitosterolMTT AssayMCF-7 (Breast Cancer)16 µM[10]
β-sitosterolMTT AssayPC-3 (Prostate Cancer)16 µM[10]
StigmasterolMTT AssayHepG2 (Liver Cancer)Data not available
CampesterolMTT AssayU937 (Hepatocellular Cancer)Data not available

Note: There is a need for further research to determine the specific IC50 values of pure this compound in various antioxidant and anticancer assays to fully understand its therapeutic potential.[2]

Experimental Protocols

Extraction and Isolation of this compound from Marine Algae (e.g., Caulerpa racemosa)

This protocol describes a general method for the extraction and isolation of a this compound-rich fraction from marine algae.

Materials:

  • Fresh or dried marine algae

  • Hexane

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Wash the fresh algae with seawater to remove any epiphytes and debris. Dry the algae in a shade oven at 40-50°C for 48 hours. Grind the dried algae into a fine powder.

  • Extraction: a. Macerate the powdered algae with methanol at room temperature for 24 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator. c. Suspend the concentrated extract in water and partition it with hexane. d. Collect the hexane layer, which will contain the lipophilic compounds including this compound.

  • Fractionation: a. Concentrate the hexane extract to dryness. b. Subject the residue to silica gel column chromatography. c. Elute the column with a gradient of hexane and ethyl acetate. d. Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Identification: a. Pool the fractions containing the compound of interest. b. Analyze the purified fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of this compound.[7]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of this compound using the DPPH assay.[2]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the this compound sample in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: a. In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. b. Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anticancer Activity Assessment: MTT Cytotoxicity Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.[2][6]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • This compound sample

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Sample Treatment: a. Prepare various concentrations of the this compound sample in the cell culture medium. b. After 24 hours of incubation, replace the medium with the medium containing different concentrations of this compound. c. Incubate the cells for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can then be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound's Potential Anti-inflammatory Mechanism via NF-κB Pathway

Caption: Simplified NF-κB signaling pathway in inflammation.

This compound's Protective Role Against Oxidative Stress and Apoptosis

Oxidative_Stress_Apoptosis cluster_stressor Cellular Stressor cluster_inhibition Inhibition by this compound cluster_cell Cell Stressor e.g., Particulate Matter ROS Increased ROS (Reactive Oxygen Species) Stressor->ROS This compound This compound This compound->ROS Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: this compound's role in inhibiting oxidative stress-induced apoptosis.

Experimental Workflow for this compound Bioactivity Screening

Experimental_Workflow Start Start: Plant/Algal Material Extraction Extraction (e.g., Maceration with Hexane) Start->Extraction Fractionation Fractionation (Column Chromatography) Extraction->Fractionation Identification Identification & Purity Check (GC-MS) Fractionation->Identification Bioassays Bioactivity Screening Identification->Bioassays Antioxidant Antioxidant Assay (e.g., DPPH) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., Complement Inhibition) Bioassays->Anti_inflammatory Anticancer Anticancer Assay (e.g., MTT) Bioassays->Anticancer Data_Analysis Data Analysis (IC50 Determination) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: Workflow for extraction and bioactivity screening of this compound.

References

Investigating the Effect of Clionasterol on Apoptosis Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol, a phytosterol found in various marine organisms, has garnered interest for its potential therapeutic properties, including its anti-cancer activities.[1][2] A key mechanism underlying the anti-cancer effects of many natural compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[3] This document provides detailed application notes and experimental protocols to investigate the pro-apoptotic effects of this compound, focusing on its influence on key signaling pathways. The information presented here is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound-induced apoptosis.

Putative Mechanism of Action

This compound is thought to induce apoptosis by modulating several key signaling pathways that control cell survival and death. Evidence suggests that this compound may exert its pro-apoptotic effects through the inhibition of pro-survival pathways like the PI3K/Akt pathway.[4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately tipping the cellular balance towards apoptosis.[5] Furthermore, like other phytosterols, this compound may influence the expression of Bcl-2 family proteins and activate the caspase cascade, which are central to the execution of the apoptotic program.[1][6]

Data Presentation: Effect of this compound on Apoptosis-Related Proteins

While comprehensive dose-response data for pure this compound is still emerging, studies on this compound-rich fractions and related phytosterols allow for a qualitative summary of its expected effects on key apoptosis-related proteins. The following table summarizes these anticipated changes.

Protein FamilyProteinExpected Effect of this compound TreatmentRationale
Bcl-2 Family (Anti-Apoptotic) Bcl-2DecreaseInhibition of anti-apoptotic proteins promotes apoptosis.[7][8]
Bcl-xLDecreaseDownregulation of Bcl-xL is a common feature in apoptosis induction.[1][8]
Bcl-2 Family (Pro-Apoptotic) BaxIncreaseUpregulation of Bax promotes mitochondrial outer membrane permeabilization and cytochrome c release.[7][8]
BakIncreaseSimilar to Bax, Bak is a key effector of the intrinsic apoptotic pathway.[7][8]
Caspase Family (Initiator) Caspase-9Increase in Cleaved/Active formActivation of caspase-9 is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis.[9][10]
Caspase Family (Executioner) Caspase-3Increase in Cleaved/Active formCaspase-3 is a key executioner caspase that cleaves numerous cellular substrates.[9][10]
PI3K/Akt Pathway Akt (phosphorylated)DecreaseInhibition of Akt, a key survival kinase, promotes apoptosis.[4][11]
PDK1 (phosphorylated)DecreaseThis compound has been shown to inhibit the activation of PDK1.[4]
MAPK Pathway p38 MAPK (phosphorylated)Potential IncreaseActivation of p38 MAPK is often associated with stress-induced apoptosis.[12][13]
JNK (phosphorylated)Potential IncreaseJNK activation can promote apoptosis through various mechanisms.[12][13]
ERK (phosphorylated)Potential DecreaseWhile ERK is often associated with survival, its role in apoptosis can be context-dependent.[14][15]
Other Apoptosis Markers PARPIncrease in Cleaved formCleavage of PARP by active caspase-3 is a classic indicator of apoptosis.[16]
p53Potential IncreaseThe tumor suppressor p53 can induce apoptosis by upregulating pro-apoptotic genes.[1][7]

Experimental Protocols

To investigate the effect of this compound on apoptosis, two key experimental techniques are recommended: Annexin V staining followed by flow cytometry to quantify apoptotic cells, and Western blotting to analyze the expression levels of apoptosis-related proteins.

Protocol 1: Detection of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Control vehicle (e.g., DMSO)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1 x 10⁶ cells/well in 6-well plates or in T25 flasks and allow them to adhere overnight.[17][18]

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the cell culture supernatant, which may contain floating apoptotic cells.[17][18]

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the detached cells.

    • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.[20]

  • Staining:

    • Wash the cells twice with cold PBS.[17][18]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][21]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[19]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[17]

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.[19]

    • Healthy cells will be negative for both Annexin V and PI.[17][19]

    • Early apoptotic cells will be Annexin V positive and PI negative.[19]

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[17][19]

Protocol 2: Analysis of Apoptosis-Related Proteins by Western Blot

This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathways.[9][22]

Materials:

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.[22]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[22]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[22]

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[20]

    • Capture the chemiluminescent signal using an imaging system.[20]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[20]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways, experimental workflows, and logical relationships involved in the investigation of this compound's effect on apoptosis.

Clionasterol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase cluster_regulation Regulation by this compound DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Formation Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_apoptosis_quantification Apoptosis Quantification cluster_protein_analysis Protein Expression Analysis SeedCells Seed Cancer Cells Treatthis compound Treat with this compound SeedCells->Treatthis compound HarvestCells_Annexin Harvest Cells Treatthis compound->HarvestCells_Annexin HarvestCells_WB Harvest Cells & Lyse Treatthis compound->HarvestCells_WB StainAnnexinPI Stain with Annexin V/PI HarvestCells_Annexin->StainAnnexinPI FlowCytometry Analyze by Flow Cytometry StainAnnexinPI->FlowCytometry ProteinQuant Protein Quantification HarvestCells_WB->ProteinQuant WesternBlot Western Blot Analysis ProteinQuant->WesternBlot

Caption: Experimental workflow for investigating this compound's effects.

Logical_Relationship This compound This compound InhibitSurvival Inhibition of Pro-survival Pathways (e.g., PI3K/Akt) This compound->InhibitSurvival ActivateApoptotic Activation of Pro-apoptotic Pathways This compound->ActivateApoptotic CaspaseActivation Caspase Activation InhibitSurvival->CaspaseActivation ActivateApoptotic->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Logical flow of this compound's pro-apoptotic action.

References

Application Notes and Protocols: Zebrafish Model for In Vivo Studies of Clionasterol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo studies in drug discovery and toxicology.[1][2][3][4] Its high genetic homology with humans, rapid external development, and optical transparency of embryos make it an ideal system for high-throughput screening of bioactive compounds.[2][3][4][5] These features allow for real-time visualization of developmental processes and the effects of chemical compounds on a whole-organism level.[2][4] This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the in vivo activities of clionasterol, a naturally occurring phytosterol. The protocols outlined here are based on established methodologies for studying similar compounds, such as β-sitosterol, in zebrafish and are designed to assess the potential anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities of this compound.

Key Advantages of the Zebrafish Model

  • Genetic Homology: Approximately 70% of human genes have at least one zebrafish orthologue, and about 84% of human disease-associated genes have a zebrafish counterpart, making it a relevant model for studying human diseases.[3]

  • High-Throughput Screening: The small size of zebrafish embryos and larvae allows for their maintenance in multi-well plates, facilitating the screening of numerous compounds and concentrations simultaneously.[2][5]

  • Optical Transparency: The transparency of embryos and larvae enables non-invasive, real-time imaging of fluorescently labeled cells and tissues, providing dynamic insights into biological processes.[2]

  • Rapid Development: The zebrafish life cycle is short, with major organs developing within a few days post-fertilization (dpf), allowing for rapid assessment of developmental toxicity and efficacy of compounds.

  • Cost-Effectiveness: Zebrafish are relatively inexpensive to maintain and breed in large numbers compared to mammalian models.[2]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: Toxicity Assessment of this compound in Zebrafish Larvae

Concentration (µM)Survival Rate (%) at 96 hpfHatching Rate (%) at 72 hpfHeart Rate (beats/min) at 48 hpfMorphological Abnormalities (%)
Control (0.1% DMSO)
1
5
10
25
50
100

Table 2: Anti-inflammatory Activity of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Treatment GroupNeutrophil Migration (cell count)Macrophage Migration (cell count)il-1β Expression (fold change)tnf-α Expression (fold change)
Control
LPS only
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
Dexamethasone (positive control)

Table 3: Antioxidant Activity of this compound in a Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

Treatment GroupReactive Oxygen Species (ROS) Level (relative fluorescence)Superoxide Dismutase (sod) Expression (fold change)Catalase (cat) Expression (fold change)Cell Death (apoptosis) (%)
Control
H₂O₂ only
H₂O₂ + this compound (1 µM)
H₂O₂ + this compound (5 µM)
H₂O₂ + this compound (10 µM)
N-acetylcysteine (positive control)

Table 4: Anti-angiogenic Activity of this compound in a Vascular Endothelial Growth Factor (VEGF)-Induced Angiogenesis Model

Treatment GroupSub-intestinal Vessel (SIV) Sprouting (number of branches)Intersegmental Vessel (ISV) Length (µm)vegf Expression (fold change)
Control
VEGF only
VEGF + this compound (1 µM)
VEGF + this compound (5 µM)
VEGF + this compound (10 µM)
Sunitinib (positive control)

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Maintain adult zebrafish in a recirculating aquaculture system with a 14/10-hour light/dark cycle.

  • Induce spawning by placing a male and a female fish in a breeding tank with a divider overnight.

  • Remove the divider in the morning to allow for natural spawning.

  • Collect fertilized embryos and rinse them with embryo medium (E3 medium).

  • Incubate embryos at 28.5°C in E3 medium.

Toxicity Assessment of this compound
  • Objective: To determine the maximum tolerated concentration (MTC) of this compound.

  • Procedure:

    • At 6 hours post-fertilization (hpf), place 20 healthy embryos per well in a 24-well plate containing 2 mL of E3 medium.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Add this compound to the wells to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (0.1% DMSO).

    • Incubate the plates at 28.5°C.

    • At 24, 48, 72, and 96 hpf, assess survival rate, hatching rate, heart rate, and any morphological abnormalities under a stereomicroscope.

    • The MTC is the highest concentration that does not cause significant mortality or morphological defects.

In Vivo Anti-inflammatory Assay
  • Objective: To evaluate the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model.

  • Model: Use transgenic zebrafish larvae expressing fluorescent proteins in immune cells, such as Tg(mpx:GFP) for neutrophils or Tg(mpeg1:mCherry) for macrophages.

  • Procedure:

    • At 2 days post-fertilization (dpf), dechorionate the embryos.

    • Pre-treat the larvae with various concentrations of this compound (e.g., 1, 5, 10 µM) or a positive control (e.g., dexamethasone) for 2 hours.

    • Induce inflammation by microinjecting LPS (1 mg/mL) into the yolk sac or hindbrain ventricle.

    • After 4-6 hours post-injection, anesthetize the larvae and mount them in a low-melting-point agarose.

    • Image the region of interest using a fluorescence microscope.

    • Quantify the number of migrated neutrophils or macrophages to the site of injection.

    • For gene expression analysis, collect larvae at 6 hours post-injection for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory markers like il-1β and tnf-α.

In Vivo Antioxidant Assay
  • Objective: To assess the antioxidant potential of this compound in a hydrogen peroxide (H₂O₂)-induced oxidative stress model.

  • Procedure:

    • At 3 dpf, pre-treat larvae with different concentrations of this compound (e.g., 1, 5, 10 µM) or a positive control (e.g., N-acetylcysteine) for 1 hour.

    • Induce oxidative stress by exposing the larvae to H₂O₂ (e.g., 1 mM) for 30 minutes.

    • To measure reactive oxygen species (ROS), incubate the larvae with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Anesthetize and mount the larvae for fluorescence imaging. Quantify the fluorescence intensity as an indicator of ROS levels.

    • For gene expression analysis, collect larvae after H₂O₂ exposure for qRT-PCR to measure the expression of antioxidant enzymes like sod and cat.

    • Assess apoptosis using acridine orange staining and quantify the number of apoptotic cells.

In Vivo Anti-angiogenesis Assay
  • Objective: To determine the anti-angiogenic activity of this compound.

  • Model: Use transgenic zebrafish larvae with fluorescently labeled vasculature, such as Tg(fli1:EGFP).

  • Procedure:

    • At 24 hpf, expose embryos to various concentrations of this compound (e.g., 1, 5, 10 µM) or a positive control (e.g., sunitinib).

    • To induce angiogenesis, a model with vascular endothelial growth factor (VEGF) overexpression or a tumor xenograft model can be used. For a chemical-induced model, co-incubation with a pro-angiogenic compound can be performed.

    • At 72 hpf, anesthetize and mount the larvae.

    • Image the sub-intestinal vessels (SIVs) and intersegmental vessels (ISVs).

    • Quantify the number of SIV branches and the length of ISVs.

    • Gene expression of key angiogenic factors like vegf can be analyzed using qRT-PCR.

Mandatory Visualizations

Signaling Pathways

G cluster_0 This compound's Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Genes (tnf-α, il-1β) NFkB->Inflammatory_Genes This compound This compound This compound->IKK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

G cluster_1 Toxicity Assessment Workflow A1 Zebrafish Embryos (6 hpf) A2 This compound Exposure (0-100 µM) A1->A2 A3 Incubation (28.5°C) A2->A3 A4 Endpoint Analysis (24-96 hpf) A3->A4 A5 Determine MTC A4->A5

Caption: Workflow for determining the toxicity of this compound.

G cluster_2 Anti-inflammatory Assay Workflow B1 Zebrafish Larvae (2 dpf) B2 Pre-treatment with This compound B1->B2 B3 LPS Microinjection B2->B3 B4 Imaging & Quantification of Immune Cells B3->B4 B5 qRT-PCR for Inflammatory Genes B3->B5

Caption: Workflow for the in vivo anti-inflammatory assay.

Logical Relationships

G cluster_3 Relationship between Oxidative Stress and Inflammation C1 Oxidative Stress (Increased ROS) C2 Activation of NF-κB Pathway C1->C2 C3 Inflammation C2->C3 C3->C1 C4 This compound C4->C1 Reduces C4->C2 Inhibits

Caption: this compound's potential dual role in oxidative stress and inflammation.

Conclusion

The zebrafish model offers a robust and efficient platform for the in vivo evaluation of this compound's bioactivities. The protocols detailed in this document provide a comprehensive framework for assessing its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-angiogenic properties. The adaptability of the zebrafish model allows for further investigation into the molecular mechanisms underlying this compound's activity, making it an invaluable tool in the early stages of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of Clionasterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the purification of Clionasterol. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, separation, and purification of this compound.

Problem 1: Low Yield of this compound from the Initial Extract

  • Question: My initial crude extract shows a very low concentration of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including the choice of raw material, extraction method, and solvent selection.

    • Source Material: The concentration of this compound can vary significantly between different natural sources. Marine algae, such as those from the Chlorophyta division (green algae), are often reported as rich sources.

    • Extraction Technique: Traditional maceration may not be sufficient for efficient extraction. Consider employing more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance the extraction efficiency.

    • Solvent Polarity: The choice of solvent is critical. A common starting point is extraction with a non-polar solvent like hexane, followed by partitioning with solvents of increasing polarity. For instance, a sequential extraction with hexane, chloroform, and ethyl acetate can effectively partition this compound.

Problem 2: Co-elution of this compound with Structurally Similar Sterols (e.g., β-sitosterol)

  • Question: I am struggling to separate this compound from β-sitosterol and other isomers using column chromatography. How can I improve the resolution?

  • Answer: The structural similarity between this compound and other phytosterols, particularly the isomeric β-sitosterol, presents a significant purification challenge.[1] The key to successful separation lies in optimizing your chromatographic conditions.

    • Stationary Phase Selection: Standard silica gel is a common choice, but for challenging separations, consider using a stationary phase with different selectivity, such as silver nitrate-impregnated silica gel, which can separate compounds based on the degree of unsaturation.

    • Mobile Phase Optimization: A single-solvent mobile phase is often insufficient. Employing a gradient elution with a carefully selected solvent system is crucial. For normal-phase chromatography, a gradient of increasing polarity (e.g., hexane-ethyl acetate) can be effective. For reverse-phase HPLC, a gradient of decreasing polarity (e.g., methanol-water or acetonitrile-water) is typically used.

    • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is often necessary. A C18 column is a good starting point for reverse-phase separation. Methodical optimization of the mobile phase composition and gradient slope is essential to achieve baseline separation.

Problem 3: Poor Crystallization of Purified this compound

  • Question: My purified this compound fraction is not crystallizing, or is forming an amorphous precipitate. What can I do to induce crystallization?

  • Answer: Successful crystallization depends on achieving a state of supersaturation under controlled conditions.

    • Solvent System: The choice of solvent for crystallization is critical. A solvent in which this compound has moderate solubility at room temperature and low solubility at colder temperatures is ideal. Mixtures of solvents, such as methanol/water or acetone/hexane, can be effective.

    • Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an amorphous solid. A slow, controlled cooling process is recommended to allow for the growth of larger, well-defined crystals.

    • Seeding: If spontaneous crystallization does not occur, introducing a seed crystal of pure this compound can initiate the crystallization process.

    • Purity: Impurities can significantly hinder crystallization. Ensure your this compound fraction is of high purity before attempting crystallization. If necessary, perform an additional chromatographic step.

Problem 4: Degradation of this compound During Purification

  • Question: I suspect my this compound is degrading during the purification process. What are the likely causes and how can I prevent this?

  • Answer: Phytosterols can be susceptible to degradation, particularly through oxidation.

    • Oxidation: Exposure to air and light, especially at elevated temperatures, can lead to the oxidation of the double bond in the sterol nucleus. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to protect samples from light. Adding an antioxidant like BHT (butylated hydroxytoluene) to solvents can also help minimize oxidation.

    • Acid/Base Sensitivity: Strong acidic or basic conditions can potentially cause isomerization or degradation. It is important to maintain a neutral pH throughout the purification process unless a specific reaction is intended.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common natural sources for this compound?

    • A1: this compound is frequently isolated from marine organisms, particularly green algae (Chlorophyta) such as Caulerpa racemosa and Halimeda macroloba.[2]

  • Q2: What is the key structural difference between this compound and β-sitosterol?

    • A2: this compound and β-sitosterol are isomers. The primary structural difference is the stereochemistry at the C-24 position of the side chain.[1]

  • Q3: What analytical techniques are best for assessing the purity of this compound?

    • A3: A combination of techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is excellent for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.

Quantitative Data

The yield and purity of this compound can vary significantly depending on the source material and the purification method employed. The following table provides a summary of representative data from the literature to aid in methodological comparison.

Purification MethodStarting MaterialTypical Yield (%)Typical Purity (%)Reference
Solvent Extraction & Column ChromatographyCaulerpa racemosaNot explicitly stated for pure this compound, but a "this compound-rich fraction" was obtained.>95% (in fraction)[2]
Fractional Crystallization & ChromatographySoybean oil phytosterol mixture>22% (for β-sitosterol, analogous method)>92% (for β-sitosterol, analogous method)[3]
Multi-stage CrystallizationPhytosterol mixture~30% recovery of saturated sterols>95%[4]

Experimental Protocols

Protocol 1: Extraction and Isolation of a this compound-Rich Fraction from Caulerpa racemosa

This protocol is adapted from a study that successfully isolated a this compound-rich fraction from the green alga Caulerpa racemosa.[2]

  • Sample Preparation:

    • Collect fresh Caulerpa racemosa and wash thoroughly with seawater to remove debris and epiphytes.

    • Dry the seaweed using a suitable method (e.g., freeze-drying or air-drying at a low temperature) to preserve the integrity of the phytosterols.

    • Grind the dried seaweed into a fine powder.

  • Extraction:

    • Macerate the algal powder (e.g., 50 g) with 70% ethanol to obtain the crude ethanolic extract. Repeat the extraction process three times to ensure maximum recovery.

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent-Solvent Fractionation:

    • Suspend the crude ethanolic extract in deionized water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethyl acetate. This will separate compounds based on their polarity, with this compound expected to be enriched in the less polar fractions (hexane and chloroform).

  • Column Chromatography:

    • Subject the hexane fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-rich fractions for further purification if necessary.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purification

This protocol provides a general guideline for the purification of this compound using reverse-phase HPLC.

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol or Acetonitrile

  • Gradient: A linear gradient from 80% B to 100% B over 30 minutes. The exact gradient should be optimized based on the specific co-eluting impurities.

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detector at 205-210 nm or an Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: Dependent on the concentration of the sample and the column capacity.

  • Procedure:

    • Dissolve the partially purified this compound fraction in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect the peak corresponding to this compound based on its retention time, which should be determined using a pure standard if available.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

Visualizations

Signaling Pathway

Clionasterol_Signaling_Pathway PM Particulate Matter (PM₂.₅) ROS Intracellular ROS Generation PM->ROS Mito_ROS Mitochondrial ROS Generation ROS->Mito_ROS Mitochondrial_Damage Mitochondrial Damage Mito_ROS->Mitochondrial_Damage Apoptosis_Pathway Mitochondria-mediated Apoptosis Pathway Mitochondrial_Damage->Apoptosis_Pathway Apoptosis Apoptosis & Skin Damage Apoptosis_Pathway->Apoptosis This compound This compound This compound->ROS This compound->Mito_ROS This compound->Apoptosis_Pathway

Caption: Protective effect of this compound against particulate matter-induced skin damage.

Experimental Workflow

Clionasterol_Purification_Workflow Start Start: Dried Marine Algae Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Hexane_Fraction Hexane Fraction Fractionation->Hexane_Fraction Column_Chrom Silica Gel Column Chromatography Hexane_Fraction->Column_Chrom Clionasterol_Rich This compound-Rich Fraction Column_Chrom->Clionasterol_Rich HPLC Preparative HPLC (C18) Clionasterol_Rich->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Purity Assessment (HPLC, GC-MS, NMR) Pure_this compound->Analysis

Caption: General workflow for the purification of this compound from marine algae.

References

Technical Support Center: Optimizing Clionasterol Extraction from Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of clionasterol extraction from marine algae. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a phytosterol (a plant-based sterol) found in various marine organisms, particularly in certain species of marine algae. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential bioactive properties, including anti-inflammatory, antioxidant, and antimicrobial activities.

Q2: Which marine algae species are good sources of this compound?

Research has identified several marine algae species as sources of this compound. Green algae (Chlorophyta) are particularly noted for their this compound content. Species such as Caulerpa racemosa and Halimeda macroloba have been documented as containing this compound.[1]

Q3: What are the common methods for extracting this compound from marine algae?

Common methods for this compound extraction include:

  • Conventional Solvent Extraction: This involves the use of organic solvents to extract lipids, including phytosterols, from the algal biomass.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the algal cell walls, enhancing the extraction efficiency of intracellular compounds into the solvent.

  • Supercritical Fluid Extraction (SFE): This "green" technique utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. It is known for its high selectivity and the ability to extract compounds without thermal degradation.

Q4: What is a typical yield for this compound from marine algae?

The yield of this compound can vary significantly depending on the algal species, geographical location, season of harvest, and the extraction method employed. While specific yields for pure this compound are not always reported, studies on total phytosterols can provide an indication. For instance, optimized ultrasound-assisted extraction of total phytosterols from Hijiki brown seaweed has been reported to yield approximately 2.601 ± 0.171 mg/g of dry weight.[2]

Q5: How can I improve the purity of the extracted this compound?

Post-extraction purification is crucial for obtaining high-purity this compound. Common purification techniques include:

  • Fractionation: Using solvents of different polarities to separate compounds based on their solubility.

  • Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are highly effective for isolating and purifying specific sterols from a complex extract.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low this compound Yield Inefficient Cell Disruption: The tough cell walls of algae may not be adequately broken down, preventing the solvent from accessing the intracellular contents.- Pre-treatment: Ensure the algal biomass is thoroughly dried (lyophilization is preferred) and finely ground to increase the surface area for extraction. - Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.
Inappropriate Solvent System: The polarity and type of solvent used may not be optimal for solubilizing this compound.- Solvent Selection: Use a solvent system optimized for phytosterol extraction. A mixture of chloroform and methanol (e.g., 2:3 v/v) has been shown to be effective for total phytosterol extraction.[2] For a this compound-rich fraction, initial extraction with ethanol followed by fractionation with hexane can be employed.[1] - Solvent-to-Solid Ratio: Ensure an adequate volume of solvent is used to fully saturate the algal biomass.
Suboptimal Extraction Parameters: Incorrect temperature, pressure, or extraction time can lead to poor yields.- Parameter Optimization: Systematically optimize extraction parameters. For UAE, factors like sonication time and power should be tested. For SFE, pressure, temperature, and CO2 flow rate are critical.
Co-extraction of Impurities (e.g., pigments, fatty acids) Low Selectivity of Extraction Method: Conventional solvent extraction often co-extracts a wide range of compounds with similar solubility to this compound.- Selective Extraction: Consider using Supercritical Fluid Extraction (SFE) with CO2, which can offer higher selectivity by adjusting the pressure and temperature. - Post-Extraction Purification: Implement a multi-step purification protocol, including saponification to remove fatty acids and chromatography to separate sterols from pigments and other impurities.
Degradation of this compound Harsh Extraction Conditions: High temperatures or prolonged exposure to light and air can lead to the degradation of phytosterols.- Mild Conditions: Use lower extraction temperatures where possible. For solvent evaporation, a rotary evaporator under reduced pressure at a moderate temperature (e.g., <40°C) is recommended. - Protect from Light and Air: Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below).
Difficulty in Isolating this compound from other Sterols Similar Physicochemical Properties: Different phytosterols often have very similar structures and polarities, making their separation challenging.- High-Resolution Chromatography: Employ advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase to achieve better separation.

Experimental Protocols

Conventional Solvent Extraction and Fractionation for a this compound-Rich Fraction from Caulerpa racemosa

This protocol is adapted from studies on the extraction of bioactive compounds from Caulerpa racemosa.[1]

a. Sample Preparation:

  • Harvest fresh Caulerpa racemosa and wash thoroughly with seawater to remove sand, debris, and epiphytes.

  • Dry the algal biomass. Lyophilization (freeze-drying) is the preferred method to preserve the integrity of the compounds. Alternatively, air-drying in a well-ventilated, dark place can be used.

  • Grind the dried algae into a fine powder using a blender or a mill.

b. Extraction:

  • Macerate the dried algal powder (e.g., 50 g) with 70% ethanol at room temperature for 24-48 hours with occasional agitation.

  • Filter the extract through cheesecloth or filter paper to separate the solid residue from the liquid extract.

  • Repeat the extraction process with the residue to ensure maximum recovery of compounds.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

c. Fractionation:

  • Suspend the crude ethanolic extract in deionized water.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity. Start with a non-polar solvent like n-hexane.

  • Separate the hexane layer, which will contain the non-polar compounds, including this compound.

  • Further fractionation can be performed with solvents like chloroform and ethyl acetate to separate compounds of intermediate polarity.

  • The hexane fraction is expected to be enriched with this compound.

d. Purification:

  • The this compound-rich hexane fraction can be further purified using column chromatography with silica gel as the stationary phase and a gradient of n-hexane and ethyl acetate as the mobile phase.

  • Monitor the fractions using Thin-Layer Chromatography (TLC) and combine the fractions containing the compound of interest.

  • Final purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE) of Phytosterols

This protocol is based on an optimized method for phytosterol extraction from brown seaweeds.[2]

a. Sample Preparation:

  • Prepare the dried and powdered algal sample as described in the conventional extraction protocol.

b. Extraction:

  • Place a known amount of the algal powder (e.g., 1 g) in an extraction vessel.

  • Add the optimized solvent mixture, chloroform/methanol (2:3, v/v), at a suitable solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate the mixture for a predetermined optimal time (e.g., 15 minutes) at a specific frequency (e.g., 40 kHz) and power. Maintain a constant temperature during the process.

  • After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant containing the extracted phytosterols.

c. Post-Extraction Processing:

  • The solvent can be evaporated from the supernatant to obtain the crude extract.

  • For the isolation of total phytosterols, a saponification step is often required to remove fatty acids. This involves treating the crude extract with an alcoholic potassium hydroxide (KOH) solution.

  • The unsaponifiable matter, which contains the phytosterols, can then be extracted with a non-polar solvent like n-hexane.

Quantitative Data Summary

The following tables summarize quantitative data on phytosterol yields from marine algae using different extraction methods. It is important to note that yields can vary significantly between studies due to differences in algal species, experimental conditions, and analytical methods.

Table 1: Comparison of Total Phytosterol Yield from Brown Seaweed (Hijiki) using Different Extraction Methods

Extraction MethodSolvent SystemTotal Phytosterol Yield (mg/g DW)Reference
Optimized UAEChloroform/Methanol (2:3)2.642 ± 0.046[3]
Modified Folch's MethodChloroform/Methanol1.887 ± 0.077[3]
95% Ethanol Extraction95% Ethanol0.849 ± 0.047[3]

Table 2: Comparison of Phytosterol Yield from Cocoa Butter using Different Extraction Methods

Extraction MethodTotal Phytosterol Yield (µg/g)Reference
Supercritical CO2 Extraction with Ethanol6441 ± 0.11
Ultrasound-Assisted Extraction (UAE)5106 ± 0.02
Soxhlet Extraction4960 ± 0.01

Note: Data for cocoa butter is included to provide a comparative perspective on the efficiency of Supercritical Fluid Extraction for phytosterols, as specific quantitative data for this compound from marine algae using SFE is limited in the available literature.

Visualizations

Clionasterol_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Harvesting Harvesting of Marine Algae Washing Washing Harvesting->Washing Drying Drying (Lyophilization) Washing->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Method Extraction Method Grinding->Extraction_Method Solvent_Extraction Conventional Solvent Extraction Extraction_Method->Solvent_Extraction e.g., Ethanol UAE Ultrasound-Assisted Extraction Extraction_Method->UAE e.g., Chloroform/Methanol SFE Supercritical Fluid Extraction Extraction_Method->SFE e.g., Supercritical CO2 Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract UAE->Crude_Extract SFE->Crude_Extract Fractionation Solvent-Solvent Fractionation Crude_Extract->Fractionation Saponification Saponification (optional) Fractionation->Saponification Column_Chromatography Column Chromatography Saponification->Column_Chromatography HPLC High-Performance Liquid Chromatography Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound from marine algae.

Extraction_Parameters_Influence cluster_parameters Extraction Parameters Solvent Solvent System (Polarity, Composition) Yield This compound Yield Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Pressure Pressure (for SFE) Pressure->Yield Particle_Size Algal Particle Size Particle_Size->Yield Method Extraction Method (UAE, SFE, etc.) Method->Yield

References

Addressing stability issues of Clionasterol in experimental solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Clionasterol in experimental solutions.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve specific issues you might encounter during your experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Buffers

  • Question: My this compound, which was dissolved in an organic solvent, precipitated out of solution when I diluted it into my aqueous experimental buffer. How can I resolve this?

  • Answer: this compound is a lipophilic molecule with very low water solubility. Direct dilution from a concentrated organic stock into an aqueous buffer will likely cause it to precipitate. Here are some troubleshooting steps:

    • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer to below its solubility limit.

    • Use a Co-solvent: Introduce a small, biocompatible percentage of a co-solvent in your final aqueous solution. Solvents like DMSO or ethanol can help maintain this compound's solubility. However, it is crucial to perform a vehicle control experiment to ensure the co-solvent does not affect your experimental outcome.

    • Formulation Strategies: For in vivo or cell-based assays, consider formulating this compound into a delivery system such as liposomes or microemulsions to enhance its solubility and stability in aqueous environments.

Issue 2: Suspected Degradation of this compound During an Experiment

  • Question: I am observing inconsistent or lower-than-expected activity of my this compound in my assays. How can I determine if it is degrading and what can I do to prevent it?

  • Answer: this compound, like other phytosterols, is susceptible to degradation, primarily through oxidation. The following steps can help you assess and mitigate degradation:

    • Perform a Forced Degradation Study: To understand the degradation profile of this compound, a forced degradation study is recommended. This involves subjecting a this compound solution to various stress conditions to identify potential degradation products and pathways.

    • Control Environmental Factors:

      • Light: Protect your this compound solutions from light by using amber vials or wrapping your containers in aluminum foil. Photodegradation can be a significant issue for sterol compounds.

      • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time experimental solutions are kept at room or elevated temperatures.

      • Oxygen: To prevent oxidation, you can de-gas your solvents and overlay your solutions with an inert gas like nitrogen or argon. The addition of antioxidants, such as BHT or tocopherol, to your stock solution can also inhibit oxidative degradation.

    • Analytical Verification: Use an analytical technique like HPLC-UV or GC-MS to check the purity of your this compound stock solution and to analyze samples from your experimental endpoint to see if degradation products have formed.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing this compound?

A1: this compound is readily soluble in organic solvents such as ethanol, DMSO, and chloroform. For long-term storage, it is advisable to prepare concentrated stock solutions in these solvents and store them at -20°C or -80°C in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound?

A2: While specific data on the pH stability of this compound is limited, phytosterols are generally more stable in neutral to slightly acidic conditions. Strong acidic or basic conditions can potentially promote degradation, particularly hydrolysis if the sterol is esterified. It is recommended to buffer your experimental solutions to a pH that is optimal for your system and to minimize exposure to extreme pH values.

Q3: Is this compound stable in cell culture media?

A3: The stability of this compound in cell culture media like DMEM/F-12 can be influenced by several factors, including the presence of serum, temperature, and exposure to light and oxygen.[1][2][3][4] Due to its low aqueous solubility, it may precipitate or adsorb to plasticware. To improve its stability and bioavailability in cell culture, it is often prepared as a complex with cyclodextrin or formulated in a delivery vehicle. It is crucial to prepare fresh dilutions of this compound in media for each experiment from a concentrated stock.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound is oxidation.[5] Expected degradation products are various oxidized forms of the sterol, including hydroxy, keto, and epoxy derivatives. These are often referred to as phytosterol oxidation products (POPs).[5][6] The specific profile of degradation products will depend on the stress conditions (e.g., heat, light, oxidizing agents).

Quantitative Data on Phytosterol Stability

Table 1: Illustrative Degradation of a Phytosterol Under Forced Degradation Conditions

Stress ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)
0.1 M HCl24605 - 15%
0.1 M NaOH246010 - 20%
3% H₂O₂24Room Temp15 - 25%
Thermal48805 - 10%
Photolytic24Room Temp10 - 20%

Note: These are example values. Actual degradation will depend on the specific phytosterol and experimental conditions.

Table 2: Kinetic Data for β-Sitosterol Oleate Oxidation in a Model System

CompoundRate Constant (k) (day⁻¹)
β-Sitosterol0.0099
β-Sitosteryl oleate0.0202

This data from a study on β-sitosteryl oleate suggests that esterified phytosterols may have different oxidation kinetics compared to their free forms.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.[8][9]

Objective: To identify potential degradation pathways and degradation products of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose a solution of this compound in methanol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV or GC-MS method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol provides a method for the analysis of this compound and its potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

Objective: To separate, identify, and quantify this compound and its degradation products.

Materials:

  • This compound sample (from forced degradation study or experiment)

  • Hexane (GC grade)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation (Derivatization):

    • Evaporate the solvent from the this compound sample under a gentle stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Program: Start at 180°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-600

  • Data Analysis:

    • Identify the peak for the this compound-TMS derivative based on its retention time and mass spectrum.

    • Analyze the chromatogram for the presence of new peaks corresponding to degradation products.

    • The mass spectra of the new peaks can be used to propose structures for the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution This compound Stock (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT, 24h) Stock_Solution->Oxidation Photo Photolytic (UV/Vis Light, 24h) Stock_Solution->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal (Solid, 80°C, 48h) Thermal->Neutralize Photo->Neutralize Derivatize Derivatize (for GC-MS) Neutralize->Derivatize Analysis_Method HPLC-UV or GC-MS Analysis Derivatize->Analysis_Method Data_Analysis Data Analysis (% Degradation, Product ID) Analysis_Method->Data_Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active translocates to nucleus This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression induces

Caption: Proposed anti-inflammatory signaling pathway of this compound via inhibition of NF-κB activation.[14][15][16][17][18][19][20][21]

References

Troubleshooting poor peak resolution in Clionasterol HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clionasterol HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution and other common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?

Poor peak resolution in the HPLC analysis of this compound can stem from several factors, broadly categorized as issues with the mobile phase, the column, or the sample itself. Common culprits include an inappropriate mobile phase composition, a degraded or unsuitable column, or problems with the sample preparation leading to matrix effects.[1][2][3][4] Optimizing the mobile phase, ensuring column integrity, and employing proper sample clean-up are critical first steps in troubleshooting.

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing for this compound is often due to unwanted interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[5] Other causes can include column overload, a void at the column inlet, or a partially blocked frit.[5][6]

  • Solution:

    • Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase to minimize secondary interactions.

    • Column Choice: Use a highly deactivated, end-capped column.

    • Sample Concentration: Reduce the sample concentration or injection volume to avoid column overload.[5]

    • Column Maintenance: If a void has formed or the frit is blocked, the column may need to be replaced.[5][6]

Q3: I am observing peak fronting for my this compound standard. What does this indicate?

Peak fronting is less common than tailing but can occur due to several reasons, including high sample concentration (mass overload), injecting the sample in a solvent significantly stronger than the mobile phase, or a physical deformity in the column packing at the inlet.[6][7]

  • Solution:

    • Dilute the Sample: Try diluting your sample and standards to see if the peak shape improves.[7]

    • Solvent Matching: Dissolve your sample in the mobile phase or a weaker solvent.[8]

    • Column Inspection: If the problem persists across different samples, it may indicate physical damage to the column, which would necessitate replacement.[7]

Q4: Can matrix effects from my sample interfere with this compound peak resolution?

Yes, matrix effects can significantly impact the peak shape and resolution of this compound, especially in complex biological or natural product samples.[1] Co-eluting compounds from the sample matrix can interfere with the analyte's interaction with the stationary phase, leading to peak broadening, splitting, or shifting retention times.[1][9]

  • Solution:

    • Sample Preparation: Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][10]

    • Method Optimization: Adjusting the mobile phase gradient can help to separate the this compound peak from interfering matrix components.

    • Internal Standard: The use of a suitable internal standard can help to compensate for matrix effects.[11]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Peak Resolution

This guide provides a step-by-step workflow for diagnosing and resolving poor peak resolution in your this compound HPLC analysis.

TroubleshootingWorkflow cluster_mp Mobile Phase Optimization cluster_col Column Health & Suitability cluster_sam Sample Preparation & Injection Parameters start Poor Peak Resolution Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase Begin Troubleshooting mp_strength Adjust Solvent Strength (% Organic) check_mobile_phase->mp_strength check_column Step 2: Inspect HPLC Column col_age Check Column Age/ Performance Log check_column->col_age check_sample Step 3: Assess Sample & Injection sam_prep Improve Sample Cleanup (e.g., SPE) check_sample->sam_prep solution Resolution Improved mp_solvent Change Organic Solvent (e.g., ACN to MeOH) mp_strength->mp_solvent If no improvement mp_ph Adjust pH (if applicable) mp_solvent->mp_ph If still unresolved mp_ph->check_column If issue persists col_type Verify Column Chemistry (e.g., C18, Phenyl) col_age->col_type If column is old col_replace Replace with New Column col_type->col_replace If chemistry is suspect col_replace->check_sample If issue persists sam_vol Reduce Injection Volume sam_prep->sam_vol If matrix is complex sam_solvent Match Sample Solvent to Mobile Phase sam_vol->sam_solvent If overloading is suspected sam_solvent->solution Problem Resolved

Guide 2: Differentiating Between Peak Tailing and Fronting Issues

Understanding the shape of your this compound peak can provide clues to the underlying problem. This guide helps you to diagnose the issue based on peak asymmetry.

PeakShapeDiagnosis cluster_tailing Common Causes of Tailing cluster_fronting Common Causes of Fronting start Asymmetric Peak Observed decision What is the peak shape? start->decision tailing Peak Tailing (Asymmetry > 1.2) decision->tailing Tailing fronting Peak Fronting (Asymmetry < 0.8) decision->fronting Fronting tailing_cause1 Secondary Silanol Interactions tailing->tailing_cause1 tailing_cause2 Column Overload tailing->tailing_cause2 tailing_cause3 Column Void / Blocked Frit tailing->tailing_cause3 fronting_cause1 Mass Overload fronting->fronting_cause1 fronting_cause2 Incompatible Sample Solvent fronting->fronting_cause2 fronting_cause3 Column Damage at Inlet fronting->fronting_cause3

Data Presentation

Table 1: Recommended HPLC Columns for Sterol Isomer Separation

The choice of stationary phase is critical for resolving structurally similar sterols like this compound from its isomers.

Column TypeStationary Phase ChemistryKey Separation PrincipleRecommended for
Reversed-Phase C18 (Octadecylsilane)Hydrophobic InteractionsGeneral sterol analysis, good retention.
C30Enhanced shape selectivity for non-polar compoundsSeparation of geometric isomers.
Phenylπ-π interactions with aromatic analytesAlternative selectivity to C18 for sterols.[12]
Specialty Pyrenylethyl (PYE)Strong π-π interactions and shape selectivityExcellent for separating structural isomers.[13]
Nitrophenylethyl (NPE)Dipole-dipole and π-π interactionsSeparation of positional isomers.[13]
Table 2: Mobile Phase Optimization Parameters for this compound Analysis

Adjusting the mobile phase is a powerful tool for improving peak resolution.

ParameterRecommended AdjustmentExpected Outcome on Resolution
Solvent Strength Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).Increases retention time, potentially improving separation between closely eluting peaks.[14]
Organic Modifier Switch between acetonitrile and methanol.Alters selectivity due to different solvent-analyte interactions, which can resolve co-eluting peaks.[15]
Flow Rate Decrease the flow rate.Increases the interaction time with the stationary phase, often leading to better resolution, but longer run times.[3][16]
Column Temperature Adjust temperature (e.g., in 5°C increments).Can change selectivity and improve peak shape by reducing mobile phase viscosity.[16]

Experimental Protocols

Protocol 1: General Method for this compound Analysis by Reversed-Phase HPLC

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • For plant extracts or biological samples, perform a saponification step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterol fraction.[1][17]

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) is a common starting point.[13] Isocratic or gradient elution with acetonitrile and water can also be effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[18]

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at 210 nm.[18]

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify using a calibration curve prepared from a series of this compound standards.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Quantification of Clionasterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of Clionasterol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of this compound?

A1: In LC-MS analysis, the "matrix" refers to all the components within a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other small molecules.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1] Ion suppression is the more common phenomenon observed.[3]

Q2: What are the typical sources of matrix effects when analyzing this compound in biological samples?

A2: For sterols like this compound, which are often extracted from complex biological or natural product samples, common sources of matrix effects include:

  • Phospholipids: These are abundant in biological membranes and are well-known for causing significant ion suppression in electrospray ionization (ESI).[3]

  • Other Lipids and Sterols: Structurally similar compounds can co-elute with this compound and compete for ionization, leading to inaccurate measurements.[1]

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation can accumulate in the ion source and suppress the analyte signal.[1]

  • Excipients: In formulated drug products, various excipients can interfere with the analysis.[1]

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: A widely used method to assess matrix effects is the post-extraction addition technique .[1] This involves comparing the signal response of a pure this compound standard in a clean solvent with the response of the same standard spiked into a blank sample matrix that has undergone the full extraction procedure. A significant difference between the two signals indicates the presence of matrix effects.[1]

You can quantify the matrix effect using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 [1]

  • A value < 100% indicates ion suppression .

  • A value > 100% indicates ion enhancement .

See the experimental protocol section for a detailed procedure on how to perform this assessment.

Q4: What is the most effective way to compensate for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS, such as Deuterium-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively normalized.

Key considerations for a good SIL-IS include:

  • Stability of the label: Isotopes should be placed on non-exchangeable positions.[4]

  • Sufficient mass difference: A difference of three or more mass units is generally recommended to avoid spectral overlap.[4]

  • Purity: The SIL-IS should be free from any unlabeled analyte.

Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for this compound quantification.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective for this. A detailed SPE protocol is provided below.

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to better separate this compound from co-eluting matrix components.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can lower the concentration of interfering matrix components and reduce their impact.[1][5]

    • Use a SIL-Internal Standard: If not already in use, incorporating a SIL-IS is the most robust way to correct for matrix effects.[3]

Issue 2: High variability between replicate injections of the same sample.

  • Possible Cause: Inconsistent matrix effects or carryover from previous injections.

  • Troubleshooting Steps:

    • Enhance Wash Steps: Improve the wash steps in your LC method between injections to prevent the carryover of strongly retained matrix components.[1]

    • Check for MS Source Contamination: The mass spectrometer's ion source can become contaminated with non-volatile matrix components over time, leading to erratic signal response.[1] Regular cleaning of the ion source is crucial.

    • Implement a Robust Internal Standard: A SIL-IS will help to correct for variability between injections.[1]

Issue 3: The standard addition method yields a significantly different slope compared to the external calibration curve.

  • Possible Cause: The matrix is either enhancing or suppressing the signal of this compound, which invalidates the external calibration curve prepared in a clean solvent.[1]

  • Troubleshooting Steps:

    • Utilize Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the standards and the samples experience similar matrix effects.

    • Rely on the Standard Addition Method for Quantification: If a suitable blank matrix is not available, the method of standard additions is a valid alternative for quantification. This involves adding known amounts of the standard to aliquots of the sample itself.[1][5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation method.

  • Prepare a Pure Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL). This is your 'Solvent Standard'.

  • Prepare a Spiked Matrix Sample: Spike an aliquot of the blank matrix extract with the this compound standard to achieve the same final concentration as the pure standard solution. This is your 'Matrix Standard'.

  • Analyze and Compare: Analyze both the 'Solvent Standard' and the 'Matrix Standard' via LC-MS.

  • Calculate Matrix Effect: Use the peak areas to calculate the percentage of matrix effect as described in Q3.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Pre-treatment: If the sample is solid, homogenize it in an appropriate solvent. For liquid samples, ensure the pH is adjusted to be compatible with the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing one column volume of methanol followed by one column volume of water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.[1]

  • Elution: Elute this compound with a stronger organic solvent such as methanol or acetonitrile.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.[1]

Data Presentation

Table 1: Hypothetical Data for Matrix Effect Assessment of this compound
Sample TypeMean Peak Area (n=3)Standard DeviationMatrix Effect (%)
Pure Standard in Solvent1,850,00055,500N/A
Standard in Extracted Blank Matrix980,00049,00053% (Ion Suppression)
Table 2: Comparison of Sample Preparation Techniques for this compound Recovery
Sample Preparation MethodMean Recovery (%)RSD (%)Key Advantage
Protein Precipitation (PPT)7512.5Fast and simple
Liquid-Liquid Extraction (LLE)888.2Good for removing highly non-polar interferences
Solid-Phase Extraction (SPE)955.1High selectivity and cleaner extracts

Visualizations

Workflow_for_Matrix_Effect_Minimization cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome A Inconsistent or Inaccurate Results B Post-Extraction Addition Experiment A->B Investigate C Calculate Matrix Effect (%) B->C Analyze Data D Optimize Sample Preparation (SPE, LLE) C->D If ME > ±15% E Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->E If ME > ±15% F Develop Matrix-Matched Calibration C->F If ME > ±15% G Optimize Chromatography C->G If ME > ±15% H Accurate & Reproducible This compound Quantification D->H Implement & Validate E->H Implement & Validate F->H Implement & Validate G->H Implement & Validate

Caption: Workflow for identifying and mitigating matrix effects.

SPE_Protocol_Workflow start Start condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Pre-treated Sample condition->load wash Wash Cartridge (e.g., 10% Methanol in Water) load->wash Remove Polar Interferences elute Elute this compound (e.g., Methanol) wash->elute Isolate Analyte dry_reconstitute Evaporate & Reconstitute elute->dry_reconstitute analyze LC-MS Analysis dry_reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Strategies to prevent the oxidation of Clionasterol during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Clionasterol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound is a phytosterol, a naturally occurring sterol found in various marine and plant sources. Like other phytosterols, it is susceptible to oxidation due to its unsaturated ring structure.[1] Oxidation can lead to the formation of this compound Oxidation Products (COPs), which may have different biological activities and can interfere with the accurate quantification and analysis of the parent compound.[1] Therefore, preventing oxidation during sample preparation is crucial for obtaining reliable experimental results.

Q2: What are the main factors that contribute to this compound oxidation?

The primary factors that can induce the oxidation of this compound during sample preparation include:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.[2]

  • Exposure to Light: Light, particularly UV light, can promote photo-oxidation.[2][3]

  • Elevated Temperatures: High temperatures used during extraction and other sample processing steps can accelerate oxidation rates.[2][3]

  • Presence of Metal Ions: Certain metal ions can act as catalysts, promoting the oxidation process.

  • Extreme pH conditions: Both acidic and basic conditions can potentially contribute to the degradation of sterols.[2]

Q3: What are the general strategies to minimize this compound oxidation?

To minimize this compound oxidation, a multi-pronged approach is recommended:

  • Use of Antioxidants: Incorporating antioxidants into the extraction and storage solvents is a primary strategy.[4]

  • Control of Environmental Factors: Protecting samples from light and heat, and working under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.[2][3]

  • Appropriate Extraction Techniques: Employing methods that use mild conditions, such as cold saponification, can prevent the formation of oxidation artifacts.[2][5]

  • Proper Sample Storage: Storing samples at low temperatures (e.g., -20°C or -80°C) in airtight containers, flushed with an inert gas, is crucial for long-term stability.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of unexpected peaks in chromatogram Oxidative degradation of this compound.1. Review your sample preparation workflow: Ensure all steps were performed with minimal exposure to light and air. Use amber-colored glassware or wrap containers in aluminum foil. 2. Incorporate an antioxidant: Add an appropriate antioxidant (e.g., BHT, α-tocopherol) to your extraction and storage solvents. 3. Optimize temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature or a stream of nitrogen. 4. Check solvent purity: Ensure solvents are free of peroxides and other oxidizing contaminants.
Low recovery of this compound Degradation during saponification or extraction.1. Switch to cold saponification: If using hot saponification, switch to a cold method to minimize heat-induced degradation. 2. Evaluate extraction solvent: Ensure the chosen solvent provides good solubility for this compound while minimizing extraction of interfering substances. 3. Optimize extraction time: Prolonged extraction times can increase the risk of oxidation.
Inconsistent results between replicates Variable exposure to oxidative conditions.1. Standardize your protocol: Ensure every sample is processed under identical conditions (time, temperature, light exposure). 2. Prepare fresh antioxidant solutions: The effectiveness of antioxidants can diminish over time. Prepare fresh solutions for each batch of samples.
Sample discoloration Significant oxidation may have occurred.1. Discard the sample: If significant discoloration is observed, it is best to discard the sample and prepare a new one under more controlled conditions. 2. Implement preventative measures: Strictly adhere to protocols designed to minimize oxidation for all future samples.

Quantitative Data Summary

The choice and effectiveness of an antioxidant are critical in preventing phytosterol oxidation. While specific data for this compound is limited, studies on the closely related phytosterol, β-sitosterol, provide valuable insights.

Table 1: Comparison of Antioxidant Efficacy in Preventing β-Sitosterol Oxidation

AntioxidantConcentrationHeating Conditionsβ-Sitosterol Retention (%)Reference
Control (No Antioxidant)-180°C for 2 hours25%[6]
Butylated Hydroxytoluene (BHT)0.02%180°C for 2 hoursHigher than control[6]
α-Tocopherol0.02%180°C for 2 hoursMore effective than BHT[6]
Green Tea Catechins (GTC)0.02%180°C for 2 hoursMore effective than BHT[6]
Quercetin0.02%180°C for 2 hoursMore effective than BHT[6]

Note: This data is for β-sitosterol and should be used as a guideline for this compound. The optimal antioxidant and concentration may need to be determined empirically for your specific application.

Experimental Protocols

Protocol 1: Extraction of this compound with Minimal Oxidation

This protocol describes a general method for extracting this compound from a biological matrix while minimizing oxidation.

Materials:

  • Sample containing this compound

  • Dichloromethane (CH₂Cl₂) or Hexane/Isopropanol (3:2, v/v)

  • Butylated Hydroxytoluene (BHT) or α-tocopherol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Amber-colored glassware

  • Rotary evaporator or nitrogen stream evaporator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Homogenization: Homogenize the sample in the chosen extraction solvent containing an antioxidant (e.g., 0.01% BHT). Perform this step on ice and under dim light.

  • Extraction: Extract the homogenate by shaking or vortexing. For solid samples, a maceration or Soxhlet extraction at low temperature can be used.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the organic layer containing the lipids, including this compound.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

  • Storage: Re-dissolve the dried extract in a suitable solvent (e.g., hexane) containing an antioxidant, flush with inert gas, and store in an amber-colored vial at -20°C or lower.

Protocol 2: Cold Saponification for the Analysis of this compound

This protocol is recommended to hydrolyze this compound esters without causing significant oxidation.[2][5]

Materials:

  • This compound-containing lipid extract

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hexane or diethyl ether

  • Deionized water

  • Amber-colored glassware

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Place the lipid extract in an amber-colored flask.

  • Addition of Saponification Reagent: Add the ethanolic KOH solution to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon and seal it tightly.

  • Incubation: Allow the mixture to stand at room temperature in the dark for 12-18 hours with gentle agitation.

  • Extraction of Unsaponifiables: After saponification, add deionized water and extract the unsaponifiable fraction (containing free this compound) with hexane or diethyl ether. Repeat the extraction three times.

  • Washing: Combine the organic extracts and wash with deionized water until the washings are neutral.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure or a stream of nitrogen.

  • Analysis: The resulting residue containing free this compound is ready for derivatization (if necessary for GC analysis) or direct analysis by LC-MS.

Visualizations

Clionasterol_Oxidation_Pathway This compound This compound Radical This compound Radical This compound->Radical Initiation (Light, Heat, Metal Ions) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Epoxides Epoxides Hydroperoxide->Epoxides Ketones Ketones Hydroperoxide->Ketones Hydroxides Hydroxylated Derivatives Hydroperoxide->Hydroxides

Caption: General autoxidation pathway of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_saponification Saponification (Cold) cluster_analysis Analysis Sample Sample Homogenization (with antioxidant, low temp, dark) Extraction Solvent Extraction Sample->Extraction Drying Drying of Organic Phase Extraction->Drying Saponification Incubation with Ethanolic KOH (room temp, dark, inert gas) Drying->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiables Saponification->Unsaponifiable_Extraction Evaporation Solvent Evaporation (low temp) Unsaponifiable_Extraction->Evaporation Analysis LC-MS or GC-MS Analysis Evaporation->Analysis

Caption: Workflow for this compound analysis with oxidation prevention.

References

Technical Support Center: Improving Clionasterol Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Clionasterol for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving this compound?

A1: this compound is a lipophilic compound with very poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] These solvents are suitable for preparing concentrated stock solutions for use in cell culture experiments.[1]

Q2: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

A2: High concentrations of organic solvents can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being ideal for most cell lines to avoid cytotoxic effects.[2] For ethanol, a final concentration of less than 1% is generally considered safe for most cell lines, though some may tolerate up to 2%.[3][4][5] It is always crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "solvent shock." When a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium, the compound can crash out of solution. The troubleshooting section below provides detailed steps to mitigate this, including drop-wise addition, pre-warming the medium, and using a higher final volume.

Q4: Are there alternative methods to dissolve this compound besides using organic solvents directly in my cell culture?

A4: Yes, several formulation strategies can enhance the aqueous solubility and delivery of this compound to cells. These include:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their water solubility.

  • Liposomal Formulations: Liposomes are lipid vesicles that can encapsulate this compound, facilitating its delivery across the cell membrane.

  • Nanoparticle Formulations: Biodegradable nanoparticles can be used to encapsulate this compound, improving its stability and cellular uptake.

Detailed protocols for these methods are provided below.

Troubleshooting Guides

Problem 1: this compound Precipitation Upon Dilution in Cell Culture Media

Possible Causes:

  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.

  • Rapid Dilution (Solvent Shock): Adding the concentrated DMSO/ethanol stock solution too quickly to the aqueous medium.

  • Low Temperature: Preparing or storing the final solution at a low temperature can decrease solubility.

  • Media Components: Interactions with salts, proteins, or other components in the cell culture medium can sometimes lead to precipitation.[6][7]

Solutions:

Troubleshooting Step Detailed Instructions
Optimize Dilution Technique Instead of adding the stock directly to the final volume of media, add the stock solution to a smaller volume of pre-warmed (37°C) media first. Then, add this intermediate dilution to the rest of the media. Add the stock solution drop-wise while gently swirling the medium to ensure rapid mixing.
Gentle Warming and Sonication After dilution, if a precipitate is observed, gently warm the solution to 37°C and sonicate for a few minutes. Visually inspect to ensure the precipitate has redissolved before adding to cells.
Increase Final Volume If possible, increase the total volume of cell culture medium to lower the final concentration of this compound.
Test Different Media Formulations If you suspect interactions with media components, try dissolving this compound in a simpler buffered solution (like PBS) first to see if precipitation still occurs.
Use a Co-solvent System In some cases, a combination of solvents can improve solubility. For example, preparing a stock in a mixture of DMSO and ethanol might be beneficial. However, the final concentration of total organic solvent should remain within non-toxic limits.
Problem 2: Low Bioavailability or Inconsistent Cellular Effects

Possible Causes:

  • Poor Solubility in Assay Medium: Even if no visible precipitate is present, this compound may not be fully bioavailable to the cells.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture plates and tubes, reducing the effective concentration.

  • Degradation: this compound may not be stable in the cell culture medium over long incubation periods.

Solutions:

Troubleshooting Step Detailed Instructions
Utilize a Solubility-Enhancing Formulation Prepare this compound as a cyclodextrin complex, liposomal formulation, or nanoparticle suspension to improve its aqueous dispersibility and cellular uptake. See the Experimental Protocols section for details.
Pre-treat Cultureware To minimize non-specific binding, consider using low-adhesion plasticware or pre-incubating the plates with a protein solution (like bovine serum albumin) that is subsequently washed off.
Assess Stability To check for degradation, you can incubate this compound in your cell culture medium for the duration of your experiment, then extract and analyze the remaining compound using a suitable analytical method like HPLC.

Quantitative Data

The following table summarizes the solubility of phytosterols, including the structurally similar β-sitosterol, in common organic solvents. This data can be used as a reference for preparing this compound stock solutions.

Compound Solvent Temperature (°C) Solubility (mg/mL)
β-SitosterolEthanol25~10-15
β-SitosterolAcetone25~20-25
β-SitosterolEthyl Acetate25~30-35
FinasterideDMSO25~16
FinasterideEthanol25~25
BudesonideDMSO25~25
BudesonideEthanol25~10

Data for β-sitosterol is estimated from graphical representations in the literature.[8] Data for Finasteride and Budesonide are from product information sheets and are provided for comparison of similar hydrophobic molecules.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex / Sonicate at 37°C add_solvent->dissolve add_stock Add Stock Solution Drop-wise dissolve->add_stock Use sterile-filtered stock prewarm Pre-warm Cell Culture Medium to 37°C prewarm->add_stock mix Gently Mix add_stock->mix Add to Cells Add to Cells mix->Add to Cells

Caption: Workflow for preparing this compound working solution.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol uses a co-precipitation method, which is suitable for hydrophobic guest molecules.

  • Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin or hydroxypropyl-β-cyclodextrin in deionized water by stirring at 60-70°C.

  • This compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Complexation: Slowly add the this compound solution to the heated cyclodextrin solution with continuous stirring.

  • Precipitation: Allow the mixture to cool down slowly to room temperature, and then place it at 4°C overnight to facilitate the precipitation of the inclusion complex.

  • Collection and Washing: Collect the precipitate by centrifugation or filtration. Wash the collected complex with a small amount of cold deionized water to remove any surface-adsorbed this compound.

  • Drying: Dry the complex under vacuum or by lyophilization.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Protocol 3: Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method.

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol in a 70:30 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[13]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 4: Preparation of this compound-Loaded Nanoparticles

This protocol utilizes an emulsification-evaporation method.[14][15]

  • Organic Phase Preparation: Dissolve this compound in a water-immiscible organic solvent like ethyl acetate.

  • Aqueous Phase Preparation: Dissolve a stabilizer, such as sodium caseinate, in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring under reduced pressure. This will cause the nanoparticles to form and precipitate.

  • Collection: Collect the nanoparticles by centrifugation.

  • Washing and Drying: Wash the nanoparticle pellet with deionized water to remove any excess stabilizer and unencapsulated this compound. The nanoparticles can then be freeze-dried for long-term storage.

  • Characterization: Analyze the nanoparticles for their size, morphology, surface charge, and encapsulation efficiency.

Signaling Pathway

This compound, like other phytosterols, has been shown to modulate various cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[16][[“]]

Diagram of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: this compound can modulate the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Clionasterol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Clionasterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential therapeutic applications?

This compound is a phytosterol, a naturally occurring sterol found in various plants and marine organisms. It shares a structural similarity with cholesterol. Preclinical studies have suggested that this compound possesses several potential therapeutic properties, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects.[1] Additionally, it has been shown to inhibit oxidative stress and apoptosis-related signaling pathways.[2][3]

Q2: What are the main challenges in achieving adequate oral bioavailability of this compound in animal studies?

The primary challenges in achieving high oral bioavailability for this compound are similar to those for other phytosterols and lipophilic compounds:

  • Poor Aqueous Solubility: this compound is inherently lipophilic and has very low solubility in water, which is a critical factor for its dissolution in gastrointestinal fluids and subsequent absorption.[4][5][6]

  • Low Intestinal Absorption: The absorption of phytosterols from the intestine is generally very low, typically less than 5%.[7]

  • First-Pass Metabolism: Like many steroidal compounds, this compound may be subject to extensive metabolism in the liver after absorption, which can significantly reduce the amount of active compound reaching systemic circulation.[5]

Q3: What are some effective formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubilization of lipophilic compounds like this compound in the gastrointestinal tract.[5][8]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area, improve dissolution rate, and potentially enhance absorption.[7][9][10]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter that can lead to unexpectedly low oral bioavailability of this compound in your animal studies.

Problem Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of this compound. Poor dissolution of the compound in the GI tract. 1. Verify Formulation: Ensure the formulation is appropriate for a lipophilic compound. Consider using a lipid-based formulation or a nanosuspension. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized to increase surface area for dissolution.[5] 3. Solubility Enhancement: Incorporate solubilizing agents or co-solvents in the formulation.
Precipitation of the compound in the stomach or intestine. 1. Check pH-dependent solubility: Assess the solubility of this compound at different pH values mimicking the stomach and intestinal environments. 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC in the formulation to maintain a supersaturated state and prevent precipitation.
Inaccurate Dosing. 1. Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. 2. Homogeneity of Formulation: If using a suspension, ensure it is well-mixed before each administration to guarantee dose uniformity.
Unexpectedly rapid clearance of this compound from plasma. High first-pass metabolism. 1. Consider P450 Involvement: Investigate if this compound is a substrate for cytochrome P450 enzymes, which are heavily involved in first-pass metabolism.[11] 2. Inhibition of Metabolism: In exploratory studies, co-administration with a known inhibitor of relevant metabolizing enzymes could help elucidate the extent of first-pass metabolism.
P-glycoprotein (P-gp) mediated efflux. 1. In Vitro Assessment: Use Caco-2 cell permeability assays to determine if this compound is a substrate for P-gp efflux.[6] 2. Formulation with P-gp Inhibitors: Incorporate excipients with P-gp inhibitory activity in the formulation.
Difficulty in quantifying this compound in plasma samples. Low analytical sensitivity or matrix effects. 1. Optimize LC-MS/MS Method: Develop and validate a sensitive and specific LC-MS/MS method for this compound quantification in plasma.[10][12][13] 2. Sample Preparation: Employ a robust sample preparation technique, such as liquid-liquid extraction or solid-phase extraction, to minimize matrix interference.[14]

Data Presentation: Pharmacokinetics of Structurally Similar Phytosterols

Phytosterol Animal Model Dose (mg/kg) Tmax (h) Cmax (µg/mL) AUC (µg·h/mL) Reference
β-sitosterolWistar Rats2021.815.4[15]
CampesterolSprague-Dawley Rats42~8-16~0.2~4.5[2][9]
StigmasterolRatsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: The bioavailability of phytosterols is generally low. For instance, the absorption of campesterol has been reported to be around 13%, while that of β-sitosterol and stigmasterol is about 4% in rats.[1]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles (Emulsification-Evaporation Method)

This protocol is adapted from methods used for other phytosterols and can be optimized for this compound.[7][10]

Materials:

  • This compound

  • Soybean lecithin (emulsifier)

  • Soy protein isolate (SPI) (stabilizer)

  • Ethanol (organic solvent)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve this compound (e.g., 1% w/v) and soybean lecithin (e.g., at a 1:4 ratio with this compound) in anhydrous ethanol.

  • Aqueous Phase Preparation: Prepare an aqueous solution of soy protein isolate (e.g., 0.75% w/v).

  • Emulsification: Add the organic phase to the aqueous phase under vigorous stirring to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 900 bar for 6 cycles) to form a nanoemulsion.

  • Solvent Evaporation: Remove the ethanol from the nanoemulsion using a rotary evaporator.

  • Characterization: Characterize the resulting nanoparticles for particle size, zeta potential, and encapsulation efficiency.

In Vivo Oral Bioavailability Study in Rats

This protocol is a general guideline for conducting an oral bioavailability study in rats.

Animals:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., nanoparticle suspension or lipid-based formulation) via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Pharmacokinetic Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC).

Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method for this compound quantification.

Instrumentation:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard (a structurally similar compound not present in the sample).

  • Add an extraction solvent (e.g., a mixture of chloroform and methanol).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[14]

LC-MS/MS Conditions (to be optimized):

  • Column: A C18 column is typically used for sterol analysis.

  • Mobile Phase: A gradient of methanol/acetonitrile and water with a small amount of ammonium acetate or formic acid.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[12]

  • MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard for selective and sensitive detection.

Method Validation:

Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[10][13]

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway This compound This compound PDK1 PDK1 This compound->PDK1 Inhibits Akt Akt PDK1->Akt Activates PI3K PI3K PI3K->PDK1 mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces release of CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's role in inducing the intrinsic apoptosis pathway.

Experimental Workflow Diagram

Bioavailability_Workflow Formulation This compound Formulation Dosing Oral Gavage in Rats Formulation->Dosing Sampling Blood Sampling (Time course) Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Workflow for an in vivo oral bioavailability study of this compound.

References

Dealing with co-elution of isomers in Clionasterol chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the co-elution of clionasterol with its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound from its isomers?

A1: this compound belongs to the phytosterol family, a group of compounds that are structurally very similar to each other.[1] Isomers like β-sitosterol share the same molecular weight and core tetracyclic ring structure, differing only subtly in the configuration of the side chain or the position of a double bond.[2] These minor structural differences result in very similar physicochemical properties, making their separation by standard chromatographic techniques a significant analytical challenge.[3]

Q2: What is the most common isomer that co-elutes with this compound?

A2: The most common and frequently studied isomer that co-elutes with this compound is β-sitosterol.[4] Due to their structural similarity, achieving baseline separation between these two compounds is a primary goal in method development. Other related sterols like stigmasterol and campesterol can also pose separation challenges.[5]

Q3: How can I confirm that I have a co-elution problem and not just a broad peak?

A3: Confirming co-elution involves several steps. First, look for visual cues in the chromatogram, such as peak shoulders or asymmetrical peak shapes, which are classic indicators of overlapping peaks. For more definitive proof, use advanced detectors. In HPLC, a Diode Array Detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak; if the spectra are not identical, co-elution is likely. In both GC and LC, a Mass Spectrometry (MS) detector is invaluable. By taking mass spectra at different points across the peak (the upslope, apex, and downslope), you can identify the presence of more than one compound if the mass spectra change.[6]

Q4: What is the difference between separating diastereomers and enantiomers of this compound?

A4: Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[7][8] They can often be separated using standard (achiral) chromatography by optimizing the mobile and stationary phases.[7] Enantiomers, however, are non-superimposable mirror images with identical physical properties in a non-chiral environment.[8][9] To separate enantiomers, you must introduce a chiral component into the system. This can be achieved by using a chiral stationary phase (in HPLC or SFC) or by reacting the enantiomers with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9][10]

Q5: Is derivatization always necessary for this compound analysis?

A5: It depends on the technique. For Gas Chromatography (GC), derivatization is essential.[11] Sterols are not sufficiently volatile for GC analysis, so they must be converted into more volatile derivatives, typically trimethylsilyl (TMS) ethers.[12][13] For High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), derivatization is often not required for detection, but it can be used to improve separation or enhance detection sensitivity (e.g., using a UV-absorbing derivatizing agent).[1][14]

Troubleshooting Guide: Resolving Isomer Co-elution

Problem: Poor Resolution and Peak Co-elution in HPLC

When this compound and its isomers are not adequately separated, a systematic approach to method optimization is required. The key is to alter the selectivity of the chromatographic system.

Solution 1.1: Optimize Mobile Phase Composition The mobile phase composition significantly influences separation.[15]

  • Solvent Type: The choice of organic solvent can alter selectivity. Biphenyl-bonded columns, for instance, often show increased resolution of structural isomers when methanol is used as the organic modifier instead of acetonitrile.[16]

  • Solvent Strength: For reversed-phase HPLC, weakening the mobile phase (decreasing the percentage of organic solvent) will increase retention times and may improve resolution. This enhances the interaction with the stationary phase, giving more opportunity for separation.[17][18]

  • Gradient Elution: If an isocratic method fails, developing a shallow gradient elution can help separate closely eluting compounds.[15][19]

Solution 1.2: Change Stationary Phase Chemistry If mobile phase optimization is insufficient, the column chemistry is the next critical factor.

  • Standard C18: While common, a standard C18 column may not provide enough selectivity.

  • Phenyl-Hexyl or Biphenyl Phases: These columns offer different selectivity compared to C18 phases. The pi-pi interactions provided by the phenyl rings can enhance the separation of isomers with subtle structural differences.[16][20]

  • C30 Phases: C30 columns are specifically designed for separating structurally similar, hydrophobic isomers and are a strong alternative for sterol analysis.[21]

Solution 1.3: Adjust Column Temperature Temperature affects solvent viscosity and mass transfer, which can influence selectivity. Varying the column temperature (e.g., in 5°C increments from 30°C to 50°C) can sometimes improve the resolution of difficult isomer pairs.[4][15]

Problem: Persistent Co-elution in Gas Chromatography (GC)

Even with the high efficiency of capillary GC, co-elution of sterol isomers is common.

Solution 2.1: Optimize Oven Temperature Program The temperature ramp rate is a critical parameter.

  • A slower temperature ramp (e.g., 2-5°C/minute) increases the time the analytes spend in the column, which can significantly improve the resolution of closely eluting isomers.[20]

  • Start with an initial temperature of around 180°C and ramp up to 290-320°C.[12][20]

Solution 2.2: Select an Appropriate Capillary Column The stationary phase of the GC column dictates selectivity.

  • Low-Polarity Phases (e.g., DB-5MS, TG-5MS): These 5% phenyl-methylpolysiloxane columns can separate many sterols, but may struggle with critical pairs like sitosterol and Δ5-avenasterol.[11][12]

  • Mid-Polarity Phases: For difficult separations, a higher-polarity column, such as a 50% phenyl-methylpolysiloxane or a DB-35 (35% phenyl-methylpolysiloxane), can provide the necessary selectivity to resolve co-eluting isomers.[11][20]

Solution 2.3: Verify Derivatization Efficiency Incomplete or inconsistent derivatization can lead to peak tailing and broadening, which can mask as co-elution.

  • Ensure reagents (e.g., silylating agent, pyridine) are anhydrous.[12]

  • Optimize the reaction time and temperature (e.g., 60°C for 30-60 minutes) to ensure the complete conversion of sterols to their TMS-ether derivatives.[12]

Problem: Suspected Enantiomeric Co-elution

If you suspect you have enantiomers (mirror-image isomers) that are co-eluting, an achiral chromatographic system will not separate them.

Solution 3.1: Employ a Chiral Stationary Phase (CSP) Chiral HPLC or SFC using a column with a chiral stationary phase is the most direct way to resolve enantiomers.[10][22] The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times.[9]

Solution 3.2: Use a Chiral Derivatizing Agent (CDA) An alternative approach is to react the sample with a single, pure enantiomer of a chiral derivatizing agent.[9] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral column.[7]

Data Presentation

Table 1: Comparison of HPLC Stationary Phases for Sterol Isomer Separation

Stationary PhasePrinciple of SeparationSuitability for Sterol IsomersReference
C18 (Octadecylsilane) Hydrophobic interactions.Standard choice, but may have limited selectivity for closely related isomers.[21]
C30 (Triacontylsilane) Enhanced shape selectivity for long-chain, hydrophobic molecules.Excellent for separating carotenoid and sterol isomers.[21]
Biphenyl Hydrophobic interactions and π-π interactions.Offers unique selectivity and increased resolution for aromatic and structurally similar compounds, especially with methanol-based mobile phases.[16]
Phenyl-Hexyl Mixed-mode interactions (hydrophobic and π-π).Provides alternative selectivity to C18 for compounds with aromaticity or double bonds.[20]
Chiral Phases Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with a chiral selector.Mandatory for the separation of enantiomers.[10][23]

Table 2: Example GC Temperature Programs for Phytosterol Analysis

ParameterMethod A: Standard ScreeningMethod B: High ResolutionReference
Initial Temperature 180°C, hold 1 min150°C, hold 5 min[12][20]
Ramp Rate 10°C / min5°C / min[12][20]
Final Temperature 290°C, hold 15 min320°C, hold 10 min[12][20]
Typical Application General profiling of major sterols.Separation of difficult, co-eluting isomer pairs.[12][20]

Experimental Protocols

Protocol 1: Sample Preparation - Saponification and Extraction

This protocol describes the hydrolysis of sterol esters to yield free sterols for analysis.[12][19]

  • Weigh approximately 20 mg of the sample (e.g., oil or lipid extract) into a reflux flask.[19]

  • Add a known amount of an internal standard (e.g., 5α-cholestane or epicoprostanol).[12]

  • Add 50 mL of 2 M ethanolic potassium hydroxide (KOH).[12]

  • Reflux the mixture for 1 hour at 60-80°C with constant stirring.[12][19]

  • After cooling, transfer the mixture to a separating funnel.

  • Add 50 mL of deionized water and mix.[12]

  • Extract the non-saponifiable fraction (containing free sterols) three times with 30-50 mL portions of n-hexane.[12][19]

  • Combine the n-hexane fractions and wash them with deionized water until the washings are neutral (pH 7).[12]

  • Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen. The residue contains the free sterols.

Protocol 2: Derivatization (Silylation) for GC Analysis

This protocol converts free sterols into their volatile TMS-ether derivatives.[12]

  • To the dried sterol residue from Protocol 1, add 25 µL of anhydrous pyridine to dissolve.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or SILYL-991).

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.

  • After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the derivatized sample in an appropriate volume (e.g., 100-200 µL) of n-hexane for GC injection.

Protocol 3: Example HPLC-UV Method for Isomer Separation

This method provides a starting point for separating this compound and its isomers.

  • Column: Biphenyl or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 2.6 µm).[16][20]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol[16]

  • Gradient: Start with 85% B, hold for 2 minutes. Increase to 100% B over 10 minutes. Hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[14]

  • Detection: UV at 202-210 nm.[24]

  • Injection Volume: 10 µL

Protocol 4: Example GC-MS Method for Isomer Separation

This method is designed for the analysis of derivatized sterols.

  • Column: Mid-polarity capillary column, e.g., 50% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).[20]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Injector: 280°C, Split ratio 1:20.[11][12]

  • Oven Program: Initial temperature 180°C for 1 min, ramp at 5°C/min to 290°C, hold for 15 min.[20]

  • MS Transfer Line: 280°C[12]

  • Ion Source: 230°C, Electron Impact (EI) at 70 eV.[12]

  • Detection: Operate in Selected Ion Monitoring (SIM) mode for target ions to increase sensitivity and selectivity.[6][20]

Visualizations

G cluster_start Start: Co-elution Suspected cluster_diagnose Diagnosis cluster_troubleshoot Troubleshooting Strategy cluster_end Resolution start Poor Resolution or Asymmetrical Peak Shape peak_purity Perform Peak Purity Analysis (DAD or MS) start->peak_purity confirm_coelution Co-elution Confirmed? peak_purity->confirm_coelution optimize_mobile Optimize Mobile Phase (Solvent, Gradient) confirm_coelution->optimize_mobile Yes resolved Baseline Separation Achieved confirm_coelution->resolved No change_column Change Stationary Phase (e.g., C18 to Biphenyl) optimize_mobile->change_column optimize_mobile->resolved optimize_temp Adjust Temperature (GC or HPLC) change_column->optimize_temp change_column->resolved chiral_check Consider Chiral Separation (CSP or CDA) optimize_temp->chiral_check optimize_temp->resolved chiral_check->resolved not_resolved Re-evaluate Method chiral_check->not_resolved G cluster_analysis Analysis Path sample Plant Material / Oil Sample extraction Lipid Extraction sample->extraction saponification Saponification (to yield free sterols) extraction->saponification purification Purification of Unsaponifiable Fraction saponification->purification derivatization Derivatization (Silylation for GC) purification->derivatization hplc HPLC / SFC Analysis purification->hplc Direct Analysis gc_ms GC-MS Analysis derivatization->gc_ms data Data Processing & Quantification gc_ms->data hplc->data report Final Report data->report G cluster_factors Primary Chromatographic Factors cluster_params Controllable Experimental Parameters Resolution Resolution Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Capacity Capacity Factor (k') Capacity->Resolution StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity MobilePhase Mobile Phase (Composition) MobilePhase->Selectivity MobilePhase->Capacity Temperature Temperature Temperature->Selectivity FlowRate Flow Rate FlowRate->Efficiency ColumnDimensions Column Dimensions ColumnDimensions->Efficiency

References

Validation & Comparative

A Comparative Analysis of Clionasterol and β-Sitosterol Bioactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biological performance of two prominent phytosterols, supported by experimental data.

In the landscape of drug discovery and nutraceutical development, phytosterols have garnered significant attention for their diverse pharmacological activities. Among these, Clionasterol and its isomer, β-sitosterol, stand out as compounds with promising therapeutic potential. This guide provides a comprehensive comparative analysis of their bioactivities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, anticancer, and cholesterol-lowering activities of this compound and β-sitosterol, compiled from various in vitro studies.

Table 1: Anti-inflammatory Activity
Compound Assay IC50 Value
This compoundClassical Complement Pathway Inhibition4.1 µM[1]
β-sitosterolInhibition of 5α-reductase 2 (S5αR2)3.24 ± 0.32 µM[1][2][3]
β-sitosterolNitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages, at 200 µM)~55% inhibition[4]
Table 2: Antioxidant Activity
Compound Assay IC50 Value / Activity
This compound-rich fractionDPPH Radical ScavengingNot specified[1]
β-sitosterolDPPH Radical ScavengingConcentration-dependent, but less effective than ascorbic acid[1]
Table 3: Anticancer Activity (Cytotoxicity)
Compound Cell Line Assay IC50 Value
This compound acetate--Data not available, but hypothesized to inhibit the PI3K/Akt pathway[5]
β-sitosterolHTB-26 (Breast Cancer)Crystal Violet10-50 µM[1]
β-sitosterolPC-3 (Prostate Cancer)Crystal Violet10-50 µM[1]
β-sitosterolHepG2 (Hepatocellular Carcinoma)Crystal Violet10-50 µM[1]
β-sitosterolHCT116 (Colon Cancer)Crystal Violet22.4 µM[1]
Table 4: Cholesterol-Lowering Effects
Compound Mechanism Reported Efficacy
This compoundExpected to inhibit cholesterol absorption by competing for micellar incorporation[6]Data not specified
β-sitosterolReduces intestinal absorption of cholesterol[7]9-13% reduction in total cholesterol; 15-20% reduction in LDL cholesterol in human studies[7]

Experimental Protocols: Detailed Methodologies

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or β-sitosterol) and incubated for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Quantification: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM.

  • Sample Preparation: The test compounds (this compound or β-sitosterol) are dissolved in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution. A control well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.[8][9][10][11]

Anticancer Activity: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells (e.g., HTB-26, PC-3, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Treatment: The cells are treated with various concentrations of the test compounds (this compound acetate or β-sitosterol) and incubated for 24, 48, or 72 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[5]

Cholesterol-Lowering Effect: In Vitro Cholesterol Micellization Assay
  • Preparation of Micellar Solution: A micellar solution is prepared containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and cholesterol in a buffer solution (e.g., PBS, pH 7.4) to mimic the conditions in the small intestine.[12][13][14][15][16][17]

  • Treatment: The test compounds (this compound or β-sitosterol) are added to the micellar solution at various concentrations.

  • Incubation: The mixtures are incubated at 37°C for a period of 2 to 24 hours to allow for the equilibration of cholesterol between the micelles and the aqueous phase.[14]

  • Separation of Micellar and Precipitated Cholesterol: After incubation, the samples are centrifuged or filtered to separate the cholesterol that has been incorporated into the micelles (supernatant) from the precipitated cholesterol.

  • Cholesterol Quantification: The amount of cholesterol in the supernatant (micellar cholesterol) is quantified using a cholesterol assay kit or by HPLC.

  • Data Analysis: The percentage of cholesterol micellar solubility is calculated by comparing the amount of cholesterol in the micelles of the treated samples to that of the control (without the test compound). A reduction in micellar cholesterol indicates an inhibitory effect on cholesterol absorption.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and β-sitosterol, as well as a general workflow for their comparative bioactivity analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison This compound This compound Stock Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) This compound->Anti_inflammatory Antioxidant Antioxidant Assay (e.g., DPPH) This compound->Antioxidant Anticancer Anticancer Assay (e.g., MTT) This compound->Anticancer Cholesterol_Lowering Cholesterol-Lowering Assay (e.g., Micellar Solubility) This compound->Cholesterol_Lowering beta_Sitosterol β-Sitosterol Stock beta_Sitosterol->Anti_inflammatory beta_Sitosterol->Antioxidant beta_Sitosterol->Anticancer beta_Sitosterol->Cholesterol_Lowering IC50_Calculation IC50 Value Calculation Anti_inflammatory->IC50_Calculation Antioxidant->IC50_Calculation Anticancer->IC50_Calculation Cholesterol_Lowering->IC50_Calculation Comparative_Analysis Comparative Bioactivity Analysis IC50_Calculation->Comparative_Analysis

Fig. 1: General workflow for comparative bioactivity screening.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates (p-IκBα) NF_kB_IkB NF-κB-IκBα Complex NF_kB NF-κB (p65/p50) NF_kB_nuc NF-κB (nucleus) NF_kB->NF_kB_nuc Translocation NF_kB_IkB->NF_kB Degradation of IκBα Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_nuc->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits beta_Sitosterol β-Sitosterol beta_Sitosterol->IKK Inhibits beta_Sitosterol->IkB_alpha Inhibits Degradation beta_Sitosterol->NF_kB Inhibits Translocation

Fig. 2: Inhibition of the NF-κB signaling pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates beta_Sitosterol β-Sitosterol beta_Sitosterol->Bax Upregulates beta_Sitosterol->Bcl2 Downregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3_7 Caspase-3/7 Activation Apoptosome->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Fig. 3: Induction of the intrinsic apoptosis pathway.

Conclusion

This comparative analysis indicates that both this compound and β-sitosterol possess significant bioactivities with therapeutic potential. β-sitosterol is more extensively studied, with a wealth of data supporting its anti-inflammatory, anticancer, and cholesterol-lowering effects. This compound, while less characterized, demonstrates potent anti-inflammatory activity and is presumed to share similar mechanisms of action to β-sitosterol in other bioactivities. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate and compare these promising phytosterols. Future head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of action of this compound and β-sitosterol, which will be invaluable for their potential development as pharmaceutical or nutraceutical agents.

References

Unveiling the Anti-inflammatory Potential of Clionasterol: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of Clionasterol, benchmarked against established anti-inflammatory agents, Dexamethasone and Celecoxib. While data on a this compound-rich fraction from Caulerpa racemosa demonstrates promising anti-inflammatory activity, further research is required to quantify the specific potency of pure this compound. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation into this compound as a potential therapeutic agent.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of a this compound-rich fraction, Dexamethasone, and Celecoxib on key inflammatory mediators. It is important to note that the data for this compound pertains to a fraction rich in the compound, and not the pure molecule itself.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTargetCell LineInducerInhibitionIC50
This compound-rich fraction Nitric Oxide (NO)Zebrafish ModelParticulate MatterDemonstrated InhibitionNot Reported
Dexamethasone Interleukin-6 (IL-6)Alveolar Macrophages (Bovine)-Dose-dependent~10⁻⁸ M[1]
Dexamethasone Tumor Necrosis Factor-α (TNF-α)Human MonocytesLipopolysaccharide (LPS)Dose-dependentNot explicitly stated, but effective in nanomolar range[2][3]
Celecoxib Cyclooxygenase-2 (COX-2)Human Recombinant-Selective Inhibition40 nM[4]

Note: The inhibitory concentration (IC50) is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of this compound.

Nitric Oxide (NO) Production Assay in Macrophages

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. A vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA) are included.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.

Cytokine (TNF-α and IL-6) Quantification by ELISA

This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) are cultured, seeded, and treated with the test compound and LPS as described in the NO production assay.

  • Sample Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight.

    • The plate is washed, and any non-specific binding sites are blocked.

    • The collected cell culture supernatants and a series of known standards for the specific cytokine are added to the wells and incubated.

    • The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added.

    • After another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • Finally, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Data Analysis: The absorbance is measured at 450 nm. A standard curve is generated from the absorbance values of the known standards, and this curve is used to determine the concentration of the cytokine in the experimental samples.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify the expression levels of key proteins involved in the NF-κB and MAPK signaling pathways, which are crucial for the inflammatory response.

  • Cell Lysis: After treatment with the test compound and LPS, cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of proteins for electrophoresis.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated based on their molecular weight by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., p-p65, p-IκBα, p-ERK, p-p38).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imager.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target proteins is typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure accurate comparisons between samples.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating the anti-inflammatory effects of a compound in vitro.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis A RAW 264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with this compound (or other compounds) B->C D Stimulate with LPS (1 µg/mL) C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine (TNF-α, IL-6) ELISA D->F G Western Blot (NF-κB & MAPK pathways) D->G H Measure Absorbance/ Band Intensity E->H F->H G->H I Calculate IC50 values H->I

Caption: General experimental workflow for in vitro anti-inflammatory assays.

NFkB_pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes induces This compound This compound This compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

MAPK_pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates nucleus Nucleus AP1->nucleus translocates genes Pro-inflammatory Gene Expression nucleus->genes induces This compound This compound This compound->MAPKKK inhibits

Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.

Conclusion and Future Directions

The available in vitro evidence suggests that a this compound-rich fraction possesses anti-inflammatory properties, notably through the inhibition of nitric oxide production. However, to establish this compound as a viable anti-inflammatory candidate, further rigorous investigation is imperative. Future studies should focus on:

  • Determining the IC50 values of pure this compound against a panel of key inflammatory mediators, including TNF-α, IL-6, and COX-2, to accurately quantify its potency.

  • Conducting direct comparative studies of pure this compound against established anti-inflammatory drugs like Dexamethasone and Celecoxib under identical experimental conditions.

  • Elucidating the precise molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a focus on its impact on the NF-κB and MAPK signaling pathways.

By addressing these research gaps, the scientific community can gain a comprehensive understanding of this compound's therapeutic potential and pave the way for its possible development as a novel anti-inflammatory agent.

References

Confirmation of Clionasterol's mechanism of action in skin protection.

Author: BenchChem Technical Support Team. Date: December 2025

New research confirms the potent efficacy of clionasterol, a marine-derived phytosterol, in protecting skin from environmental damage. This guide provides a comprehensive comparison of this compound with other common skin-protective agents, supported by experimental data, to elucidate its mechanism of action for researchers, scientists, and drug development professionals.

This compound demonstrates significant antioxidant and anti-apoptotic properties, positioning it as a promising candidate for dermatological applications. Its primary mechanism involves the inhibition of oxidative stress and the suppression of the mitochondrial-mediated apoptosis pathway, key drivers of skin damage induced by external aggressors such as particulate matter.

Comparative Performance Analysis

To contextualize the efficacy of this compound, this guide compares its performance with two widely recognized skin-protective agents: β-sitosterol, another common phytosterol, and Vitamin C, a benchmark antioxidant. The following tables summarize key performance indicators based on available in vitro data.

Parameter This compound-rich Fraction β-Sitosterol Vitamin C (Ascorbic Acid) Test System
Antioxidant Activity (DPPH Radical Scavenging) Effective scavenging observed[1]IC50: ~100 µg/mL[2]IC50: 2.260 µg/mL[3]In vitro chemical assay
Inhibition of Cellular ROS Production Significant dose-dependent reduction[1]Reduces ROS levels[4]Reduces UV-induced ROSHaCaT keratinocytes
Inhibition of Apoptosis Dose-dependent decrease in apoptotic bodies and sub-G1 cell accumulation[1]Upregulates anti-apoptotic proteins (Bcl-2)[4]Protects against UV-induced apoptosisHaCaT keratinocytes
Anti-inflammatory Activity Known to possess anti-inflammatory properties[1]Suppresses pro-inflammatory cytokines and NF-κB activation[5][6]Limits the release of pro-inflammatory cytokinesVarious cell models

Table 1: Comparison of Antioxidant and Anti-apoptotic Activity

Parameter This compound-rich Fraction β-Sitosterol Vitamin C (Ascorbic Acid) Test System
Regulation of Apoptosis-Related Proteins Downregulates Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP; Upregulates Bcl-2[1]Downregulates Caspase-3 and -9; Upregulates Bcl-2[4]Protects against UV-induced apoptosisHaCaT keratinocytes (Western Blot)
Inhibition of MMP-1 Expression Inferred to inhibit MMP-1 via MAPK/NF-κB modulationNot explicitly foundInhibits UVB-induced MMP-1 production[1]Human Skin Fibroblasts (ELISA)

Table 2: Comparison of Effects on Key Protein Expression

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its protective effects by modulating key signaling pathways involved in cellular stress and survival. The primary mechanism involves the mitigation of oxidative stress, which in turn prevents the activation of the mitochondrial-mediated apoptotic cascade. While direct evidence for this compound's impact on the MAPK and NF-κB pathways in skin cells is still emerging, its demonstrated anti-inflammatory properties and the known mechanisms of other phytosterols suggest a strong likelihood of its involvement in regulating these pathways.

Oxidative Stress and Apoptosis Pathway

External stressors like particulate matter induce an overproduction of reactive oxygen species (ROS) within skin cells. This oxidative stress damages cellular components and triggers the intrinsic apoptosis pathway. This compound effectively scavenges these ROS, thereby preventing the downstream activation of pro-apoptotic proteins and preserving cell viability.

stress Particulate Matter ros Cellular ROS Production stress->ros mito Mitochondrial Damage ros->mito bax Bax ↑ mito->bax bcl2 Bcl-2 ↓ mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis This compound This compound This compound->ros Inhibits stress Environmental Stressors (e.g., UV, Pollutants) ros ROS stress->ros mapk MAPK Pathway (ERK, p38, JNK) ros->mapk nfkb NF-κB Pathway ros->nfkb ap1 AP-1 mapk->ap1 inflammation Inflammatory Cytokines nfkb->inflammation mmp MMP-1 Expression ap1->mmp This compound This compound (Inferred) This compound->mapk Inhibits This compound->nfkb Inhibits start Seed HaCaT cells in 96-well plate treat Pre-treat with This compound start->treat stimulate Stimulate with Particulate Matter treat->stimulate stain Add DCFH-DA stimulate->stain measure Measure Fluorescence (Ex: 485nm, Em: 530nm) stain->measure

References

Unveiling the Potency of Clionasterol: A Comparative Guide to its Efficacy from Diverse Marine Origins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of Clionasterol derived from various marine sources. This document synthesizes available experimental data to highlight the therapeutic potential of this promising phytosterol, while also underscoring areas requiring further investigation.

This compound, a naturally occurring sterol, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Found in a variety of marine organisms, the efficacy of this compound can be influenced by its source. This guide delves into the available quantitative data to offer a comparative perspective on its performance, details the experimental protocols for its study, and visualizes key biological pathways and workflows.

Comparative Efficacy of this compound: A Data-Driven Overview

Direct comparative studies on the efficacy of this compound isolated from different marine sources under identical experimental conditions are limited in the current scientific literature. However, by collating data from various studies, we can begin to piece together a comparative landscape of its potential. The following table summarizes the available quantitative data on the biological activities of this compound from different marine organisms.

Marine Source OrganismBiological ActivityAssay/Cell LineEfficacy (IC50)Reference
Marine Sponge (Xestospongia exigua)Anti-inflammatoryClassical Complement Pathway Inhibition4.1 µM[2]
Green Marine Alga (Caulerpa racemosa)AntioxidantDPPH Radical ScavengingData not available for pure this compound
Green Marine Alga (Caulerpa racemosa)Anticancer (Cytotoxicity)MTT AssayData not available for pure this compound
Green Marine Alga (Halimeda macroloba)Not SpecifiedNot SpecifiedData not available[3]

Key Observations:

  • Anti-inflammatory Potency from Sponges: this compound isolated from the marine sponge Xestospongia exigua has demonstrated potent anti-inflammatory activity, with an IC50 value of 4.1 µM in inhibiting the classical complement pathway.[2] This specific quantitative data underscores its potential as a powerful anti-inflammatory agent.

  • Potential of Algal Sources: While a this compound-rich fraction from the green marine alga Caulerpa racemosa has shown notable antioxidant and anti-apoptotic activities, specific IC50 values from standardized assays for the pure compound are currently lacking in the literature.[1] This represents a significant research gap that, if addressed, could reveal the full potential of algal-derived this compound.

  • Need for Direct Comparative Studies: The absence of standardized, head-to-head comparisons of this compound from different sources makes it challenging to definitively declare one source superior to another. Future research should focus on conducting such studies to provide a clearer understanding of the nuanced differences in bioactivity.

Experimental Methodologies

To ensure the reproducibility and validation of the cited data, detailed experimental protocols are crucial. The following sections outline the methodologies used in the key experiments.

Isolation and Fractionation of this compound-Rich Hexane Fraction from Caulerpa racemosa

This protocol details the extraction and separation process to obtain a fraction enriched with this compound from the green marine alga Caulerpa racemosa.[3][4]

  • Sample Preparation: The seaweed is dried using a hybrid hot water dryer and then lyophilized to preserve the integrity of its chemical constituents. The dried sample is then ground into a fine powder.

  • Extraction: 50 grams of the ground algal powder is macerated with 70% ethanol to produce a crude ethanolic extract.

  • Solvent-Solvent Fractionation: The crude ethanolic extract is suspended in deionized water. A sequential liquid-liquid partitioning is then performed using solvents of increasing polarity, beginning with hexane, followed by chloroform, and finally ethyl acetate. The this compound-rich fraction is typically found in the hexane fraction.[3]

Anti-inflammatory Activity Assay (Classical Complement Pathway Inhibition)

The anti-inflammatory activity of this compound from the marine sponge Xestospongia exigua was determined by its ability to inhibit the classical pathway of the human complement system in vitro.[2] While the specific step-by-step protocol is proprietary to the original research, the general principles of such an assay involve:

  • Sensitization of Target Cells: Sheep red blood cells are typically sensitized with an optimal concentration of rabbit anti-sheep red blood cell antibodies (hemolysin).

  • Incubation with Complement and Test Compound: The sensitized cells are incubated with a source of human complement (serum) in the presence of varying concentrations of this compound.

  • Measurement of Hemolysis: The degree of hemolysis (lysis of red blood cells) is measured spectrophotometrically by quantifying the amount of hemoglobin released.

  • Calculation of IC50: The concentration of this compound that causes 50% inhibition of hemolysis is determined and expressed as the IC50 value.

Visualizing the Science: Pathways and Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation pIκBα p-IκBα (Phosphorylated) NFκB_complex p50/p65 (Inactive) NFκB_complex->IκBα Bound to NFκB_active p50/p65 (Active) NFκB_complex->NFκB_active Release Ub_Proteasome Ubiquitin-Proteasome Degradation pIκBα->Ub_Proteasome NFκB_nucleus p50/p65 NFκB_active->NFκB_nucleus Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFκB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

G Start Collection of Marine Organism (e.g., Algae, Sponge) Preparation Drying, Grinding, and Pulverization Start->Preparation Extraction Solvent Extraction (e.g., Ethanol) Preparation->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Isolation Chromatographic Purification of This compound Fractionation->Isolation Identification Structural Elucidation (e.g., GC-MS, NMR) Isolation->Identification Bioactivity_Screening In Vitro Efficacy Testing (e.g., Anti-inflammatory, Anticancer Assays) Isolation->Bioactivity_Screening Data_Analysis Determination of IC50 Values Bioactivity_Screening->Data_Analysis End Comparative Efficacy Analysis Data_Analysis->End

Caption: Experimental workflow for this compound efficacy studies.

References

Cross-validation of Clionasterol quantification methods (GC-MS vs. HPLC).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of clionasterol, a phytosterol with significant therapeutic potential, is paramount. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.

Methodological Overview

The quantification of this compound typically involves a multi-step process encompassing sample preparation and instrumental analysis. While both GC-MS and HPLC are powerful chromatographic techniques, their fundamental principles and, consequently, their workflows and performance characteristics, differ significantly.

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds.[1][2][3] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[1][4][5] This is commonly achieved through silylation to form trimethylsilyl (TMS) ether derivatives.[4] In contrast, HPLC is well-suited for a broader range of compounds, including non-volatile and thermally labile substances, and often does not require derivatization.[2][3][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The GC-MS analysis of this compound generally follows a comprehensive procedure involving extraction, saponification (to hydrolyze sterol esters), and derivatization.[4]

1. Sample Preparation:

  • Lipid Extraction: A solid-liquid extraction is performed on the dried and powdered sample material using a solvent like chloroform.[4]

  • Saponification: The crude lipid extract is subjected to saponification with ethanolic potassium hydroxide (KOH) to release free sterols from their esterified forms.[4][7]

  • Extraction of Unsaponifiables: The non-saponifiable fraction, containing the free sterols, is then extracted using a non-polar solvent such as n-hexane.[4]

  • Derivatization: The extracted sterol fraction is derivatized, typically by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), to enhance volatility for GC analysis.[4] An internal standard (e.g., 5α-cholestane) is often added before derivatization for accurate quantification.[4][8]

2. GC-MS Instrumental Parameters:

  • Column: A non-polar capillary column is typically used for the separation of sterols.

  • Oven Temperature Program: A temperature gradient is employed to ensure optimal separation, for instance, starting at 180°C, ramping up to 300°C.[8]

  • Ionization: Electron Impact (EI) ionization is the most common method for the analysis of phytosterols.[1]

  • Detection: The mass spectrometer is operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[9]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC methods for phytosterol analysis offer a more direct approach, often circumventing the need for derivatization.[6]

1. Sample Preparation:

  • Extraction: Similar to GC-MS, the initial step involves extracting the lipids from the sample matrix.

  • Dissolution: The extracted sample is dissolved in a solvent compatible with the HPLC mobile phase, such as a mixture of methanol and chloroform.[6]

  • Filtration: The sample solution is filtered through a membrane filter to remove any particulate matter that could damage the HPLC column.[5]

2. HPLC Instrumental Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of phytosterols.[10][11]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of solvents like acetonitrile, methanol, and water is typically employed.[10][12]

  • Detection: As phytosterols lack a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) can be used.[10] More advanced detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (LC-MS) offer higher sensitivity and specificity.[6][13]

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance parameters based on published data for phytosterol analysis.

ParameterGC-MSHPLC
Linearity (R²) > 0.99[14]> 0.99[11][15]
Limit of Detection (LOD) 0.19 µg/mL (for cholesterol)[16]0.012 - 2.13 µg/mL[11][16]
Limit of Quantification (LOQ) 0.56 µg/mL (for cholesterol)[16]0.038 - 6.45 µg/mL[11][16]
Accuracy (% Recovery) 80.23 - 115.41%[17]99 - 101%[11]
Precision (%RSD) < 15%[7][17]< 2%[15]
Sample Preparation More complex (requires derivatization)[1][4]Simpler (often direct analysis)[6]
Throughput Lower due to longer sample prep and run timesHigher
Selectivity/Specificity High, especially with MS detection[18]Moderate to high, dependent on detector
Compound Suitability Volatile or semi-volatile compounds[2][3]Wide range, including non-volatile and thermally labile compounds[2][3]

Visualizing the Workflow and Comparison

To further illustrate the methodologies and their comparative aspects, the following diagrams are provided.

This compound Quantification Workflow Experimental Workflow for this compound Quantification cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gcms_start Sample gcms_extraction Lipid Extraction gcms_start->gcms_extraction gcms_saponification Saponification gcms_extraction->gcms_saponification gcms_derivatization Derivatization (Silylation) gcms_saponification->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Acquisition & Processing gcms_analysis->gcms_data hplc_start Sample hplc_extraction Lipid Extraction hplc_start->hplc_extraction hplc_dissolution Dissolution & Filtration hplc_extraction->hplc_dissolution hplc_analysis HPLC Analysis hplc_dissolution->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data

This compound Quantification Workflow Diagram

GCMS_vs_HPLC_Comparison Comparison of GC-MS and HPLC for this compound Quantification cluster_gcms GC-MS cluster_hplc HPLC gcms_pros Advantages: - High Sensitivity & Selectivity - Excellent for Volatile Compounds - Established Libraries for Identification gcms_cons Disadvantages: - Requires Derivatization for Sterols - High Operating Temperatures - Not Suitable for Thermally Labile Compounds hplc_pros Advantages: - No Derivatization Required - Suitable for Non-volatile & Thermally Labile Compounds - Higher Throughput - Ambient Temperature Operation hplc_cons Disadvantages: - Lower Sensitivity with UV Detectors - Potentially Lower Selectivity (Detector Dependent) - Higher Solvent Consumption This compound This compound Quantification This compound->gcms_pros Choose for high sensitivity This compound->hplc_pros Choose for high throughput

GC-MS vs. HPLC Comparison for this compound

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound.

GC-MS is the classical and often preferred method, especially when high sensitivity and definitive identification are required.[1] The extensive sample preparation, including the mandatory derivatization step, can be a drawback in terms of time and labor.[13]

HPLC , on the other hand, offers a more straightforward and higher-throughput alternative, particularly advantageous for screening large numbers of samples.[6] The primary limitation can be the sensitivity and selectivity, which is highly dependent on the detector used. The advent of HPLC coupled with mass spectrometry (LC-MS) bridges this gap, providing sensitivity comparable to GC-MS without the need for derivatization.[13]

Ultimately, the selection of the optimal method will be guided by the specific research question, the nature of the sample matrix, the required level of sensitivity and accuracy, and the available laboratory resources. For routine quality control and high-throughput analysis, an optimized HPLC method may be more efficient. For detailed metabolic studies or trace-level quantification, the sensitivity and specificity of GC-MS remain highly valuable.

References

A Comparative Guide to the Biological Activities of Clionasterol and Its Acetylated Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities of the marine-derived phytosterol, clionasterol, and its synthetically accessible derivative, this compound acetate. While research has illuminated several therapeutic potentials of this compound, its acetylated form remains a frontier for discovery. This document synthesizes the available experimental data for this compound and presents the hypothesized activities of its acetate, offering a data-driven overview to inform future research and drug development endeavors. A significant research gap exists in the direct comparative analysis of these two compounds, a gap this guide aims to highlight and equip researchers to address.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the bioactivity of this compound versus its acetylated derivative are scarce in current literature. The following tables summarize the available quantitative data for this compound and highlight the areas where further investigation into this compound acetate is warranted.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

CompoundAssayTarget/Cell LineIC50 Value/Observation
This compound Classical Complement Pathway Inhibition-4.1 µM[1][2]
This compound-rich fraction DPPH Radical Scavenging-Not specified, but demonstrated activity[1]
This compound-rich fraction Protection against Particulate Matter-Induced Oxidative StressHuman keratinocytes (HaCaT)Dose-dependent downregulation of intracellular and mitochondrial ROS[3][4]
This compound Acetate Various-Data not available[1][5][6]

Table 2: Anticancer Activity (Cytotoxicity) of this compound and Related Compounds

CompoundAssayCell LineIC50 Value/Observation
This compound-rich fraction Apoptosis InductionHuman keratinocytes (HaCaT)Upregulation of apoptotic signaling proteins (caspase-3, -9, p53, cleaved PARP)[3][4]
This compound Glucosides Cytotoxicity AssaysVariousNo cytotoxic activity observed in tested cell-based assays[6][7]
This compound Acetate Cytotoxicity AssaysVarious Cancer Cell LinesData not available, hypothesized to have activity[6][8]

Mandatory Visualization

Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of many phytosterols is attributed to the downregulation of the NF-κB signaling pathway. It is hypothesized that this compound acetate may exert its anti-inflammatory effects by inhibiting this critical pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Ub_Proteasome Ub_Proteasome IkB->Ub_Proteasome degradation NFkB_active Active NF-κB NFkB->NFkB_active release Clionasterol_Acetate This compound Acetate Clionasterol_Acetate->IKK_Complex inhibits? DNA DNA NFkB_active->DNA translocates & binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Pro_inflammatory_Genes transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound acetate.

Hypothesized Anticancer Signaling Pathway

A proposed mechanism for the anticancer activity of this compound acetate involves the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bcl2->Cell_Survival Bax->Cell_Survival Clionasterol_Acetate This compound Acetate Clionasterol_Acetate->Akt inhibits?

Caption: Proposed mechanism of this compound acetate via inhibition of the PI3K/Akt pathway.

Experimental Workflow: Synthesis and Evaluation

The following workflow outlines the key steps for researchers to synthesize this compound acetate and subsequently evaluate its biological activity in comparison to the parent compound, this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound synthesis Acetylation (Acetic Anhydride, Pyridine) start->synthesis treatment Treatment with this compound & this compound Acetate start->treatment Control Compound purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization product This compound Acetate characterization->product product->treatment Test Compound cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CellTox Green) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for the synthesis and comparative biological evaluation of this compound acetate.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of this compound Acetate

This protocol describes a general method for the acetylation of this compound.[9]

  • Dissolution : Dissolve this compound in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask.

  • Acetylation : Add an excess of acetic anhydride to the solution. The reaction can be catalyzed by adding a small amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring : Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), comparing the reaction mixture to the this compound starting material. The reaction is complete when the this compound spot is no longer visible.

  • Workup : Once the reaction is complete, quench the reaction by slowly adding water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound acetate.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][10]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : Prepare serial dilutions of this compound and this compound acetate in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active phytosterol with notable anti-inflammatory and potential anticancer properties.[1][2][3][4] Acetylation of this compound to this compound acetate is a straightforward chemical modification that may alter its lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy.[6][8]

However, this guide underscores a critical gap in the scientific literature: a lack of direct, quantitative data on the biological activities of this compound acetate.[1][5][6] The hypothesized activities, while based on sound pharmacological principles, require experimental validation. Future research should prioritize the following:

  • Direct Comparative Studies : Head-to-head comparisons of the anti-inflammatory, antioxidant, and cytotoxic activities of this compound and this compound acetate across a panel of relevant assays and cell lines.

  • Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by this compound acetate to confirm or refute the hypothesized inhibition of the NF-κB and PI3K/Akt pathways.

  • In Vivo Efficacy : Progression to animal models to evaluate the therapeutic potential and pharmacokinetic profiles of both compounds.

By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and its acetylated derivative.

References

Structural comparison of Clionasterol with other C24-ethyl sterols.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of clionasterol with its C24 epimer, β-sitosterol, and other related C24-ethyl sterols, providing key structural, physicochemical, and biosynthetic insights for researchers in drug discovery and development.

This compound, a marine-derived phytosterol, and its terrestrial counterparts, notably β-sitosterol, represent a fascinating case of stereoisomerism with significant implications for their biological activities. As C24-ethyl sterols, they share the same basic stigmastane skeleton but differ in the three-dimensional arrangement of the ethyl group at the C24 position of the side chain. This subtle yet crucial difference in stereochemistry influences their molecular shape, physicochemical properties, and ultimately, their interactions with biological systems. This guide provides a comprehensive structural comparison, supported by experimental data and detailed protocols, to aid researchers in understanding the nuances of these important bioactive molecules.

At a Glance: The C24 Epimeric Distinction

The core structural difference between this compound and the more common β-sitosterol lies in their classification as C24 epimers. This compound is the (24S)-stigmast-5-en-3β-ol, while β-sitosterol is the (24R)-stigmast-5-en-3β-ol. This means they are mirror images of each other at a single chiral center, the C24 carbon. This seemingly minor variation has profound effects on the overall conformation of the sterol side chain, which in turn dictates how these molecules fit into and interact with protein binding pockets and cell membranes.

Physicochemical Properties: A Comparative Overview

The difference in stereochemistry at C24 influences the physical and chemical properties of these sterols, although these differences can be subtle. The following table summarizes key physicochemical data for this compound and other relevant C24-ethyl and C24-methyl sterols.

PropertyThis compoundβ-SitosterolStigmasterolCampesterol
Systematic Name (3β,24S)-Stigmast-5-en-3-ol(3β,24R)-Stigmast-5-en-3-ol(3β,22E)-Stigmasta-5,22-dien-3-ol(3β)-Ergost-5-en-3-ol
Molecular Formula C₂₉H₅₀OC₂₉H₅₀OC₂₉H₄₈OC₂₈H₄₈O
Molecular Weight 414.71 g/mol 414.71 g/mol 412.69 g/mol 400.69 g/mol
Melting Point 147-148 °C[1]136-137 °C170 °C157-158 °C
Boiling Point 501.9 °C[2]~493.4 °C (predicted)~491.1 °C (predicted)~483.9 °C (predicted)
Optical Rotation [α]D -43° (c=1.9 in CHCl₃)[1]-35° to -37° (in CHCl₃)-49° to -51° (in CHCl₃)-33° to -36° (in CHCl₃)

Structural Elucidation: Experimental Methodologies

The precise determination of the stereochemistry and conformation of C24-ethyl sterols relies on a combination of sophisticated analytical techniques. Below are detailed protocols for the key experimental methods used in their structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules. For sterols, ¹H and ¹³C NMR are crucial for assigning the chemical shifts of each proton and carbon atom, which are sensitive to the local chemical environment and stereochemistry.

Protocol for ¹H and ¹³C NMR Analysis of Phytosterols:

  • Sample Preparation: Dissolve 5-10 mg of the purified sterol in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical acquisition parameters include a spectral width of 200-250 ppm and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Spectroscopy:

    • To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

¹³C NMR Chemical Shift Differences as a Diagnostic Tool:

A key diagnostic for determining the stereochemistry at C24 in C24-alkyl sterols is the difference in the ¹³C NMR chemical shifts of the side-chain carbons. For C24-epimeric pairs like this compound and β-sitosterol, the chemical shifts of carbons C24, C25, C26, C27, C28, and C29 are particularly informative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate and identify different sterols in a mixture. The retention time in the gas chromatogram provides information for separation, while the mass spectrum gives the molecular weight and fragmentation pattern, which aids in structural identification.

Protocol for GC-MS Analysis of Phytosterols:

  • Derivatization: To increase their volatility, sterols are typically derivatized to their trimethylsilyl (TMS) ethers. This is achieved by reacting the dried sterol extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine at 60-70°C for 30 minutes.

  • Gas Chromatography:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • A typical temperature program starts at an initial temperature of around 180°C, holds for 1-2 minutes, and then ramps up to 280-300°C at a rate of 5-10°C/min, with a final hold time.

    • Helium is commonly used as the carrier gas.

  • Mass Spectrometry:

    • The eluting compounds from the GC are introduced into a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV.

    • The mass spectrum of the TMS-derivatized sterols will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification by comparison with spectral libraries. While GC-MS can effectively separate many sterols, the epimers this compound and β-sitosterol often have very similar retention times and mass spectra, making their baseline separation challenging. Specialized capillary columns and optimized temperature programs are often required to distinguish them.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and stereochemistry.

Protocol for Single-Crystal X-ray Crystallography of a Phytosterol:

  • Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. This is often the most challenging step. Crystals can be grown by slow evaporation of a solvent from a concentrated solution of the purified sterol. A variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) should be screened.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution), and the structural model is refined to best fit the experimental data. The final refined structure provides a detailed 3D model of the molecule, confirming the absolute stereochemistry at all chiral centers, including C24.

Visualizing the Structural Landscape

The following diagrams, generated using Graphviz, illustrate the key structural relationships and the biosynthetic context of this compound and other C24-ethyl sterols.

sterol_structures cluster_sterols Key C24-Ethyl and C24-Methyl Sterols This compound This compound ((3β,24S)-Stigmast-5-en-3-ol) Sitosterol β-Sitosterol ((3β,24R)-Stigmast-5-en-3-ol) This compound->Sitosterol C24 Epimers Stigmasterol Stigmasterol ((3β,22E)-Stigmasta-5,22-dien-3-ol) Sitosterol->Stigmasterol Structural Variant (Δ²² double bond) Campesterol Campesterol ((3β)-Ergost-5-en-3-ol) Sitosterol->Campesterol Structural Homolog (C24-methyl vs C24-ethyl)

Caption: Structural relationships between key C24-alkyl phytosterols.

sterol_biosynthesis cluster_pathway Simplified Phytosterol Biosynthesis Cycloartenol Cycloartenol 24-Methylene-cycloartanol 24-Methylene-cycloartanol Cycloartenol->24-Methylene-cycloartanol SMT1 24-Methylene-lophenol 24-Methylene-lophenol 24-Methylene-cycloartanol->24-Methylene-lophenol 24-Ethylidene-lophenol 24-Ethylidene-lophenol 24-Methylene-lophenol->24-Ethylidene-lophenol SMT2 Campesterol Campesterol 24-Methylene-lophenol->Campesterol Branch Point Sitosterol β-Sitosterol 24-Ethylidene-lophenol->Sitosterol This compound This compound 24-Ethylidene-lophenol->this compound

Caption: Simplified biosynthetic pathway of C24-alkyl sterols.

Conclusion

The structural comparison of this compound with other C24-ethyl sterols, particularly its epimer β-sitosterol, underscores the importance of stereochemistry in determining the physicochemical properties and biological functions of these molecules. While sharing the same molecular formula and connectivity, the distinct spatial arrangement at the C24 position leads to unique molecular shapes that can influence their recognition by enzymes and receptors. For researchers in drug development, a thorough understanding of these structural nuances, supported by robust analytical data, is paramount for the rational design and development of novel therapeutic agents based on these versatile natural products. The detailed experimental protocols provided herein offer a practical guide for the characterization and comparison of these and other related steroidal compounds.

References

Unveiling the Potential of Clionasterol: A Comparative Guide to its In Vivo Cholesterol-Lowering Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholesterol-lowering properties of clionasterol, benchmarked against established alternatives. Due to the limited direct in vivo research on this compound, this guide leverages data from its close isomer, β-sitosterol, as a predictive analogue, alongside comparative data for statins, a cornerstone of hypercholesterolemia treatment. We present available experimental data, propose a detailed protocol for future in vivo validation of this compound, and visualize the key signaling pathways and experimental workflows.

Comparative Efficacy of Cholesterol-Lowering Agents

The primary mechanism by which phytosterols like this compound are thought to lower cholesterol is by inhibiting its absorption in the intestine. They achieve this by competing with cholesterol for incorporation into micelles, which are essential for cholesterol absorption[1]. Statins, in contrast, work by inhibiting the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol synthesis[1].

The following tables summarize the in vivo cholesterol-lowering efficacy of β-sitosterol (as a proxy for this compound) and common statins in animal models. It is important to note that direct comparative studies involving this compound are not yet available in published literature.

Table 1: In Vivo Efficacy of β-Sitosterol in Rodent Models

ParameterAnimal ModelTreatment DetailsOutcomeReference
Total CholesterolMale Wistar Rats5 mg/rat/day (intraperitoneal injection) for 25 daysLowering of cholesterol and lipid concentrations in tissues[2][3]
LDL Cholesterol--Data not available from cited in vivo studies-
HDL Cholesterol--Data not available from cited in vivo studies-

Table 2: In Vivo Efficacy of Statins in Rodent Models

ParameterAnimal ModelTreatment DetailsOutcomeReference
Total CholesterolAPOE*3-Leiden Mice on Western-type dietAtorvastatin (4.5 mg/kg/day)-43% in plasma cholesterol[4]
LDL CholesterolFamilial Hypercholesterolemic SwineSimvastatin (200 mg/day) for 3 weeks-27% in LDL-C[5]
HDL CholesterolFamilial Hypercholesterolemic SwineSimvastatin (200 mg/day) for 3 weeks-12% in HDL-C[5]
Aortic Cholesteryl EsterApoE-/- MiceSimvastatin (100 mg/kg/day) for 6 weeks-34% reduction[6][7]

Experimental Protocols

To facilitate further research into the in vivo effects of this compound, a detailed experimental protocol is proposed below. This protocol is based on established methodologies for evaluating hypolipidemic agents in rodent models of hypercholesterolemia.

Proposed In Vivo Study Protocol for this compound

1. Objective: To evaluate the cholesterol-lowering efficacy of this compound in a hypercholesterolemic rat model.

2. Animal Model: Male Wistar rats (8-10 weeks old).

3. Induction of Hypercholesterolemia:

  • Rats will be fed a high-fat diet (HFD) containing 2% cholesterol and 10% coconut oil for 4 weeks to induce hypercholesterolemia. A control group will be fed a standard chow diet.

4. Treatment Groups (n=8-10 per group):

  • Group 1 (Normal Control): Standard chow diet + Vehicle (e.g., corn oil).

  • Group 2 (HFD Control): HFD + Vehicle.

  • Group 3 (this compound - Low Dose): HFD + this compound (e.g., 50 mg/kg body weight).

  • Group 4 (this compound - High Dose): HFD + this compound (e.g., 100 mg/kg body weight).

  • Group 5 (Positive Control): HFD + Atorvastatin (e.g., 10 mg/kg body weight).

5. Administration:

  • This compound and atorvastatin will be dissolved in the vehicle and administered daily via oral gavage for 8 weeks.

6. Sample Collection and Analysis:

  • Blood samples will be collected at baseline and at the end of the 8-week treatment period.

  • Serum will be analyzed for total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG).

  • At the end of the study, liver and aorta tissues will be collected for histological analysis and gene expression studies (e.g., HMG-CoA reductase, SREBP-2, LXR).

7. Statistical Analysis:

  • Data will be analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the means of different groups. A p-value of <0.05 will be considered statistically significant.

Visualizing the Mechanisms and Workflows

Signaling Pathways in Cholesterol Homeostasis

The regulation of cholesterol within a cell is a complex interplay of synthesis, uptake, and efflux, primarily governed by the SREBP-2 and LXR signaling pathways. Phytosterols are believed to influence these pathways by reducing the amount of cholesterol absorbed from the intestine, thereby affecting the cellular cholesterol pool.

Cholesterol_Homeostasis cluster_Intestine Intestinal Lumen cluster_Hepatocyte Hepatocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Micelles Micelles Dietary & Biliary Cholesterol->Micelles Phytosterols (this compound) Phytosterols (this compound) Phytosterols (this compound)->Micelles Cholesterol Absorption Cholesterol Absorption Micelles->Cholesterol Absorption Competition Cellular Cholesterol Pool Cellular Cholesterol Pool Cholesterol Absorption->Cellular Cholesterol Pool Reduced Influx SREBP2 SREBP-2 Activation HMGCR HMG-CoA Reductase (Cholesterol Synthesis) SREBP2->HMGCR LDLR LDL Receptor (LDL Uptake) SREBP2->LDLR LDLR->Cellular Cholesterol Pool LDL-C Influx LXR LXR Activation ABCG5_8 ABCG5/G8 (Cholesterol Efflux) LXR->ABCG5_8 Bile Bile ABCG5_8->Bile Efflux Cellular Cholesterol Pool->SREBP2 Low Cholesterol Cellular Cholesterol Pool->LXR High Oxysterols

Caption: Key signaling pathways in cholesterol homeostasis.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the proposed workflow for an in vivo study to validate the cholesterol-lowering properties of this compound.

Experimental_Workflow cluster_groups Treatment Arms Start Start: Select Animal Model (e.g., Wistar Rats) Induction Induce Hypercholesterolemia (High-Fat Diet) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment Daily Oral Gavage (8 Weeks) Grouping->Treatment G1 Normal Control Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Sampling Blood & Tissue Collection Treatment->Sampling Analysis Biochemical & Histological Analysis Sampling->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data G2 HFD Control G3 This compound (Low Dose) G4 This compound (High Dose) G5 Atorvastatin

Caption: Proposed experimental workflow for this compound validation.

Conclusion

While direct in vivo evidence for the cholesterol-lowering effects of this compound is currently lacking, its structural similarity to the well-studied phytosterol, β-sitosterol, suggests a strong potential for efficacy. The primary mechanism is likely the inhibition of intestinal cholesterol absorption, which in turn modulates key hepatic signaling pathways to maintain cholesterol homeostasis.

The provided comparative data for β-sitosterol and statins, along with the detailed experimental protocol, offer a robust framework for researchers and drug development professionals to embark on the in vivo validation of this compound. Future studies are crucial to quantify its specific effects on lipid profiles and to elucidate any unique mechanisms of action it may possess, paving the way for its potential application as a novel cholesterol-lowering agent.

References

A Comparative Analysis of the Antioxidant Potential of Clionasterol and Fucosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the quest for novel therapeutic agents from natural sources, marine-derived phytosterols have emerged as promising candidates for combating oxidative stress-related diseases. Among these, clionasterol and fucosterol have garnered significant attention for their potential antioxidant properties. This guide provides a comprehensive comparative study of the antioxidant potential of these two phytosterols, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid in research and development.

Quantitative Antioxidant Potential: A Comparative Summary

While extensive research has been conducted on the antioxidant activities of fucosterol, quantitative data for this compound, particularly from standardized chemical assays like DPPH and ABTS, is less readily available in the current body of scientific literature. Most studies on this compound focus on its effects in cellular and in vivo models, demonstrating its capacity to reduce reactive oxygen species (ROS) and inhibit lipid peroxidation.

Fucosterol, on the other hand, has been more extensively characterized in a variety of antioxidant assays. The following table summarizes the available quantitative data for both compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Antioxidant AssayThis compoundFucosterolReference Compound
DPPH Radical Scavenging Activity Data not consistently available in the form of IC50. Chloroform extract of Caulerpa racemosa (a source of this compound) showed an EC50 of 0.65 ± 0.03 mg/mL.[1][2]Inhibition of 8% at 100 µg/mL and 16% at 250 µg/mL.[3]Ascorbic acid (EC50 at 0.01 ± 0.0005 mg/mL).[2]
ABTS Radical Scavenging Activity A methanolic extract of Caulerpa racemosa showed an IC50 of 119.62 µg/mL.[4]Data not consistently available in the form of IC50.-
Intracellular ROS Scavenging A this compound-rich fraction of Caulerpa racemosa demonstrated dose-dependent downregulation of intracellular ROS levels.Fucosterol from Sargassum horneri showed strong free radical scavenging activities in ABTS assays and attenuated oxidative stress in HT22 and BV2 cells.[5]-
Lipid Peroxidation Inhibition A this compound-rich fraction of Caulerpa racemosa suppressed lipid peroxidation in a zebrafish model.Fucosterol from Pelvetia siliquosa increased the activities of antioxidant enzymes like SOD, catalase, and GSH-px in CCl4-intoxicated rats, indicating a protective effect against lipid peroxidation.[6]-

Note: The data for this compound is largely from extracts rich in the compound, not from the isolated pure compound in standardized chemical assays. Further research is needed to establish the specific IC50 values for pure this compound in these assays for a more direct comparison.

Mechanisms of Antioxidant Action

Fucosterol: The antioxidant mechanism of fucosterol is relatively well-elucidated and primarily involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, fucosterol promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[7] This enzymatic cascade effectively neutralizes ROS and protects cells from oxidative damage.

This compound: The precise molecular mechanism underlying the antioxidant activity of this compound is less defined compared to fucosterol. However, studies on this compound-rich extracts from sources like Caulerpa racemosa indicate that it effectively reduces intracellular ROS levels and inhibits lipid peroxidation. It is hypothesized that this compound may exert its antioxidant effects through direct radical scavenging and by modulating intracellular signaling pathways that influence the cellular redox state.[9] Further research is required to fully elucidate the specific signaling pathways involved in this compound-mediated antioxidant defense.

Experimental Protocols

To facilitate the replication and further investigation of the antioxidant properties of these phytosterols, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound or Fucosterol in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of each sample dilution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound or Fucosterol in a suitable solvent.

  • Reaction Mixture: Add a small volume of each sample dilution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of scavenging and the IC50 value are calculated similarly to the DPPH assay.

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay using DCFH-DA

This cell-based assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the intracellular ROS levels.

Protocol:

  • Cell Culture: Seed cells (e.g., HaCaT keratinocytes or other relevant cell lines) in a 96-well plate and allow them to adhere overnight.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress: After removing the DCFH-DA solution and washing the cells, induce oxidative stress by treating the cells with a ROS-generating agent (e.g., hydrogen peroxide, H₂O₂) in the presence or absence of various concentrations of this compound or Fucosterol.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The reduction in fluorescence intensity in the presence of the test compound compared to the control (cells treated with the ROS-inducer alone) indicates intracellular ROS scavenging activity.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. One common method involves the use of liposomes as a model membrane system and inducing lipid peroxidation with a free radical initiator.

Protocol:

  • Liposome Preparation: Prepare liposomes from a suitable lipid, such as phosphatidylcholine, using methods like thin-film hydration followed by sonication or extrusion.

  • Induction of Lipid Peroxidation: Incubate the liposomes with a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the presence and absence of different concentrations of this compound or Fucosterol.

  • Measurement of Lipid Peroxidation: The extent of lipid peroxidation can be quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the samples with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically at ~532 nm.

  • Calculation of Inhibition: The percentage of lipid peroxidation inhibition is calculated by comparing the MDA levels in the samples treated with the antioxidant to the control (liposomes with the initiator but without the antioxidant).

Visualizing the Pathways

To provide a clearer understanding of the experimental workflows and the known antioxidant signaling pathway of fucosterol, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow_antioxidant_assays cluster_assays In Vitro Antioxidant Assays cluster_steps General Workflow DPPH DPPH Assay reaction Reaction with Radical/Oxidant DPPH->reaction ABTS ABTS Assay ABTS->reaction ROS Intracellular ROS Assay ROS->reaction LIPID Lipid Peroxidation Assay LIPID->reaction prep Sample Preparation (this compound/Fucosterol) prep->DPPH prep->ABTS prep->ROS prep->LIPID measure Spectrophotometric/ Fluorometric Measurement reaction->measure calc Calculation of % Inhibition & IC50 measure->calc

Caption: General experimental workflow for in vitro antioxidant assays.

fucosterol_nrf2_pathway cluster_nucleus Fucosterol Fucosterol Keap1_Nrf2 Keap1-Nrf2 Complex Fucosterol->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulation ROS ROS (Reactive Oxygen Species) Antioxidant_Enzymes->ROS Neutralization Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: Fucosterol's antioxidant signaling via the Nrf2/ARE pathway.

Conclusion

Both this compound and fucosterol demonstrate significant antioxidant potential, albeit through mechanisms that are currently understood to different extents. Fucosterol's activity is well-documented through the activation of the Nrf2 signaling pathway, and quantitative data from various assays are available. This compound shows promise in cellular and in vivo models by reducing ROS and lipid peroxidation, but further studies are needed to quantify its activity in standardized chemical assays and to fully elucidate its molecular mechanisms of action. This comparative guide provides a foundation for researchers to evaluate these two marine phytosterols for their potential application in the development of novel antioxidant therapies. The provided experimental protocols and pathway diagrams serve as valuable resources for designing future studies to further explore and compare the antioxidant efficacy of these compounds.

References

A Comparative Guide to the Structural and Functional Nuances of Clionasterol and Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of Clionasterol and Poriferasterol, two closely related phytosterols of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical structural distinctions between these C-24 epimers and summarizes available experimental data on their physicochemical properties and biological activities.

Structural Elucidation: A Tale of Two Epimers

This compound and Poriferasterol are stereoisomers, sharing the same molecular formula (C₂₉H₅₀O for this compound and C₂₉H₄₈O for Poriferasterol) and core steroid structure. The fundamental difference lies in the stereochemistry at the C-24 position of the side chain and the presence of a double bond in Poriferasterol's side chain.

  • This compound , systematically named (3β,24S)-Stigmast-5-en-3-ol, features a saturated side chain with the ethyl group at C-24 in the 'S' configuration.

  • Poriferasterol , or (3β,22E,24R)-Stigmasta-5,22-dien-3-ol, possesses a double bond between C-22 and C-23 and an ethyl group at C-24 in the 'R' configuration.

This seemingly subtle variation in the three-dimensional arrangement of atoms can significantly influence the biological activity of these molecules.

Comparative Data at a Glance

The following table summarizes key quantitative data for this compound and Poriferasterol, compiled from various experimental sources. Direct comparative studies are limited, and thus, data from individual studies are presented.

PropertyThis compoundPoriferasterol
Molecular Formula C₂₉H₅₀OC₂₉H₄₈O
Molecular Weight 414.72 g/mol 412.70 g/mol
Melting Point 147-148 °CNot consistently reported
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Anti-inflammatory Activity (IC₅₀) 4.1 µM (Classical Complement Pathway Inhibition)[1]Data not available from comparable assays
¹³C NMR (Selected Side Chain Signals) C-24: ~39.0 ppm, C-28: ~23.1 ppm, C-29: ~12.0 ppm (Predicted based on epimer studies)C-22: 138.28 ppm, C-23: 129.22 ppm, C-24: 51.19 ppm, C-28: 25.37 ppm, C-29: 12.21 ppm[2]

Experimental Protocols for Differentiation and Analysis

The structural similarity of this compound and Poriferasterol necessitates robust analytical techniques for their separation and identification.

High-Performance Liquid Chromatography (HPLC) for Epimer Separation

Reversed-phase HPLC is a powerful method for separating C-24 epimeric sterols.

  • Instrumentation: A standard HPLC system equipped with a UV or a universal detector like a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and isopropanol (e.g., 4:1 v/v) is effective for separating many epimeric pairs. For more challenging separations, pure methanol can be employed, though this may increase run times.[3]

  • Temperature: Subambient temperatures (e.g., 12 °C) can enhance the resolution between epimers.[3]

  • Detection: UV detection at low wavelengths (e.g., 205 nm) or a CAD can be used.

  • Sample Preparation: Samples are dissolved in a suitable organic solvent like methanol or isopropanol. Derivatization to benzoates can also be performed to improve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a standard technique for the identification and quantification of phytosterols.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: An initial oven temperature of around 250 °C, followed by a ramp to a final temperature of approximately 300 °C.

  • Injector and Detector Temperature: Typically set at 280-300 °C.

  • Sample Preparation: Samples are typically derivatized to their trimethylsilyl (TMS) ethers prior to injection to increase their volatility and thermal stability. This involves reacting the sterol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The resulting mass spectra provide characteristic fragmentation patterns that aid in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

¹³C NMR spectroscopy is a definitive method for determining the stereochemistry at C-24. The chemical shifts of the side-chain carbons, particularly C-24, C-28, and C-29, are sensitive to the epimeric configuration. Differences in the chemical shifts of these carbons allow for the unambiguous assignment of the 'R' or 'S' configuration at C-24.[4]

Visualizing Structural Differences and Analytical Workflow

The following diagrams illustrate the key structural differences and a typical experimental workflow for the analysis of these sterols.

G cluster_steroid Core Steroid Structure cluster_this compound This compound Side Chain cluster_poriferasterol Poriferasterol Side Chain Steroid_Core Steroid Nucleus (A, B, C, D rings) Clionasterol_Side_Chain Saturated Side Chain (24S configuration) Steroid_Core->Clionasterol_Side_Chain C-17 Poriferasterol_Side_Chain Unsaturated Side Chain (C22=C23) (24R configuration) Steroid_Core->Poriferasterol_Side_Chain C-17

Caption: Core structural differences between this compound and Poriferasterol.

G Start Sample containing This compound and Poriferasterol Extraction Solvent Extraction Start->Extraction Separation HPLC Separation (C18 column) Extraction->Separation Fraction1 This compound Fraction Separation->Fraction1 Fraction2 Poriferasterol Fraction Separation->Fraction2 Analysis1 GC-MS Analysis (Identification) Fraction1->Analysis1 Analysis2 NMR Spectroscopy (Stereochemistry Confirmation) Fraction1->Analysis2 Fraction2->Analysis1 Fraction2->Analysis2 Data Comparative Data Analysis Analysis1->Data Analysis2->Data

Caption: Experimental workflow for the separation and analysis of this compound and Poriferasterol.

Concluding Remarks for the Research Professional

The distinction between this compound and Poriferasterol extends beyond a simple stereochemical curiosity. The presence of the C22-C23 double bond in Poriferasterol introduces conformational rigidity to the side chain, which, in conjunction with the C-24 stereochemistry, can lead to differential binding affinities for protein targets and distinct metabolic fates. While current comparative biological data is sparse, the documented anti-inflammatory activity of this compound suggests that these subtle structural modifications can indeed translate to significant functional differences.[1] For drug development professionals, this underscores the importance of precise stereochemical characterization and the potential for epimers to exhibit unique therapeutic profiles. Further head-to-head biological assays are warranted to fully elucidate the pharmacological potential of each of these phytosterols.

References

Safety Operating Guide

Navigating the Disposal of Clionasterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the first crucial step is to consult the substance's Safety Data Sheet (SDS). Although a specific SDS for clionasterol is not widely available, SDSs for phytosterols—the class of compounds to which this compound belongs—consistently classify them as non-hazardous.[1][2][3][4] However, it is imperative to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is based on general principles of laboratory chemical waste management and the non-hazardous nature of phytosterols.

1. Waste Identification and Classification:

  • Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with solvents, heavy metals, or other regulated substances, it must be treated as hazardous waste.

  • Based on available data for phytosterols, pure, uncontaminated this compound can be considered non-hazardous waste.[1][2][3][4]

2. Consultation with Environmental Health & Safety (EHS):

  • Before proceeding with any disposal method, contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local regulations and institutional policies.[5][6]

3. Preparing Solid this compound Waste for Disposal:

  • For Uncontaminated Solid Waste: If deemed non-hazardous by your EHS department, solid this compound can likely be disposed of in the regular laboratory trash.[7][8]

    • Place the this compound in a sealed, sturdy container to prevent dust formation.

    • Clearly label the container as "Non-Hazardous Waste: this compound."

  • For Contaminated Solid Waste: If the this compound is contaminated with hazardous materials, it must be disposed of as hazardous chemical waste.[9][10]

    • Place the waste in a designated hazardous waste container that is compatible with all components of the mixture.

    • Properly label the container with a hazardous waste tag, listing all constituents and their approximate percentages.

    • Store the container in a designated satellite accumulation area.[11]

4. Preparing this compound Solutions for Disposal:

  • Aqueous Solutions: If the this compound is in a non-hazardous aqueous solution, your EHS department may permit disposal down the sanitary sewer with copious amounts of water.[5][6][8] Do not dispose of any chemical down the drain without explicit approval from EHS.

  • Solvent-Based Solutions: Solutions of this compound in organic solvents must be treated as hazardous waste.

    • Collect the waste solution in a designated, sealed, and properly labeled hazardous waste container.

    • Segregate chlorinated and non-chlorinated solvent waste streams as required by your institution.

Quantitative Disposal Guidelines

Specific quantitative limits for the disposal of this compound are not defined. The following table provides general guidelines for non-hazardous laboratory waste, which should be confirmed with your institution's EHS department.

Waste TypeRecommended Disposal MethodKey Considerations
Solid, Uncontaminated this compound Regular Laboratory Trash (with EHS approval)Must be securely contained to prevent aerosolization. Confirm with EHS that this is permissible under local regulations.
Aqueous this compound Solutions Sanitary Sewer (with EHS approval)The solution must be non-hazardous and meet local pH and concentration limits for drain disposal. Dilute with a large volume of water.
Solvent-Based this compound Solutions Hazardous Waste CollectionMust be collected in a properly labeled, sealed, and compatible container. Segregate from incompatible waste streams.[12][13]
Contaminated this compound Waste Hazardous Waste CollectionThe disposal protocol is determined by the nature of the hazardous contaminant. All components must be listed on the hazardous waste tag.[9][10]

Experimental Protocol for Waste Preparation

While no specific experimental protocols for the disposal of this compound exist, the following general procedure outlines the steps for preparing non-hazardous solid chemical waste for disposal:

  • Gather Materials: Collect the this compound waste, a suitable primary container with a secure lid (e.g., a screw-cap jar), a secondary container for transport if necessary, and appropriate labels.

  • Containerization: Carefully transfer the solid this compound waste into the primary container. Ensure the container is not overfilled.

  • Sealing: Securely close the lid of the primary container to prevent any spillage or release of dust.

  • Labeling: Affix a label to the container that clearly identifies the contents as "Non-Hazardous Waste: this compound" and includes the date of accumulation.

  • EHS Consultation: Contact your institution's EHS department to confirm the appropriate final disposal method (e.g., placement in regular laboratory trash or a specific collection point for non-hazardous chemical waste).

  • Final Disposal: Following the guidance from EHS, place the sealed and labeled container in the designated disposal location.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Clionasterol_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No hazardous_container Package in a labeled hazardous waste container hazardous_waste->hazardous_container consult_ehs Consult Institutional EHS Department non_hazardous_waste->consult_ehs is_solid Is the waste solid or liquid? consult_ehs->is_solid ehs_guidance Follow EHS Guidance for Hazardous Waste Disposal end End: Proper Disposal Complete ehs_guidance->end solid_disposal Securely contain, label as 'Non-Hazardous', and dispose in regular trash (with EHS approval) is_solid->solid_disposal Solid liquid_disposal Dispose down sanitary sewer with copious water (with EHS approval) is_solid->liquid_disposal Liquid (Aqueous) solid_disposal->end liquid_disposal->end hazardous_container->ehs_guidance

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures and maintaining open communication with your institution's safety officers, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Clionasterol

Author: BenchChem Technical Support Team. Date: December 2025

Clionasterol is a phytosterol found in marine organisms.[3] While phytosterols are generally considered to have low toxicity, it is crucial to handle all chemicals with appropriate caution in a laboratory setting.[4][5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier of protection against exposure after engineering and administrative controls have been implemented.[7] The following table summarizes recommended PPE for handling this compound in a research setting.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glassesNitrile or neoprene glovesLab coatNot generally required
Weighing (Solid/Powder) Chemical splash gogglesNitrile or neoprene glovesLab coatN95 respirator or use in a ventilated enclosure (e.g., fume hood) to prevent inhalation of dust.[7]
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesLab coatUse in a well-ventilated area or fume hood to avoid inhaling vapors from the solvent.
General Handling Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required if not aerosolizing
Cleaning Spills Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Lab coat or chemical-resistant apronN95 respirator for powders; appropriate cartridge respirator for volatile solvents.

Note: Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[8] Disposable gloves should be used and changed immediately upon contamination.

Operational Plan: Safe Handling Workflow

A systematic approach is critical to ensure safety when working with any chemical. The following workflow outlines the key steps for handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase a 1. Risk Assessment - Review available data - Evaluate experimental risks - Consult lab safety protocols b 2. Gather PPE - Select appropriate gloves, eye protection, and lab coat a->b c 3. Prepare Workspace - Ensure fume hood or ventilated enclosure is operational - Prepare spill kit b->c d 4. Weighing & Preparation - Handle solid this compound in a fume hood to avoid dust inhalation - Prepare solutions in a well-ventilated area c->d e 5. Experimentation - Follow established experimental protocols - Avoid skin and eye contact d->e f 6. Temporary Storage - Keep containers tightly sealed when not in use e->f g 7. Waste Segregation - Collect waste in a labeled, sealed container f->g h 8. Decontamination - Clean work surfaces and equipment g->h i 9. PPE Removal & Disposal - Remove and dispose of gloves and other disposable PPE h->i j 10. Final Disposal - Dispose of chemical waste via institutional EHS procedures i->j

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clionasterol
Reactant of Route 2
Clionasterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.